molecular formula C3F6O3S B1598160 perfluoroallylfluorosulfate CAS No. 67641-28-5

perfluoroallylfluorosulfate

Cat. No.: B1598160
CAS No.: 67641-28-5
M. Wt: 230.09 g/mol
InChI Key: LIZZWVXXYAALGG-UHFFFAOYSA-N
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Description

Perfluoroallylfluorosulfate (FAFS), with the formula CF2=CFCF2OSO2F, is a specialized fluorochemical known for its role as a versatile building block in synthetic chemistry and materials science research . Its molecular structure, featuring a terminal allylic double bond and a fluorosulfate group, allows it to participate in a wide array of ionic and radical reactions, enabling the synthesis of various fluorinated compounds . A key reaction pathway for FAFS is addition/elimination with nucleophiles, which occurs at the terminal allylic double bond. This reactivity is facilitated by the FSO3- anion acting as an excellent leaving group, allowing researchers to synthesize diverse fluorinated allyl ethers . Furthermore, the compound can undergo esterification at the sulfur atom due to its high electronegativity, making fluoride a suitable leaving group . FAFS also participates in radical reactions, benefiting from allylic resonance stabilization, and has been used to create novel diallyl-fluoroalkyl peroxides . Its derivatives show significant promise in polymer chemistry, as studies have demonstrated that monomers derived from FAFS can be copolymerized with tetrafluoroethylene . The synthesis of FAFS involves the boron-catalyzed insertion of sulfur trioxide (SO3) into hexafluoropropene (HFP) . This product is intended for research and development purposes only and is not meant for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3,3-pentafluoro-3-fluorosulfonyloxyprop-1-ene
Source PubChem
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InChI

InChI=1S/C3F6O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZWVXXYAALGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379773
Record name Pentafluoroallyl fluorosulfate
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Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67641-28-5
Record name Pentafluoroallyl fluorosulfate
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Record name Pentafluoroallyl fluorosulphate
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Foundational & Exploratory

Perfluoroallylfluorosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Perfluoroallylfluorosulfate (FAFS), with the chemical formula CF₂=CFCF₂OSO₂F, is a highly reactive and versatile fluorinated building block that has garnered significant interest in synthetic chemistry. Its unique structure, combining a perfluoroallyl group and a fluorosulfate moiety, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide array of novel fluoroallylic compounds. This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic analysis, reactivity, and quantitative determination of this compound. Furthermore, it delves into the potential toxicological and environmental considerations associated with this compound class. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and materials science who are engaged in the rapidly evolving field of fluorine chemistry.

Introduction: The Emergence of a Versatile Fluorinated Synthon

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of novel fluorinated compounds for applications ranging from pharmaceuticals and agrochemicals to advanced materials. This compound (FAFS) has emerged as a key player in this field, offering a readily accessible and highly reactive platform for the introduction of the perfluoroallyl group.

This guide will provide a detailed exploration of FAFS, moving beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to present self-validating protocols. By grounding the discussion in authoritative references, this document aims to be a trustworthy and expert-level resource.

Chemical Structure and Physicochemical Properties

This compound is an organofluorine compound characterized by a three-carbon perfluorinated allyl group attached to a fluorosulfate group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1,1,2,3,3-Pentafluoro-3-fluorosulfonyloxyprop-1-ene[1]
CAS Number 67641-28-5[1]
Molecular Formula C₃F₆O₃S[1]
Molecular Weight 230.09 g/mol [1]
Boiling Point 63-64 °C[1]
Density 1.751 g/cm³ (predicted)[1]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; S [label="S"]; O2 [label="O"]; O3 [label="O"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"]; F5 [label="F"]; F6 [label="F"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5, style=double]; C1 -- O1 [len=1.5]; O1 -- S [len=1.5]; S -- O2 [len=1.5, style=double]; S -- O3 [len=1.5, style=double]; S -- F6 [len=1.5];

C1 -- F1 [len=1.2]; C1 -- F2 [len=1.2]; C2 -- F3 [len=1.2]; C3 -- F4 [len=1.2]; C3 -- F5 [len=1.2]; }

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary and most efficient synthesis of FAFS involves the boron-catalyzed insertion of sulfur trioxide (SO₃) into a carbon-fluorine bond of hexafluoropropene (HFP).[2] This method offers high yield and selectivity, making FAFS readily accessible for further chemical transformations.

Boron-Catalyzed Sulfotrioxidation of Hexafluoropropene

The reaction proceeds via a mechanism where a boron catalyst, such as boron trifluoride (BF₃), facilitates the reaction between HFP and SO₃. The choice of reaction parameters is critical to maximize the yield and selectivity of FAFS over the corresponding sultone byproduct.[2]

Caption: Synthetic pathway to this compound.

Key Experimental Considerations:

  • SO₃/HFP Molar Ratio: This ratio significantly influences the reaction outcome. An optimized ratio is crucial for high FAFS yield.

  • Boron Catalyst/SO₃ Molar Ratio: The concentration of the catalyst relative to sulfur trioxide affects the reaction rate and selectivity.

  • Reaction Temperature: Temperature control is essential to manage the exothermic nature of the reaction and to favor the formation of FAFS.

  • SO₃ Concentration: The use of oleum with varying concentrations of SO₃ can impact the reaction efficiency.[2]

A detailed experimental protocol based on the work of Wlassics et al. is provided below.

Experimental Protocol: Synthesis of FAFS

Materials:

  • Hexafluoropropene (HFP)

  • Sulfur trioxide (SO₃) or oleum (e.g., 20% or 65%)

  • Boron trifluoride (BF₃) or another suitable boron catalyst

  • An appropriate reaction solvent (if necessary)

Procedure:

  • A pressure-resistant reactor equipped with a stirrer, thermocouple, and gas inlet/outlet is charged with the boron catalyst and, if used, the solvent.

  • The reactor is cooled to the desired reaction temperature (e.g., -20 °C to 0 °C).

  • Hexafluoropropene is then introduced into the reactor.

  • Sulfur trioxide or oleum is added dropwise to the stirred reaction mixture while maintaining the temperature within the desired range.

  • The reaction is monitored for completion (e.g., by pressure drop or spectroscopic analysis of aliquots).

  • Upon completion, the crude product is carefully isolated. Purification is typically achieved by distillation.

Self-Validation: The purity of the synthesized FAFS should be confirmed by analytical techniques such as ¹⁹F NMR and GC-MS. The presence of the sultone byproduct can also be quantified using these methods.

Spectroscopic Analysis and Characterization

A thorough analytical characterization is paramount to confirm the identity and purity of synthesized FAFS. The following spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of FAFS. Due to the presence of fluorine, ¹⁹F NMR is particularly informative.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of FAFS is expected to show distinct signals for the different fluorine environments in the molecule. The chemical shifts and coupling constants provide unambiguous structural information.[3][4] The fluorosulfate group (–OSO₂F) will have a characteristic chemical shift, as will the fluorine atoms of the perfluoroallyl group (CF₂=CFCF₂–). The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals.[3][4]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the three carbon atoms of the allyl group. The chemical shifts will be influenced by the attached fluorine atoms.

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift Range (ppm)MultiplicityCoupling Constants (J)
¹⁹F
-OSO₂F +40 to +50Singlet-
F ₂C=-80 to -100MultipletJ(F-F)
=CF --150 to -170MultipletJ(F-F)
-CF ₂--70 to -90MultipletJ(F-F)
¹³C
C F₂=140-160MultipletJ(C-F)
=C F-130-150MultipletJ(C-F)
-C F₂-110-130MultipletJ(C-F)

Note: These are predicted ranges and actual values may vary depending on the solvent and reference standard used.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in FAFS.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
1680 - 1720C=C stretch (perfluoroalkene)
1450 - 1500S=O stretch (asymmetric)
1200 - 1280S=O stretch (symmetric)
1100 - 1350C-F stretch
800 - 900S-O stretch
700 - 800S-F stretch

The presence of strong absorption bands in the C-F and S=O stretching regions is a key diagnostic feature for FAFS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of FAFS, further confirming its structure. Electron ionization (EI) or chemical ionization (CI) can be used.

Predicted Fragmentation Pathway:

The fragmentation of FAFS in mass spectrometry is expected to proceed through several key pathways:

  • Loss of the fluorosulfonyl group: Cleavage of the C-O bond can lead to the formation of the perfluoroallyl cation [C₃F₅]⁺.

  • Loss of SO₂F: This would result in the formation of a [C₃F₅O]⁺ fragment.

  • Cleavage of the C-C bonds: Fragmentation of the perfluoroallyl chain can lead to smaller fluorinated fragments.

fragmentation_pathway Parent [C3F6O3S]+• (M+) Frag1 [C3F5]+ Parent->Frag1 - •OSO2F Frag2 [SO2F]+ Parent->Frag2 - C3F5O• Frag3 [C3F5O]+ Parent->Frag3 - •SOF Smaller Fragments Smaller Fragments Frag1->Smaller Fragments Frag3->Frag1 - O Frag4 [SOF]+

Caption: Overview of the reactivity of this compound.

Quantitative Analysis

The accurate quantification of FAFS and other per- and polyfluoroalkyl substances (PFAS) is crucial for both process control and environmental monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level analysis of these compounds. [5][6][7]

LC-MS/MS Methodology

A robust LC-MS/MS method for the analysis of FAFS would typically involve the following steps:

6.1.1. Sample Preparation:

  • Extraction: For solid matrices, a solvent extraction (e.g., with acetonitrile or methanol) is typically employed. For aqueous samples, solid-phase extraction (SPE) is a common and effective pre-concentration and cleanup step. [5][7]2. Cleanup: Further cleanup steps may be necessary to remove matrix interferences. This can involve techniques like dispersive SPE (dSPE) or the use of specific sorbents.

6.1.2. Instrumental Analysis:

  • Liquid Chromatography (LC): Reversed-phase chromatography using a C18 or similar column is commonly used for the separation of PFAS. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an ammonium acetate or formic acid modifier, is employed.

  • Tandem Mass Spectrometry (MS/MS): Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Table 4: Example LC-MS/MS Parameters for PFAS Analysis

ParameterSettingRationale
LC Column C18 (e.g., 2.1 x 100 mm, 2.7 µm)Good retention and separation of PFAS.
Mobile Phase A Water with 5 mM Ammonium AcetateBuffering agent to improve ionization.
Mobile Phase B Methanol or AcetonitrileOrganic solvent for elution.
Gradient Optimized for separation of target analytesTo achieve good peak shape and resolution.
Ionization Mode Negative Electrospray Ionization (ESI-)PFAS readily form negative ions.
Detection Mode Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification.

Self-Validation: The analytical method should be rigorously validated according to established guidelines, including the determination of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and matrix effects. [6]

Toxicological and Environmental Considerations

While specific toxicological and environmental fate data for this compound is limited in the public domain, it is prudent to consider the known properties of related per- and polyfluoroalkyl substances (PFAS).

Potential Toxicity

Many PFAS are known to be persistent, bioaccumulative, and toxic. [8]Given its chemical structure, FAFS should be handled with appropriate safety precautions. It is classified as a corrosive and irritant substance. [1]In vivo and in vitro studies on other PFAS have shown a range of adverse health effects, including hepatotoxicity, neurotoxicity, and reproductive toxicity. [8]Therefore, until specific data for FAFS becomes available, it should be treated as a potentially hazardous compound.

Environmental Fate

The strong carbon-fluorine bonds in FAFS suggest that it is likely to be persistent in the environment, similar to other PFAS which are often referred to as "forever chemicals". [9]The environmental fate of related compounds like sulfuryl fluoride (SO₂F₂) has been studied, and it is known to have a long atmospheric lifetime. [10][11]Biodegradation of highly fluorinated compounds is generally slow. [12]Therefore, the release of FAFS into the environment should be minimized.

Conclusion

This compound is a highly valuable and reactive building block in modern fluorine chemistry. Its straightforward synthesis and versatile reactivity make it an attractive tool for the development of novel fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization. The analytical methods outlined in this guide provide a framework for the accurate characterization and quantification of this important compound. As with all novel chemical entities, further research into the specific toxicological and environmental profile of this compound is warranted to ensure its responsible development and application.

References

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Introduction: Unveiling a Potent Fluorinating Synthon

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Perfluoroallylfluorosulfate

This compound (FAFS), chemically represented as CF₂=CF-CF₂OSO₂F, is a highly reactive and versatile chemical compound that has carved a significant niche in the field of fluoro-organic chemistry.[1] Characterized by the presence of a pentafluoroallyl group and a fluorosulfate group, FAFS serves as a powerful building block for the synthesis of a wide array of fluorinated compounds and polymers.[1] Its unique molecular structure and high reactivity enable its participation in numerous chemical reactions, making it an invaluable synthon for researchers and scientists in drug development and materials science.[1] The strong carbon-fluorine bonds and the unique properties they impart make fluorinated molecules highly sought after for their enhanced stability, lipophilicity, and bioactivity.[2][3][4] This guide provides a comprehensive overview of the discovery, history, synthesis, and core applications of this compound, offering field-proven insights for professionals in the chemical sciences.

Part 1: The Genesis of this compound - A Historical Perspective

The journey of this compound began in the early 1980s. The compound has been known to the scientific community since at least 1981.[5] Its initial synthesis was achieved through a novel reaction involving the insertion of sulfur trioxide (SO₃) into a carbon-fluorine bond of hexafluoropropene (HFP).[5] This reaction was notably mediated by a boron catalyst, showcasing an innovative approach to fluorochemical synthesis at the time.[5]

Despite its early discovery, for many years, the scientific literature contained surprisingly little information regarding both the optimized synthesis of FAFS and its broader utilization as a source for perfluoroallyl functionalities.[5] Early work focused on its preparation and initial characterization, including the synthesis of its dibromide derivative.[6] It was recognized as a reactive "perfluoroallylating agent," capable of introducing the CF₂=CF-CF₂- moiety into other molecules with ease.[6] However, a deeper exploration of its synthetic potential remained limited. It wasn't until later that more comprehensive studies began to emerge, focusing on maximizing its yield and exploring its diverse reactivity, thereby unlocking its potential as a versatile tool for creating complex fluorinated molecules.[5][7]

Part 2: Synthesis and Mechanistic Insights

The synthesis of FAFS is a prime example of leveraging catalytic processes to achieve challenging chemical transformations. The foundational method remains the boron-catalyzed reaction between hexafluoropropene and sulfur trioxide.[5]

Core Synthesis Protocol

The reaction involves the formal insertion of SO₃ into one of the C-F bonds of HFP. The choice of reactants is causal: HFP provides the perfluoroallyl backbone, while SO₃ is the source of the fluorosulfate group. The boron catalyst is critical as it facilitates the cleavage of the exceptionally strong C-F bond, a notoriously difficult step in organic synthesis.[5]

Experimental Protocol: Boron-Catalyzed Synthesis of FAFS

  • Reactor Preparation: A suitable high-pressure reactor, capable of handling corrosive reagents, is charged with the boron catalyst.

  • Reactant Introduction: A pre-determined molar ratio of hexafluoropropene (HFP) is condensed into the reactor, followed by the careful addition of sulfur trioxide (SO₃). The SO₃/HFP molar ratio is a critical parameter influencing both yield and selectivity.[5] A 1.5- to 2-fold excess of HFP is often employed to favor the formation of FAFS.[6]

  • Reaction Conditions: The reaction is typically conducted at temperatures ranging from 20-60 °C.[6] Maintaining the temperature within this range is crucial; lower temperatures can slow the reaction rate, while higher temperatures may lead to the formation of undesired byproducts. The reaction is allowed to proceed for 10-60 hours.[6]

  • Work-up and Purification: Upon completion, the reactor is cooled, and the crude product is carefully isolated. Purification is achieved through distillation to yield FAFS as a clear liquid. The yield of FAFS can reach 50-60% under optimized conditions.[6]

Causality in Experimental Design

The parameters for this synthesis are not arbitrary; they are a result of systematic optimization to control a complex reaction.

  • Catalyst Choice: The boron catalyst is essential for activating the C-F bond in HFP, making it susceptible to attack by SO₃. Without the catalyst, the reaction would not proceed under these conditions.

  • Molar Ratio (SO₃/HFP): The stoichiometry of the reactants directly impacts the product distribution. An excess of HFP helps to ensure that the SO₃ reacts preferentially with HFP to form the desired product, minimizing side reactions.[5]

  • Temperature Control: The temperature is a delicate balance. It must be high enough to provide the activation energy for the reaction but low enough to prevent the decomposition of the product or the formation of polymeric materials.[6]

Diagram: Synthesis Workflow of this compound (FAFS)

FAFS_Synthesis HFP Hexafluoropropene (HFP) Reactor High-Pressure Reactor (20-60 °C, 10-60h) HFP->Reactor SO3 Sulfur Trioxide (SO3) SO3->Reactor Catalyst Boron Catalyst Catalyst->Reactor mediates insertion Crude Crude Product Mixture Reactor->Crude Purification Distillation Crude->Purification FAFS Pure FAFS (CF2=CF-CF2OSO2F) Purification->FAFS 50-60% Yield

A schematic overview of the FAFS synthesis process.

Part 3: Chemical Properties and Reactivity

FAFS is a colorless liquid with a boiling point of 63-64°C.[1] Its high reactivity is its defining characteristic, making it a valuable intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₃F₆O₃S[1]
Molecular Weight 230.09 g/mol [1]
Boiling Point 63-64 °C[1]
Density (Predicted) 1.751 g/cm³[1]
Hazard Codes C (Corrosive)[1]
A Hub of Reactivity

The reactivity of FAFS stems from two key features: the electrophilic sulfur atom of the fluorosulfate group and the nucleophilic carbon-carbon double bond of the perfluoroallyl group. This duality allows it to react with a wide range of nucleophiles and electrophiles.

One notable transformation is its thermal oxidation. When FAFS is oxidized with molecular oxygen, it efficiently produces fluorosulfonyloxadifluoroacetyl fluoride (FSO₂OCF₂COF), a bifunctional compound of significant interest for creating advanced fluoropolymers.[7] This reaction can achieve yields exceeding 90%, demonstrating a highly efficient and scalable synthetic route to a valuable derivative.[7]

Diagram: Key Reaction of FAFS - Oxidation Pathway

FAFS_Oxidation FAFS FAFS (CF2=CF-CF2OSO2F) Reaction Thermal Oxidation FAFS->Reaction O2 Molecular Oxygen (O2) O2->Reaction FSOAF FSOAF (FSO2OCF2COF) Reaction->FSOAF >90% Yield Byproduct Carbonyl Difluoride (COF2) Reaction->Byproduct

Thermal oxidation of FAFS to fluorosulfonyloxadifluoroacetyl fluoride (FSOAF).

Part 4: Applications in Modern Chemistry

The utility of FAFS lies in its ability to introduce the perfluoroallyl group, and by extension, gem-difluoromethylene (CF₂) moieties, into organic molecules. The CF₂ group is highly valued in medicinal chemistry and materials science as it is bioisosteric to an ether oxygen atom and can enhance properties like lipophilicity and metabolic stability.[2][8]

  • Pharmaceutical and Agrochemical Development: FAFS is a key starting material for synthesizing novel drug candidates and pesticides.[1] The incorporation of fluorinated groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

  • Advanced Polymer Synthesis: As a functional monomer, FAFS and its derivatives are used to create specialty fluoroelastomers and fluorinated polymeric electrolytes for applications in extreme conditions and for use in hydrogen energy systems.[7]

  • Versatile Chemical Intermediate: It serves as a building block for a diverse range of fluorochemicals, contributing to the development of new materials with applications spanning from electronics to aerospace.[1][9]

Safety and Handling

It is crucial to recognize that this compound is a hazardous substance. It is classified as a strong irritant and a corrosive material.[1] All handling must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood to prevent exposure.

Conclusion

From its discovery in 1981, this compound has evolved from a chemical curiosity into a cornerstone synthon in modern fluorine chemistry.[5] The initial challenge of its synthesis has been addressed through optimized catalytic methods, making this powerful reagent readily accessible.[6] Its ability to serve as a versatile perfluoroallylating agent provides a direct route to valuable fluorinated molecules, impacting diverse fields from pharmaceuticals to advanced materials.[1][2] As researchers continue to push the boundaries of chemical synthesis, the unique reactivity of FAFS ensures it will remain a relevant and indispensable tool for innovation.

References

  • Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds. National Institutes of Health (NIH).
  • Cas 67641-28-5, PENTAFLUOROALLYL FLUOROSULFATE. LookChem.
  • SYNTHESIS OF FLUOROSULFONYLOXA DIFLUOROACETYL FLUORIDE BY THERMAL OXIDATION OF PERFLUOROALLYL FLUOROSULFATE WITH MOLECULAR OXYGEN. Fluorine Notes.
  • Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. PubMed.
  • An overview of the uses of per- and polyfluoroalkyl substances (PFAS). National Institutes of Health (NIH).
  • A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. MDPI.
  • 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC.
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  • Perfluoroallyl fluorosulfate, a reactive new perfluoroallylating agent. ACS Publications.
  • Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. ResearchGate.

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The Spectroscopic Signature of a Versatile Fluorinating Agent: A Technical Guide to Perfluoroallylfluorosulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Perfluoroallylfluorosulfate

This compound (FAFS), with the chemical formula CF₂=CFCF₂OSO₂F, is a highly reactive and versatile building block in organofluorine chemistry. First reported in 1981, FAFS has garnered significant interest for its ability to introduce the perfluoroallyl group into a wide range of molecules, paving the way for the synthesis of novel fluorinated compounds with applications in materials science, agrochemicals, and pharmaceuticals.[1] The unique electronic properties conferred by the fluorine atoms in the allyl group, combined with the excellent leaving group ability of the fluorosulfate moiety, make FAFS a potent electrophile for various nucleophilic substitution and addition reactions.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It is intended for researchers, scientists, and drug development professionals who seek to understand and utilize this powerful reagent. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to equip the reader with the foundational knowledge required for the confident identification, handling, and application of FAFS in their research endeavors.

The Synthetic Pathway to a Powerful Reagent

The synthesis of this compound is a nuanced process that involves the catalyzed reaction of hexafluoropropene (HFP) with sulfur trioxide (SO₃). The choice of catalyst and reaction conditions is critical to favor the formation of FAFS over the competing [2+2] cycloaddition product, a sultone.

The most common synthetic route involves the use of a boron-based catalyst, such as boron trifluoride (BF₃), to mediate the insertion of SO₃ into the C-F bond of HFP.[1] The reaction temperature and the molar ratio of reactants are key parameters that must be carefully controlled to maximize the yield and selectivity of FAFS.[1]

Synthesis_Workflow HFP Hexafluoropropene (HFP) Reactor Controlled Reaction (Temperature, Molar Ratio) HFP->Reactor SO3 Sulfur Trioxide (SO₃) SO3->Reactor Catalyst Boron-based Catalyst (e.g., BF₃) Catalyst->Reactor FAFS This compound (FAFS) Reactor->FAFS Sultone Sultone Byproduct Reactor->Sultone Purification Purification (e.g., Distillation) FAFS->Purification Purification->FAFS Isolated Product

Caption: Synthetic workflow for this compound (FAFS).

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on literature reports. Researchers should consult the primary literature for specific details and safety precautions.

  • Reactor Setup: A clean, dry, and inert gas-purged pressure reactor equipped with a stirrer, thermocouple, and appropriate inlet and outlet valves is required.

  • Reagent Charging: Cooled sulfur trioxide (SO₃) is introduced into the reactor, followed by the boron-based catalyst.

  • Reaction Initiation: The reactor is cooled to the desired temperature, and hexafluoropropene (HFP) is slowly added while maintaining vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by observing pressure changes within the reactor and by periodic sampling and analysis (e.g., by GC or NMR).

  • Work-up and Purification: Upon completion, the crude product is carefully quenched and then purified, typically by fractional distillation under reduced pressure, to isolate the this compound.

Decoding the Molecular Structure: Spectroscopic Analysis

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive fingerprint of the molecule.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fluorine-Centric View

¹⁹F NMR spectroscopy is arguably the most powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum of FAFS provide detailed information about the electronic environment of each fluorine atom in the molecule.

Fluorine Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-OSO₂F [Data to be populated][Data to be populated][Data to be populated]
CF ₂=[Data to be populated][Data to be populated][Data to be populated]
=CF -[Data to be populated][Data to be populated][Data to be populated]
-CF ₂-[Data to be populated][Data to be populated][Data to be populated]

Table 1: Provisional ¹⁹F NMR Spectroscopic Data for this compound.

The causality behind these spectral features lies in the distinct electronic environments of the fluorine nuclei. The fluorine atom attached to the sulfur atom of the fluorosulfate group is expected to resonate in a characteristic region, well-separated from the fluorines on the perfluoroallyl chain. The olefinic fluorines will exhibit complex splitting patterns due to geminal and vicinal couplings, while the allylic CF₂ group will also show a distinct chemical shift and coupling to the adjacent vinylic fluorine.

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known ¹⁹F reference standard (e.g., CFCl₃ or C₆F₆).

  • Instrument Setup: The NMR spectrometer is tuned to the ¹⁹F frequency. Standard acquisition parameters are set, including a sufficient relaxation delay to ensure accurate integration.

  • Data Acquisition: The ¹⁹F NMR spectrum is acquired. For complex spectra, 2D NMR experiments such as ¹⁹F-¹⁹F COSY can be employed to elucidate coupling networks.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

NMR_Workflow Sample FAFS Sample in Deuterated Solvent NMR_Spec NMR Spectrometer (¹⁹F Nucleus) Sample->NMR_Spec Acquisition Data Acquisition (FID) NMR_Spec->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Spectrum ¹⁹F NMR Spectrum Processing->Spectrum MS_Fragmentation FAFS CF₂=CFCF₂OSO₂F (M) Fragment1 [CF₂=CFCF₂]⁺ FAFS->Fragment1 - [OSO₂F]• Fragment2 [OSO₂F]• FAFS->Fragment2 Fragment5 [CF₃]⁺ Fragment1->Fragment5 - [C₂F₂]• Fragment6 [C₂F₂]• Fragment1->Fragment6 Fragment3 [SO₂F]⁺ Fragment2->Fragment3 - [O]• Fragment4 [O]• Fragment3->Fragment4

Caption: Plausible fragmentation pathway of FAFS in mass spectrometry.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized using an appropriate method (e.g., EI or CI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The ions are detected, and a mass spectrum is generated.

Conclusion: A Foundation for Innovation

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is paramount for any researcher intending to work with this versatile reagent. The detailed experimental protocols offer a starting point for obtaining high-quality data, ensuring the integrity and reproducibility of experimental work. As the field of organofluorine chemistry continues to expand, the foundational knowledge of key building blocks like FAFS will undoubtedly fuel future innovations in medicine, materials, and beyond.

References

  • Wlassics, I.; Tortelli, V.; Carella, S.; Monzani, C.; Marchionni, G. Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds. Molecules2011 , 16, 6512-6540. [Link]

  • Krespan, C. G.; England, D. C. Perfluoroallyl fluorosulfate and related chemistry. J. Org. Chem.1981 , 46, 377-383. [Link]

  • Marchionni, G.; Tortelli, V. This compound and its sultone polymers. U.S.

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An In-Depth Technical Guide to the Thermal and Chemical Stability of Perfluoroallylfluorosulfate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Stability Landscape of a Unique Fluorinated Reagent

Perfluoroallylfluorosulfate (FAFS) presents a unique combination of a reactive allyl group and a fluorosulfate moiety, making it a valuable building block in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[1] However, the very features that make it synthetically attractive also raise critical questions about its stability. Understanding the thermal and chemical limitations of this reagent is paramount for its safe handling, effective use in synthesis, and for predicting the stability of resulting products.

This guide provides a comprehensive technical overview of the known and inferred stability characteristics of this compound. In the absence of extensive published data on this specific compound, we will draw upon established knowledge of analogous perfluorinated compounds and fluorosulfates to provide a robust framework for its practical application. Crucially, this document also furnishes detailed experimental protocols for researchers to conduct their own thermal and chemical stability assessments, empowering them to generate the specific data required for their unique applications.

Section 1: The Dichotomy of this compound Stability

A critical aspect to grasp is the apparent contradiction in the stability profile of fluorosulfates. While aryl fluorosulfates are reported to be quite stable towards hydrolysis under neutral or acidic conditions, the broader class of perfluoroalkyl substances (PFAS) can be susceptible to degradation under certain environmental conditions.[2][3] It has been noted that the hydrolytic decomposition of some fluorinated compounds can be significantly faster than their thermal decomposition. This highlights the necessity of considering the specific structure of this compound and the reaction conditions it is subjected to.

Thermal Stability: An Inquiry into a Data-Scarce Domain

Studies on various PFAS have shown that their thermal stability can vary significantly based on their functional groups and chain length. For instance, perfluoroalkyl sulfonic acids (PFSAs) generally require higher temperatures (≥450 °C) to decompose compared to perfluoroalkyl carboxylic acids (PFCAs), which can start to decompose at temperatures as low as 200 °C.[4] The thermal decomposition of PFCAs is understood to initiate with the homolysis of the C-C bond adjacent to the carboxyl group.[5] Given the presence of the electron-withdrawing fluorosulfate group, it is plausible that the C-O bond in this compound could be a point of thermal vulnerability.

Inferred Thermal Behavior of this compound:

Based on the stability of analogous compounds, it is reasonable to hypothesize that the thermal decomposition of this compound will likely occur at elevated temperatures, but potentially lower than highly stable perfluoroalkanes due to the presence of the fluorosulfate group. The decomposition pathway could involve the cleavage of the C-O or S-O bonds, leading to the formation of various volatile organofluorine species.

A summary of thermal decomposition data for related PFAS is presented in Table 1 to provide a comparative context.

Compound Class Decomposition Onset Temperature (°C) Key Decomposition Products
Perfluoroalkyl Carboxylic Acids (PFCAs)200 - 400Volatile organofluorine species
Perfluoroalkyl Sulfonic Acids (PFSAs)≥ 450Volatile organofluorine species
Perfluoroalkyl Ether Carboxylic Acids (PFECAs)More readily decomposed than PFCAsAcyl fluorides, perfluoroalkenes

Table 1: Comparative Thermal Decomposition Data of Related Per- and Polyfluoroalkyl Substances (PFAS).[4][5]

Chemical Stability: A Tale of Reactivity and Resilience

The chemical stability of this compound is a nuanced interplay of its constituent functional groups. The perfluoroallyl moiety and the fluorosulfate group each contribute to its reactivity profile.

Hydrolytic Stability:

As mentioned, there is a potential for rapid hydrolysis. Aryl fluorosulfates, however, have been shown to be stable to hydrolysis over 24 hours at pH 7.5.[6] This suggests that the stability of the fluorosulfate group to hydrolysis is context-dependent. The electron-withdrawing nature of the perfluoroallyl group may influence the susceptibility of the sulfur atom to nucleophilic attack by water. It is crucial for researchers to empirically determine the hydrolytic stability of this compound under their specific experimental conditions (pH, temperature, and solvent system).

Reactivity with Nucleophiles and Electrophiles:

This compound is known to react with nucleophiles, which is a key aspect of its utility in synthesis.[1] The fluorosulfate group can act as a leaving group, and the perfluoroallyl moiety can undergo addition-elimination reactions. The electrophilicity of the sulfur atom in the fluorosulfate group is a key factor in its reactivity. While aryl fluorosulfates are less reactive than aryl sulfonyl fluorides due to resonance stabilization, they are still effective electrophiles.[6]

The reactivity of this compound with various chemical classes can be summarized as follows:

  • Nucleophiles: Reactive. The fluorosulfate can be displaced, and the double bond can be attacked.

  • Electrophiles: The double bond could potentially react with strong electrophiles, although the electron-withdrawing nature of the perfluoroalkyl chain deactivates it.

  • Acids: Generally stable, especially under non-hydrolytic conditions.[2]

  • Bases: Susceptible to reaction, both through hydrolysis of the fluorosulfate group and reaction at the allyl moiety.

  • Oxidizing and Reducing Agents: The stability towards redox agents is not well-documented and should be experimentally determined.

The following diagram illustrates the potential reaction pathways of this compound with nucleophiles.

G FAFS This compound (CF2=CFCF2OSO2F) Product1 Substitution Product (CF2=CFCF2Nu) FAFS->Product1 SN2' Reaction Intermediate Intermediate FAFS->Intermediate Nucleophilic Addition Nu Nucleophile (Nu-) Nu->FAFS Product2 Addition-Elimination Product Intermediate->Product2 Elimination of FSO3-

Figure 1: Potential reaction pathways of this compound with nucleophiles.

Section 2: Experimental Protocols for Stability Assessment

Given the limited specific data for this compound, it is imperative for researchers to perform their own stability assessments. The following are detailed, standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of thermal decomposition and quantify the mass loss of this compound as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using appropriate standards.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended for fluorinated compounds).

    • Due to its potential volatility, consider using a hermetically sealed pan with a pinhole lid to control evaporation.

  • Experimental Conditions:

    • Purge Gas: Use a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

    • Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

G cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg of FAFS pan Place in TGA pan (Pt or Alumina) weigh->pan instrument Calibrated TGA pan->instrument conditions Set Conditions: - Inert Gas (N2/Ar) - Heating Rate (10°C/min) - Temp Range (e.g., 25-600°C) instrument->conditions record Record Mass vs. Temp conditions->record analyze Determine Td5% and DTG peaks record->analyze

Figure 2: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, boiling point, and detect any other thermal transitions such as decomposition exotherms.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel pan. A sealed pan is crucial to prevent evaporation before thermal events occur.

    • Prepare an empty, sealed pan to be used as a reference.

  • Experimental Conditions:

    • Purge Gas: Maintain a high-purity nitrogen atmosphere at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Temperature Range: Scan from a sub-ambient temperature (e.g., -50 °C) to a temperature beyond the expected decomposition point (e.g., 400 °C).

  • Data Analysis:

    • Measure the differential heat flow between the sample and reference as a function of temperature.

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify exothermic peaks which may indicate decomposition.

G cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis weigh Weigh 2-5 mg of FAFS pan Seal in hermetic pan weigh->pan instrument Calibrated DSC pan->instrument ref Prepare empty reference pan ref->instrument conditions Set Conditions: - N2 Purge - Heating Rate (10°C/min) - Temp Range (e.g., -50-400°C) instrument->conditions record Record Heat Flow vs. Temp conditions->record analyze Identify Melting, Boiling, and Decomposition Peaks record->analyze

Figure 3: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Section 3: Safe Handling and Storage

Given its reactivity and the potential for thermal and hydrolytic decomposition, strict adherence to safety protocols is essential when working with this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any volatile decomposition products.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and nucleophiles. Keep the container tightly sealed to prevent moisture ingress.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Avoid contact with water.

Section 4: Concluding Remarks and Future Outlook

This compound is a promising reagent with significant potential in synthetic chemistry. However, a comprehensive understanding of its thermal and chemical stability is crucial for its effective and safe utilization. While direct experimental data remains limited, this guide provides a framework based on the known properties of analogous compounds and detailed experimental protocols to empower researchers to fill these knowledge gaps.

Future research should focus on obtaining precise TGA and DSC data for this compound to establish its thermal decomposition profile. Furthermore, detailed kinetic studies on its hydrolysis under various pH conditions and its reactivity with a broader range of chemical reagents will be invaluable to the scientific community. By systematically characterizing its stability, we can unlock the full potential of this versatile fluorinated building block.

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An In-depth Technical Guide on the Solubility and Physical Properties of Perfluoroallylfluorosulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Reactive Fluorinated Building Block

Perfluoroallylfluorosulfate (PFAS), with the chemical formula C₃F₆O₃S, is a highly reactive fluorinated compound that serves as a versatile building block in organic synthesis.[1][2] Its unique molecular architecture, featuring a pentafluoroallyl group and a fluorosulfate moiety, makes it a valuable precursor for the synthesis of a wide array of fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The judicious incorporation of fluorine atoms into organic molecules can significantly enhance their physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, with a particular focus on its solubility characteristics. Furthermore, it outlines detailed experimental protocols for the precise determination of these properties, offering a foundational resource for researchers and drug development professionals.

Molecular Structure and Known Physical Properties

The structure of this compound (CAS RN: 67641-28-5) is characterized by a three-carbon allyl chain that is fully fluorinated, attached to a fluorosulfate group.[1] This high degree of fluorination imparts significant chemical and thermal stability to the molecule, a common trait among per- and polyfluoroalkyl substances (PFAS).[6][7][8][9]

Table 1: Known and Predicted Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃F₆O₃S[1]
Molecular Weight 230.09 g/mol [1]
Boiling Point 63-64 °C[1]
Density (Predicted) 1.751 ± 0.06 g/cm³[1]
Appearance Not explicitly stated, likely a liquid at room temperature[6]
Solubility Not available[1]

Solubility Profile: Theoretical Considerations and Experimental Approach

Theoretical Considerations

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This compound possesses a highly polar fluorosulfate group and a less polar, yet highly fluorinated, perfluoroallyl tail. This amphiphilic nature is characteristic of many PFAS compounds.[6]

  • Polar Solvents: The polar fluorosulfate group suggests potential solubility in polar solvents. However, the bulky and oleophobic (lipid-repelling) nature of the perfluorinated chain can limit this solubility.[10] For instance, while perfluorooctane sulfonate (PFOS) contains a polar sulfonic acid group, its solubility in polar solvents like methanol is significant, but decreases with decreasing solvent polarity.[10]

  • Non-Polar Solvents: Perfluorinated compounds often exhibit limited solubility in common non-polar hydrocarbon solvents due to the weak van der Waals interactions between fluorocarbon and hydrocarbon chains.[11][12] They tend to be more soluble in other perfluorinated liquids.

  • Aprotic vs. Protic Solvents: The stability of this compound in different solvent types is also a key consideration. Some per- and polyfluoroalkyl ether carboxylic acids have shown degradation in polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[13]

Experimental Workflow for Solubility Determination

A systematic approach is necessary to quantitatively determine the solubility of this compound across a range of relevant solvents.

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis prep_compound Obtain pure this compound exp_equilibration Equilibrate excess solute in each solvent at a controlled temperature prep_compound->exp_equilibration prep_solvents Select and prepare a range of solvents (polar protic, polar aprotic, non-polar) prep_solvents->exp_equilibration exp_sampling Sample the saturated solution exp_equilibration->exp_sampling exp_analysis Analyze the concentration of the solute (e.g., GC-MS, HPLC) exp_sampling->exp_analysis data_quantification Quantify solubility (e.g., mg/mL, mol/L) exp_analysis->data_quantification data_interpretation Interpret results based on solvent properties data_quantification->data_interpretation

Caption: Workflow for the experimental determination of solubility.

Detailed Experimental Protocols

The following protocols provide a standardized methodology for characterizing the physical properties of this compound.

Protocol 1: Determination of Solubility by the Shake-Flask Method

This method is a standard technique for determining the solubility of a substance in a particular solvent.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, hexane, perfluorohexane)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of flasks, each containing a known volume of a different solvent.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to settle.

    • Alternatively, centrifuge an aliquot of the suspension to separate the solid phase from the saturated solution.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-MS or HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)

Protocol 2: Determination of Density

Materials:

  • This compound

  • Pycnometer (a flask with a precise volume)

  • Analytical balance

  • Thermostatically controlled water bath

Procedure:

  • Calibration of Pycnometer:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty pycnometer.

    • Fill the pycnometer with deionized water of a known temperature and weigh it again.

    • Calculate the exact volume of the pycnometer using the density of water at that temperature.

  • Measurement:

    • Empty, clean, and dry the pycnometer.

    • Fill the pycnometer with this compound.

    • Place the filled pycnometer in the thermostatically controlled water bath to bring it to the desired temperature (e.g., 20 °C).

    • Remove any excess liquid and weigh the pycnometer.

  • Calculation:

    • Calculate the density using the formula: Density (g/cm³) = (Mass of this compound) / (Volume of pycnometer)

Protocol 3: Determination of Boiling Point

Materials:

  • This compound

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Thermometer

  • Heating mantle

Procedure:

  • Apparatus Setup:

    • Set up the distillation apparatus in a fume hood.

    • Place a small amount of this compound in the distilling flask along with boiling chips.

    • Position the thermometer so that the bulb is just below the side arm of the distilling flask.

  • Distillation:

    • Gently heat the distilling flask.

    • Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.

Thermal Stability Considerations

Per- and polyfluoroalkyl substances are generally known for their high thermal stability.[7][8][9] However, at elevated temperatures, decomposition can occur, potentially forming smaller, volatile organofluorine species.[7][8][9][14] Studies on other PFAS have shown that decomposition temperatures can be influenced by the presence of other materials, such as granular activated carbon, which can lower the onset of decomposition.[7][8][9] For this compound, it is crucial to handle the compound with care at elevated temperatures and to be aware of the potential for decomposition, especially in the presence of catalysts or reactive surfaces.

Applications in Drug Design and Development

The unique properties imparted by fluorine make fluorinated compounds highly valuable in drug discovery.[3][4][5] The introduction of fluorine can modulate a molecule's pKa, improve metabolic stability, and enhance membrane permeability.[3] this compound, as a reactive intermediate, provides a pathway to synthesize novel fluorinated pharmacophores. Its high reactivity allows for its incorporation into a variety of molecular scaffolds, enabling the exploration of new chemical space in the search for more effective and safer therapeutic agents.[1][2] The fluorosulfate group itself has been recognized for its utility in chemical biology and medicinal chemistry as a reactive probe for labeling amino acid residues in proteins.[15]

G cluster_synthesis Synthesis cluster_product Product cluster_application Application start This compound reaction Reaction with various nucleophiles start->reaction product Novel Fluorinated Compounds reaction->product pharma Pharmaceuticals product->pharma agro Agrochemicals product->agro materials Advanced Materials product->materials

Caption: Synthetic utility of this compound.

Conclusion

This compound is a reactive and versatile fluorinated compound with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and advanced materials. While specific data on its solubility and some physical properties are limited, this guide provides a framework for understanding its expected behavior based on its chemical structure and the properties of analogous compounds. The detailed experimental protocols outlined herein offer a systematic approach for researchers to accurately determine these crucial parameters, thereby facilitating its effective use in research and development. A thorough characterization of its physical and chemical properties is paramount for unlocking its full potential as a valuable synthetic building block.

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Perfluoroallylfluorosulfate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of perfluoroallylfluorosulfate (FAFS), a highly reactive and versatile building block in modern organofluorine chemistry. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the synthesis, reactivity, and safe handling of this potent reagent, with a particular focus on its utility in constructing complex fluorinated molecules. The information presented herein is intended to empower researchers to not only utilize FAFS effectively but also to understand the underlying principles that govern its chemical behavior.

Introduction: The Unique Profile of this compound

This compound, with the chemical formula CF₂=CFCF₂OSO₂F, stands out as a powerful electrophile, combining the reactivity of a perfluoroallyl group with the excellent leaving group properties of a fluorosulfate. This combination makes it a valuable reagent for the introduction of the perfluoroallyl moiety into a wide range of organic molecules. The presence of multiple fluorine atoms imparts unique electronic properties, significantly influencing the reactivity of the double bond and the adjacent carbon-sulfur bond. Understanding these electronic effects is paramount to predicting and controlling its reaction pathways.

The carbon-fluorine bond is the strongest single bond in organic chemistry, lending high thermal and chemical stability to per- and polyfluoroalkyl substances (PFAS)[1]. However, the strategic placement of fluorine atoms in FAFS creates a molecule of high reactivity, poised for a variety of chemical transformations. Its utility is particularly pronounced in the synthesis of novel fluorinated compounds, which are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their unique biological and physical properties.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of FAFS involves the formal insertion of sulfur trioxide (SO₃) into the C-F bond of hexafluoropropene (HFP). This reaction is typically mediated by a boron-based catalyst.

Optimized Synthesis Protocol

A robust and scalable synthesis of FAFS can be achieved through the following procedure:

Materials:

  • Hexafluoropropene (HFP)

  • Sulfur trioxide (SO₃), available as oleum (e.g., 20-65% w/w) or 100% SO₃

  • Boron catalyst (e.g., anhydrous BF₃, BF₃·2H₂O, or boric acid)

Procedure:

  • In a suitable reactor, charge the sulfur trioxide.

  • Introduce the boron catalyst. The optimal catalyst is anhydrous BF₃ bubbled into 100% SO₃ to achieve a BF₃/SO₃ weight ratio of 1.8 to 3.5.

  • Heat the mixture to the desired reaction temperature (e.g., 37 °C).

  • Slowly bubble hexafluoropropene gas through the activated SO₃/catalyst mixture. The molar ratio of SO₃ to HFP is a critical parameter and should be carefully controlled.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or ¹⁹F NMR of aliquots).

  • Upon completion, the crude product can be purified by distillation. FAFS has a boiling point of 63-64 °C.

Key Parameters and Mechanistic Considerations

The yield and selectivity of the FAFS synthesis are highly dependent on several factors:

  • SO₃/HFP Molar Ratio: This ratio significantly impacts the yield of FAFS.

  • Boron Catalyst/SO₃ Molar Ratio: The concentration of the active boron-SO₃ complex is crucial for efficient catalysis.

  • Reaction Temperature: Temperature control is essential to balance the rate of reaction and minimize side product formation.

The proposed mechanism involves the formation of an active boron-SO₃ complex that facilitates the electrophilic attack of SO₃ on the C-F bond of HFP.

G HFP Hexafluoropropene (HFP) FAFS This compound (FAFS) HFP->FAFS Reaction with Active Complex SO3 Sulfur Trioxide (SO₃) ActiveComplex Active Boron-SO₃ Complex SO3->ActiveComplex Catalyst Boron Catalyst (e.g., BF₃) Catalyst->ActiveComplex Activation ActiveComplex->FAFS

Caption: Synthesis of FAFS from HFP and SO₃.

Chemical Reactivity: A Versatile Electrophile

FAFS is a highly reactive molecule capable of undergoing both ionic and radical reactions. The electron-withdrawing nature of the perfluoroallyl and fluorosulfate groups renders the molecule susceptible to nucleophilic attack at multiple sites.

Nucleophilic Substitution Reactions

FAFS readily reacts with a variety of nucleophiles, including alcohols, halides, and water. These reactions can proceed via two main pathways, leading to the formation of either allyl ethers/halides or vinylic ethers/halides. The regioselectivity of these reactions is a key consideration for synthetic applications.

Radical Reactions

The double bond in FAFS can also participate in radical addition reactions. These reactions provide a pathway to a diverse range of functionalized perfluoroallyl compounds.

Cycloaddition Reactions: Gateway to Fluorinated Rings

Cycloaddition reactions are powerful tools for the construction of cyclic molecules with high stereocontrol. The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a reactive partner in [2+2] cycloadditions. These reactions are pivotal for the synthesis of fluorinated heterocyclic and carbocyclic compounds.

[4+2] Cycloaddition (Diels-Alder Reaction)

In a typical Diels-Alder reaction, FAFS acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. The high regioselectivity and stereoselectivity of the Diels-Alder reaction make it a highly valuable transformation in organic synthesis[2][3][4]. While specific examples with FAFS are not extensively documented in the readily available literature, its reactivity is expected to be analogous to other electron-poor fluoroalkenes.

General Reaction Scheme:

G Diene Conjugated Diene TransitionState Cyclic Transition State Diene->TransitionState FAFS This compound (Dienophile) FAFS->TransitionState Cycloadduct [4+2] Cycloadduct (Fluorinated Cyclohexene Derivative) TransitionState->Cycloadduct G Alkene Alkene/Alkyne Intermediate Diradical Intermediate Alkene->Intermediate FAFS This compound FAFS->Intermediate Cycloadduct [2+2] Cycloadduct (Fluorinated Cyclobutane/Cyclobutene) Intermediate->Cycloadduct Ring Closure

Caption: Stepwise [2+2] cycloaddition of FAFS.

The regioselectivity of these reactions is determined by the stability of the intermediate diradical. The stereochemistry of the starting alkene is often retained in the product, even in a stepwise process, due to the relative rates of bond rotation and ring closure in the diradical intermediate.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively reported in the available literature. However, based on the structure and the known spectroscopic properties of similar fluorinated compounds, the following characteristics can be anticipated.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Features
¹⁹F NMR Multiple signals are expected due to the different fluorine environments: the CF₂ group, the CF group, and the fluorosulfate group. The chemical shifts will be in the characteristic regions for these functional groups, and complex coupling patterns will be observed due to F-F coupling. [5][6][7][8][9]
¹³C NMR Three distinct signals are expected for the carbon atoms of the perfluoroallyl group. The signals will be split by the attached fluorine atoms (C-F coupling). [10][11][12][13]
¹H NMR No signals are expected in the ¹H NMR spectrum as there are no hydrogen atoms in the molecule. [14][15][16]
IR Spectroscopy Strong absorptions are expected in the regions characteristic of C=C stretching (around 1700-1800 cm⁻¹ for fluorinated alkenes), C-F stretching (1000-1400 cm⁻¹), and S=O stretching (around 1400-1500 cm⁻¹) and S-O stretching (around 1200 cm⁻¹) of the fluorosulfate group. [17][18][19][20][21]
Mass Spectrometry The mass spectrum is expected to show the molecular ion peak (m/z = 230.09) and characteristic fragmentation patterns, including the loss of SO₂F and fragments corresponding to the perfluoroallyl cation. [20][22][23][24][25]

Researchers working with FAFS are strongly encouraged to perform their own spectroscopic analysis to confirm the identity and purity of the compound.

Safety and Handling

This compound is a reactive and potentially hazardous compound and must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) should be consulted before use. [26]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and full-length pants should be worn. [27]* Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator should be used.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Handle in an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to moisture. [28][29][30]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents. The use of containers made of materials resistant to fluorine compounds, such as certain fluoropolymers (e.g., PFA, FEP), is recommended for long-term storage. [31]

Spill and Disposal
  • Spills: In case of a spill, evacuate the area and handle it only with appropriate PPE and by trained personnel. Absorb the spill with an inert material and place it in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex fluorinated molecules. Its unique reactivity, driven by the electronic properties of the perfluoroallyl and fluorosulfate groups, opens up a wide range of synthetic possibilities, particularly in the realm of cycloaddition reactions for the construction of fluorinated carbo- and heterocyclic frameworks. While its reactivity demands careful handling and a thorough understanding of its chemical nature, the potential rewards in accessing novel fluorinated compounds make it an indispensable tool for researchers in drug discovery, materials science, and beyond. This guide provides a solid foundation for the safe and effective utilization of this powerful synthetic building block.

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A Prospective Theoretical and Computational Investigation of Perfluoroallylfluorosulfate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Perfluoroallylfluorosulfate (C₃F₅OSO₂F) represents a novel, yet uncharacterized, member of the expansive organofluorine family. Its unique structure, combining a highly reactive perfluoroallyl group with a versatile fluorosulfate moiety, suggests significant potential in synthetic chemistry, materials science, and as a chemical probe. This technical guide presents a prospective roadmap for the comprehensive theoretical and computational investigation of this compound. We provide a detailed, step-by-step framework for elucidating its electronic structure, spectroscopic properties, and reactivity profile using state-of-the-art computational chemistry techniques. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the properties and potential applications of this intriguing molecule.

Introduction: The Rationale for a Computational Approach

The synthesis and characterization of highly reactive and potentially hazardous materials like this compound can be a resource-intensive and challenging endeavor. A computational-first approach allows for a thorough in silico investigation of a molecule's fundamental properties, providing critical insights that can guide subsequent experimental work. This guide outlines a prospective study, leveraging the power of computational chemistry to predict the structure, stability, and reactivity of this compound.

The fluorosulfate group is a versatile functional group that has seen increasing use in organic synthesis and chemical biology.[1][2] Aryl fluorosulfates, for instance, are readily synthesized from phenols and sulfuryl fluoride (SO₂F₂) and serve as effective partners in cross-coupling reactions.[3][4] The perfluoroallyl group, on the other hand, is a highly reactive moiety due to the electron-withdrawing nature of the fluorine atoms, which influences the reactivity of the C=C double bond.[5][6] The combination of these two functionalities in this compound is anticipated to result in a molecule with unique chemical properties.

This guide will detail the proposed computational workflows, from initial structure determination to the exploration of potential reaction pathways.

Proposed Molecular Structure and Synthesis

While this compound has not been reported in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of fluorosulfates.[7] The reaction of perfluoroallyl alcohol with sulfuryl fluoride (SO₂F₂) in the presence of a suitable base would be the most likely method for its preparation.

Figure 1: Proposed synthesis of this compound.

The proposed structure of this compound is depicted below.

Figure 2: Proposed molecular structure of this compound.

Computational Methodology: A Detailed Protocol

The following sections outline a robust computational protocol for the theoretical investigation of this compound. This protocol is designed to be a self-validating system, where the choice of methods is justified by their proven success in modeling similar fluorinated and sulfur-containing compounds.

Software and Theoretical Framework

All calculations will be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Spartan. The primary theoretical framework for this investigation will be Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[8]

Step-by-Step Computational Workflow

The investigation will proceed through a logical sequence of calculations, with the output of each step informing the next.

Computational_Workflow A 1. Geometry Optimization B 2. Vibrational Frequency Analysis A->B Confirm minimum energy structure D 4. Frontier Molecular Orbital (FMO) Analysis A->D Analyze reactivity E 5. Electrostatic Potential (ESP) Mapping A->E Visualize charge distribution C 3. Spectroscopic Property Prediction (NMR, IR) B->C Predict spectra F 6. Reaction Pathway Modeling D->F Identify potential reaction sites E->F

Figure 3: A comprehensive computational workflow for this compound.

Step 1: Geometry Optimization

  • Objective: To determine the most stable three-dimensional structure of this compound.

  • Protocol:

    • Construct the initial molecular geometry based on the proposed structure.

    • Perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice for organofluorine compounds is the B3LYP functional with the 6-311+G(d,p) basis set.

    • The optimization should be performed without any symmetry constraints to allow for the discovery of the true global minimum energy conformation.

Step 2: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

  • Protocol:

    • Following the geometry optimization, perform a vibrational frequency calculation at the same level of theory.

    • The absence of imaginary frequencies will confirm that the structure is a true minimum on the potential energy surface.

    • The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data if it becomes available.

Step 3: Spectroscopic Property Prediction

  • Objective: To predict the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of this compound.

  • Protocol:

    • Using the optimized geometry, perform NMR shielding tensor calculations using the Gauge-Independent Atomic Orbital (GIAO) method.

    • The calculated shielding tensors can be converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).

    • These predicted spectra will be invaluable for the identification and characterization of the molecule in a laboratory setting.

Step 4: Frontier Molecular Orbital (FMO) Analysis

  • Objective: To understand the electronic properties and reactivity of the molecule.

  • Protocol:

    • Calculate the energies and visualize the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

    • The locations of the HOMO and LUMO will indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Step 5: Electrostatic Potential (ESP) Mapping

  • Objective: To visualize the charge distribution and identify regions of positive and negative electrostatic potential.

  • Protocol:

    • Calculate the molecular electrostatic potential and map it onto the electron density surface of the molecule.

    • Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and susceptible to electrophilic attack.

    • Regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.

Step 6: Reaction Pathway Modeling

  • Objective: To investigate the mechanisms of potential reactions involving this compound.

  • Protocol:

    • Based on the FMO and ESP analyses, propose plausible reaction mechanisms (e.g., addition to the double bond, nucleophilic substitution at the sulfur atom).

    • For each proposed reaction, perform a transition state search to locate the highest energy point along the reaction coordinate.

    • Calculate the activation energy barrier for the reaction. DFT calculations have been successfully used to estimate the energy barriers for reactions involving fluorosulfates.[9][10]

    • These calculations will provide valuable insights into the feasibility and kinetics of potential synthetic transformations.

Predicted Data and Analysis

While this guide outlines a prospective study, we can anticipate some of the key findings based on the known properties of analogous compounds.

Table 1: Anticipated Computational Data for this compound

PropertyPredicted Value/ObservationSignificance
Optimized Geometry Non-planar structure with specific bond lengths and angles.Provides the foundational 3D structure for all other calculations.
Vibrational Frequencies Characteristic stretching frequencies for C=C, C-F, S=O, and S-F bonds.Allows for the prediction of the IR spectrum and confirmation of the structure.
¹⁹F NMR Chemical Shifts Distinct signals for the fluorine atoms on the allyl group and the fluorosulfate group.Crucial for experimental characterization and structural elucidation.
HOMO-LUMO Gap A moderate energy gap, suggesting a reactive but isolable molecule.Indicates the molecule's kinetic stability and electronic excitability.
ESP Map Negative potential around the oxygen atoms of the fluorosulfate group and the C=C double bond; positive potential around the sulfur atom and the carbon atoms of the allyl group.Highlights the electron-rich and electron-deficient regions, predicting sites of reactivity.
Reaction Energetics Favorable energy barriers for addition reactions to the perfluoroallyl group and nucleophilic attack at the sulfur atom.Suggests potential synthetic utility as a reactive intermediate.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the theoretical and computational investigation of the novel molecule, this compound. By following the detailed protocols outlined herein, researchers can gain significant insights into the structure, properties, and reactivity of this compound before embarking on potentially challenging and hazardous laboratory synthesis. The data generated from these computational studies will be invaluable for guiding future experimental work, including the development of synthetic routes, the interpretation of spectroscopic data, and the exploration of potential applications in areas such as drug discovery and materials science. The unique combination of a perfluoroallyl and a fluorosulfate group in one molecule promises a rich and exciting field of study.

References

  • A series of aryl fluorosulfate analogues (1-37) were synthesized and tested for in vitro antibacterial and antifungal studies, and validated by docking studies. PubMed. Available at: [Link]

  • Aryl fluorosulfates are versatile building blocks in organic synthesis and have gained increasing attention in SuFEx (Sulfur Fluoride Exchange) click chemistry. RSC Publishing. Available at: [Link]

  • Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase. NIH. Available at: [Link]

  • Analysis on the Toxicology of Per-/polyfluoro Alkyl Substances (PFAS). ResearchGate. Available at: [Link]

  • A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivatives using density functional theory. ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. NIH. Available at: [Link]

  • Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. PMC. Available at: [Link]

  • Emerging Utility of Fluorosulfate Chemical Probes. PMC - NIH. Available at: [Link]

  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Nature. Available at: [Link]

  • Silver(i) Perfluoroalcoholates: Synthesis, Structure, and their Use as Transfer Reagents. Wiley Online Library. Available at: [Link]

  • Click chemistry expedited radiosynthesis: Sulfur [18F]fluoride exchange of aryl fluorosulfates. ChemRxiv. Available at: [Link]

  • A proposed approach to defining per- and polyfluoroalkyl substances (PFAS) based on molecular structure and formula. NIH. Available at: [Link]

  • Alkene 1,3-Difluorination via Transient Oxonium Intermediates. PubMed. Available at: [Link]

  • Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. Available at: [Link]

  • Recent Progress on 1,2-Hydroxyfluorination of Alkenes. Chemical Review and Letters. Available at: [Link]

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  • Per- and Polyfluoroalkyl Substances (PFAS): History, Current Concerns, and Future Outlook. MDPI. Available at: [Link]

  • Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Bioengineer.org. Available at: [Link]

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Navigating the Chemistry of Perfluoroallylfluorosulfate: A Technical Guide to Safe Handling, Emergency Response, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perfluoroallylfluorosulfate (CF₂=CFCF₂OSO₂F), commonly abbreviated as FAFS, is a highly reactive and versatile building block in modern fluorochemistry, enabling the synthesis of novel fluoroallylic compounds.[1] Its utility, however, is matched by its significant hazard profile. As a potent electrophile, FAFS is classified as a corrosive and toxic substance, causing severe skin burns, serious eye damage, and harm if inhaled or ingested.[2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to manage FAFS safely and effectively. It moves beyond procedural checklists to explain the chemical principles underpinning its safe handling, storage, emergency management, and environmentally responsible disposal, ensuring a self-validating system of laboratory safety.

The Chemical Profile and Inherent Hazards of FAFS

A thorough understanding of the chemical nature of FAFS is foundational to its safe management. Its reactivity stems from two key structural features: the electrophilic sulfur atom of the fluorosulfate group and the electron-deficient perfluoroallyl moiety. This dual reactivity makes it a powerful reagent but also a significant operational hazard.

1.1. Physical and Chemical Properties

PropertyValueSource
CAS Number 67641-28-5Synquest Labs
Molecular Formula C₃F₆O₃SSynquest Labs
Molecular Weight 230.09 g/mol Synquest Labs
Appearance LiquidN/A
Boiling Point 63-64 °CLookChem
Density ~1.751 g/cm³LookChem

1.2. Hazard Identification and Classification

FAFS is classified under the Globally Harmonized System (GHS) with multiple hazard statements, underscoring the need for stringent safety protocols.[2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[2]

  • Serious Eye Damage/Irritation: Category 1. Causes serious eye damage.[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[2]

The primary danger of FAFS lies in its high reactivity with nucleophiles. This includes not only intended reactants but also biological molecules (e.g., proteins, water) and common laboratory solvents, necessitating meticulous handling to prevent unintended and hazardous reactions.

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by rigorous PPE protocols. Given the corrosive and toxic nature of FAFS, especially its potential to cause respiratory irritation, all manipulations must be designed to minimize exposure.

2.1. Engineering Controls

All work involving FAFS must be conducted within a properly functioning chemical fume hood to control the release of corrosive vapors.[3] The fume hood provides a physical barrier and ensures that any fumes are exhausted safely away from the operator. For any procedures involving heating or potential aerosolization, the sash should be kept as low as is practical.

2.2. Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to protect against the severe corrosive hazards of FAFS.

  • Hand Protection: Double-gloving with chemical-resistant gloves is required. A recommended combination is a lighter nitrile glove worn under a heavier butyl or Viton™ glove. Glove selection should always be cross-referenced with the manufacturer's compatibility charts.[4]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. Due to the severe risk of eye damage, a full-face shield must be worn over the goggles.[4]

  • Body Protection: A flame-resistant lab coat is essential. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or suit should be worn over the lab coat.[4]

  • Respiratory Protection: If engineering controls are insufficient, or during an emergency response, a full-face respirator with a combination filter (e.g., A/AX + P3) suitable for organic vapors and particulates should be used.[4] All personnel requiring respirators must be properly fit-tested and trained in their use.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling in Fume Hood cluster_post Post-Handling Phase Prep Assess Procedure Risk (Quantity, Temperature, Duration) SelectPPE Select & Inspect PPE Prep->SelectPPE Based on Risk DonPPE Don PPE in Correct Order SelectPPE->DonPPE Pre-use Check Handling Handle FAFS DonPPE->Handling Enter Work Area DoffPPE Doff PPE in Correct Order (Avoid Self-Contamination) Handling->DoffPPE Exit Work Area InspectDispose Inspect & Dispose of Contaminated PPE DoffPPE->InspectDispose Post-use

Safe Handling and Storage Protocols

Strict adherence to standard operating procedures (SOPs) is critical. All personnel must be trained on the specific hazards and handling requirements for FAFS before commencing work.

3.1. General Handling

  • Work Area: Designate a specific area within a fume hood for FAFS handling. Ensure the area is clean, free of clutter, and away from incompatible materials (e.g., bases, strong oxidizing agents, water/alcohols).[3]

  • Quantities: Use the smallest quantity of FAFS necessary for the experiment.

  • Transfers: When transferring FAFS, use a syringe or cannula technique to minimize exposure to the atmosphere. Avoid pouring.

  • Working Alone: Never work with FAFS when alone in the laboratory.[1]

3.2. Storage Requirements

  • Container: Store FAFS in its original, tightly sealed container.

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.

  • Segregation: FAFS must be segregated from incompatible materials, particularly bases, acids, oxidizing agents, and any protic substances like water or alcohols.[3] Storage in a secondary containment tray is mandatory to contain any potential leaks.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or exposure is vital to mitigate harm. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

4.1. Spill Response

The response strategy depends on the scale of the spill.

  • Small Spill (manageable by trained lab personnel):

    • Alert: Alert personnel in the immediate area.

    • Isolate: Restrict access to the spill area.

    • PPE: Don appropriate PPE, including respiratory protection if necessary.

    • Contain: Create a dike around the spill using a compatible, inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Absorb: Gently apply the absorbent material, working from the outside in to prevent spreading.[5]

    • Collect: Carefully sweep the saturated absorbent into a clearly labeled, sealable hazardous waste container.[5]

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.

  • Large Spill (requires emergency response):

    • Evacuate: Immediately evacuate the laboratory, closing the door behind you.

    • Alert: Activate the nearest fire alarm and alert others to evacuate.

    • Report: From a safe location, call emergency services (e.g., 911) and the institutional EHS emergency line. Provide the chemical name, location, and estimated quantity of the spill.[6]

    • Isolate: Prevent personnel from entering the affected area until emergency responders arrive.

Spill_Response Spill FAFS Spill Occurs Assess Assess Spill Size & Immediate Danger Spill->Assess SmallSpill Small & Contained? No Fire/Vapor Risk? Assess->SmallSpill LargeSpill Large Spill or Immediate Hazard SmallSpill->LargeSpill No Alert Alert Others Isolate Area SmallSpill->Alert Yes Evacuate EVACUATE AREA Call Emergency Services & EHS LargeSpill->Evacuate Cleanup Trained Personnel Cleanup PPE Don Full PPE Alert->PPE Contain Contain & Absorb (Inert Material) PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

4.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Use a safety shower if the contact area is large. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen if trained to do so. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Waste Management: Neutralization and Disposal

The high reactivity of FAFS makes its disposal more complex than that of inert PFAS compounds. Reactive waste must be neutralized (quenched) before it can be collected for final disposal. [1][8] Final disposal of the neutralized waste should be handled through an accredited hazardous waste management service, typically involving high-temperature incineration.[9][10]

5.1. Principle of Neutralization: Controlled Hydrolysis

FAFS reacts readily with nucleophiles. This reactivity can be leveraged for its destruction via controlled hydrolysis. The fluorosulfate group is susceptible to nucleophilic attack by hydroxide, breaking the S-O bond and ultimately leading to less reactive and water-soluble fluoride and sulfate salts. The perfluoroallyl group will also react. This process is highly exothermic and must be performed with extreme caution.

5.2. Experimental Protocol: Neutralization of Small Quantities of FAFS Waste

This protocol is intended for quenching small residual amounts of FAFS in reaction vessels or contaminated solvents. It must be performed in a fume hood with appropriate PPE.

  • Preparation: Prepare a dilute solution of a base. A 5-10% solution of sodium or potassium hydroxide in water is suitable. Prepare a separate ice-water bath.

  • Cooling: Cool the vessel containing the FAFS waste to 0 °C in the ice-water bath. If the waste is in a non-polar organic solvent, a co-solvent like isopropanol or tetrahydrofuran may be cautiously added to improve miscibility.

  • Slow Addition: Using a dropping funnel or syringe pump, add the cold dilute base solution to the vigorously stirred FAFS waste very slowly. The rate of addition must be controlled to manage the exothermic reaction and prevent excessive fuming or splashing.

  • Monitoring: Monitor the temperature of the reaction mixture continuously. Maintain the temperature below 20 °C. If the temperature rises rapidly, stop the addition immediately.

  • Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-12 hours) to ensure the reaction is complete.

  • Verification: Before disposal, check the pH of the aqueous layer to ensure it is basic, indicating an excess of the neutralizing agent.

  • Collection: Transfer the neutralized mixture to a clearly labeled hazardous waste container. The label must include all components of the mixture (e.g., "Neutralized this compound waste," listing solvents and salts).[1]

  • Final Disposal: Arrange for pickup by the institutional EHS or a certified hazardous waste contractor.[9]

Neutralization_Workflow Start Start: FAFS Waste (in fume hood) Cool Cool Waste to 0°C (Ice Bath) Start->Cool AddBase Slowly Add Base with Vigorous Stirring Cool->AddBase PrepareBase Prepare Cold Dilute NaOH or KOH Solution PrepareBase->AddBase Monitor Monitor Temperature (< 20°C) AddBase->Monitor Monitor->AddBase Temp Rising? Slow/Stop Addition WarmStir Allow to Warm to RT Stir for 4-12h Monitor->WarmStir Addition Complete CheckpH Check pH (must be basic) WarmStir->CheckpH Collect Transfer to Labeled Hazardous Waste Container CheckpH->Collect End Arrange for EHS Pickup Collect->End

Conclusion

This compound is a powerful synthetic tool whose utility demands a commensurate level of respect for its hazards. By integrating a deep understanding of its chemical reactivity with robust engineering controls, stringent PPE protocols, and meticulously planned emergency and disposal procedures, researchers can harness its capabilities while upholding the highest standards of laboratory safety. The principles and protocols outlined in this guide are designed to create a self-validating safety system, protecting personnel, research integrity, and the environment.

References

  • CORROSIVE LIQUID Basic Organic NOS. (n.d.). EMERGENCY PROCEDURE GUIDE. [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. [Link]

  • National Institute of Standards and Technology. (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

  • Holmes, J. T., & Schoffstoll, C. B. (n.d.). Disposal of Gaseous Fluoride Volatility Reagents. Argonne National Lab. [Link]

  • University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. [Link]

  • Vandeputte. (2023). PFAS and PPE: what is the current situation?. [Link]

  • Holland & Knight. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. [Link]

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Methodological & Application

The Perfluoroallylfluorosulfate (PFAS) Vade Mecum: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Perfluoroallylfluorosulfate (CF₂=CFCF₂OSO₂F), hereafter referred to as PFAS, has emerged as a potent and versatile electrophilic building block for the introduction of the perfluoroallyl motif into organic molecules. This functional group is of significant interest to the pharmaceutical, agrochemical, and materials science sectors due to the unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and diverse applications of PFAS in modern organic synthesis. We will delve into the mechanistic underpinnings of its reactivity, offering detailed, field-proven protocols for its use in nucleophilic substitutions and radical additions.

Introduction: The Strategic Value of the Perfluoroallyl Group

The incorporation of fluorinated moieties into organic molecules is a well-established strategy for modulating their biological and material properties.[1][2][3] The perfluoroallyl group (–CF₂CF=CF₂) is particularly attractive as it combines the benefits of perfluoroalkylation with the synthetic versatility of an olefin. This dual functionality allows for post-incorporation modifications, making it a valuable synthon in multi-step syntheses. PFAS serves as a highly reactive and efficient source of the perfluoroallyl cation or its synthetic equivalents, enabling the facile construction of complex fluorinated molecules.

Synthesis of this compound (PFAS): A Detailed Protocol

The synthesis of PFAS is achieved through the reaction of hexafluoropropene (HFP) with sulfur trioxide (SO₃) in the presence of a boron-based catalyst. The catalyst is crucial for steering the reaction away from the formation of the sultone, which is the product of a [2+2] cycloaddition in the absence of a catalyst.[4]

Reaction Mechanism Overview

The boron-based catalyst, such as boron trifluoride (BF₃), coordinates to the SO₃, enhancing its electrophilicity and facilitating the formation of a carbocationic intermediate from hexafluoropropene. This intermediate then reacts to form the desired this compound.

G HFP Hexafluoropropene (C₃F₆) Intermediate Carbocationic Intermediate HFP->Intermediate + SO₃/Catalyst Sultone Sultone Byproduct HFP->Sultone + SO₃ (uncatalyzed) SO3 Sulfur Trioxide (SO₃) SO3->Intermediate SO3->Sultone Catalyst Boron Catalyst (e.g., BF₃) Catalyst->Intermediate PFAS This compound (PFAS) Intermediate->PFAS Rearrangement & Fluorosulfate addition

Caption: Boron-catalyzed synthesis of PFAS from hexafluoropropene and sulfur trioxide.

Experimental Protocol: Synthesis of PFAS

Materials:

  • Hexafluoropropene (C₃F₆)

  • Sulfur trioxide (SO₃)

  • Boron trifluoride (BF₃) or another suitable boron-based catalyst

  • Anhydrous, inert solvent (e.g., perfluorinated solvent)

  • High-pressure reactor equipped with a stirrer, thermocouple, and pressure gauge

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Cool the reactor to the desired sub-ambient temperature (e.g., -20 °C). Carefully charge the reactor with the anhydrous solvent, followed by the boron-based catalyst and then the sulfur trioxide. The C₃F₆/SO₃ and catalyst/SO₃ ratios are critical for optimizing the yield and selectivity and should be carefully controlled.[4]

  • Addition of Hexafluoropropene: Slowly introduce hexafluoropropene into the stirred reactor, maintaining the desired reaction temperature. The pressure will increase as HFP is added.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure and temperature. The reaction is typically exothermic.

  • Work-up: Once the reaction is complete, carefully vent the excess HFP. The crude product can be purified by distillation under reduced pressure.

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation.[1]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Handle sulfur trioxide with extreme care as it is highly corrosive and reacts violently with water.

  • Hexafluoropropene is a gas at room temperature and should be handled in a closed system.

Applications of PFAS in Organic Synthesis: Protocols and Mechanistic Insights

PFAS is a versatile reagent that participates in a variety of transformations, primarily through nucleophilic substitution and radical addition pathways.

Nucleophilic Perfluoroallylation

PFAS readily reacts with a wide range of nucleophiles to introduce the perfluoroallyl moiety. The reaction mechanism can proceed through either an addition-elimination or a direct nucleophilic substitution (S_N2') pathway, largely dependent on the nature of the nucleophile.

G cluster_0 Addition-Elimination cluster_1 S_N2' PFAS PFAS (CF₂=CFCF₂OSO₂F) Add_Elim_Intermediate Addition-Elimination Intermediate PFAS->Add_Elim_Intermediate + Nu⁻ SN2_Transition_State S_N2' Transition State PFAS->SN2_Transition_State + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Perfluoroallylated Product (CF₂=CFCF₂-Nu) Add_Elim_Intermediate->Product - FSO₃⁻ SN2_Transition_State->Product - FSO₃⁻

Caption: Mechanistic pathways for nucleophilic perfluoroallylation using PFAS.

Perfluoroallyl ethers are valuable intermediates in the synthesis of fluorinated polymers and biologically active molecules.

Materials:

  • This compound (PFAS)

  • Alcohol (R-OH)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Base (optional, e.g., triethylamine, potassium carbonate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in the aprotic solvent.

  • Addition of Base (if applicable): If a base is used to deprotonate the alcohol, add it to the solution and stir for 10-15 minutes at room temperature.

  • Addition of PFAS: Slowly add a solution of PFAS in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Examples of Perfluoroallylation of Alcohols

AlcoholBaseSolventTime (h)Yield (%)
MethanolEt₃NCH₃CN485
PhenolK₂CO₃DMF678
IsopropanolNoneCH₂Cl₂1265

Materials:

  • This compound (PFAS)

  • Primary or secondary amine (R₂NH)

  • Aprotic solvent (e.g., THF, diethyl ether)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the base in the aprotic solvent.

  • Addition of PFAS: Cool the solution to 0 °C and slowly add a solution of PFAS in the same solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or distillation.

Materials:

  • This compound (PFAS)

  • Thiol (R-SH)

  • Aprotic solvent (e.g., DMF, acetonitrile)

  • Base (e.g., sodium hydride, potassium carbonate)

Procedure:

  • Formation of Thiolate: In a flame-dried flask under an inert atmosphere, dissolve the thiol in the aprotic solvent. Carefully add the base at 0 °C to generate the thiolate.

  • Addition of PFAS: Slowly add a solution of PFAS in the same solvent to the thiolate solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor by TLC or GC-MS.

  • Work-up: Quench the reaction with water and extract the product. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Radical Reactions of PFAS

The double bond in PFAS is susceptible to radical addition. This reactivity can be harnessed to synthesize more complex fluorinated structures.

Materials:

  • This compound (PFAS)

  • Radical precursor (e.g., AIBN, dibenzoyl peroxide)

  • Reagent for radical addition (e.g., HBr, CCl₄)

  • Inert solvent (e.g., benzene, carbon tetrachloride)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve PFAS and the radical precursor in the inert solvent.

  • Initiation: Heat the reaction mixture to the decomposition temperature of the radical initiator.

  • Addition of Reagent: Slowly add the reagent for radical addition to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the product by distillation or chromatography.

G Initiator Radical Initiator (e.g., AIBN) Radical Radical (R•) Initiator->Radical Heat Radical_Source Radical Source (R-X) Adduct_Radical Adduct Radical Radical->Adduct_Radical + PFAS PFAS PFAS Product Radical Addition Product Adduct_Radical->Product + R-X Product->Radical Chain Propagation

Caption: General mechanism for the free-radical addition to PFAS.

Emerging Applications: Transition-Metal Catalysis

While the direct use of this compound in transition-metal-catalyzed cross-coupling reactions is an emerging area, the analogous reactivity of aryl fluorosulfates suggests significant potential. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could potentially be adapted for PFAS, opening new avenues for the synthesis of complex perfluoroallylated aromatics and heteroaromatics. Researchers are encouraged to explore this promising frontier.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the valuable perfluoroallyl group into organic molecules. Its reactivity through both nucleophilic and radical pathways provides access to a wide array of fluorinated compounds. The detailed protocols and mechanistic discussions provided in this application note are intended to empower researchers to effectively utilize PFAS in their synthetic endeavors, accelerating innovation in drug discovery, materials science, and beyond.

References

  • Wlassics, I., Tortelli, V., Carella, S., Monzani, C., & Marchionni, G. (2011). Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds. Molecules, 16(8), 6512-6540. [Link]

  • Wlassics, I., Tortelli, V., Carella, S., Monzani, C., & Marchionni, G. (2011). Perfluoro Allyl fluorosulfate (FAFS): a versatile building block for new fluoroallylic compounds. PubMed, 21818056. [Link]

  • MolecularCloud. (2023). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]

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Application Notes & Protocols: Perfluoroallylfluorosulfate (FAFS) as a Premier Reagent for Advanced Fluoroalkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Advantage of Perfluoroallylfluorosulfate (FAFS)

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Fluorinated functional groups can profoundly enhance critical drug properties, including metabolic stability, lipophilicity, and bioavailability.[1][2] this compound (CF₂=CFCF₂OSO₂F), hereafter referred to as FAFS, has emerged as a uniquely versatile and powerful reagent for introducing the perfluoroallyl group, a valuable synthon for more complex fluoroalkyl structures.

This guide moves beyond a simple recitation of procedures. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of FAFS, enabling its intelligent and effective application. We will explore the causality behind its reactivity, present field-tested protocols, and situate its use within the broader context of fluoroalkylation strategies. Every protocol is presented as a self-validating system, incorporating the necessary parameters for success and safety.

Core Principles of FAFS Reactivity: A Dichotomy of Pathways

FAFS is a highly reactive and electrophilic molecule, a property stemming from its distinct structural features: a polarized carbon-carbon double bond and an excellent fluorosulfate leaving group.[3] Its utility is rooted in its ability to engage substrates through two primary mechanistic routes: ionic and radical pathways. The preferred pathway is dictated by the nature of the substrate and the reaction conditions.

A key determinant in ionic reactions is the interplay between the nucleophilicity of the reacting partner and the principles of Hard/Soft Acid-Base (HSAB) theory.[4] FAFS presents both a hard electrophilic center (the sulfur atom of the fluorosulfate) and a softer electrophilic region (the allylic double bond).

  • Nucleophilic Addition/Elimination (S_N2' Pathway): Softer, less basic nucleophiles preferentially attack the terminal carbon of the double bond. This initiates an addition/elimination cascade, resulting in the displacement of the fluorosulfate anion and the formation of a new carbon-nucleophile bond. This is the most common and synthetically valuable pathway for perfluoroallylation.[4]

  • Radical Reactions: While FAFS is primarily an electrophile, the perfluoroallyl group it installs can be a precursor for subsequent radical transformations. Furthermore, the broader field of fluoroalkylation heavily relies on radical intermediates, often generated under photoredox or thermal conditions from precursors like fluoroalkyl sulfones or iodides.[5][6]

Figure 1. Dual reactivity pathways of FAFS and related fluoroalkylation strategies.

Application Protocol I: Nucleophilic Perfluoroallylation of Alcohols

The reaction of FAFS with alcohols to form perfluoroallyl ethers is a robust and high-yielding transformation, exemplifying the S_N2' pathway. This protocol provides a general methodology that can be adapted for various aliphatic and aromatic alcohols.

Mechanistic Rationale (Addition/Elimination)

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the terminal CF₂ group of the FAFS double bond. This is the rate-determining step. The resulting intermediate rapidly eliminates the highly stable fluorosulfate anion (FSO₃⁻) to restore the double bond, yielding the final perfluoroallyl ether product. The choice of a non-nucleophilic base is critical to deprotonate the alcohol without competing in the reaction with FAFS.

Photoredox_Cycle PC PC PC_excited [PC]* PC->PC_excited Visible Light (hν) PC_oxidized [PC]⁺ PC_excited->PC_oxidized SET Precursor Rf-X (Precursor) X_anion X⁻ PC_excited->X_anion e⁻ transfer PC_oxidized->PC Regeneration Product Product Sub Substrate Sub_Radical [Sub-Rf]• Sub_Radical->PC e⁻ transfer Sub_Radical->Product Radical Rf• Precursor->Radical Radical->Sub_Radical Addition

Sources

The Emergence of Perfluoroallylfluorosulfate: A Comprehensive Guide to its Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Perfluoroallylfluorosulfate (PFAS), with the chemical formula CF₂=CFCF₂OSO₂F, is a highly reactive and versatile building block in modern organofluorine chemistry. Its unique electronic properties, stemming from the presence of both a perfluoroallyl group and a fluorosulfate moiety, render it susceptible to a wide range of chemical transformations. This guide provides an in-depth exploration of the experimental protocols for reactions involving PFAS, offering field-proven insights into its synthesis, handling, and application in the construction of complex fluorinated molecules. The protocols detailed herein are designed to be self-validating systems, grounded in established scientific literature.

Synthesis and Purification of this compound (PFAS)

The synthesis of PFAS was first reported in 1981 and involves the formal insertion of sulfur trioxide (SO₃) into the C-F bond of hexafluoropropene (HFP).[1] This reaction is typically mediated by a boron-based catalyst.[1]

Optimized Synthesis Protocol

Successful synthesis of PFAS with high yield and selectivity is contingent on several critical parameters, including the molar ratio of reactants, reaction temperature, and the choice of catalyst.

Key Parameters for Synthesis:

ParameterRecommended Ratio/ConditionRationale
SO₃/HFP Molar RatioTo be optimized based on experimental setupAffects conversion and selectivity towards PFAS.
Boron Catalyst/SO₃ Molar RatioTo be optimized based on experimental setupThe catalyst is crucial for facilitating the SO₃ insertion.
SO₃ ConcentrationOleum (20% or 65% w/w) or pure SO₃The concentration of SO₃ influences the reaction rate and efficiency.
Reaction Temperature20-60 °CHigher temperatures can lead to side reactions, while lower temperatures may result in slow conversion.[2]

General Procedure:

A detailed experimental procedure for the synthesis of perfluoroallyl fluorosulfate can be found in the work by Marchionni and Tortelli.[1] The purification of the crude product is typically achieved through distillation. The purity of the final product should be confirmed by Gas Chromatography (GC) and ¹⁹F NMR spectroscopy.[3]

Purification and Characterization

Purification of PFAS is crucial to remove unreacted starting materials and byproducts.

  • Distillation: The boiling point of PFAS is 63-64 °C, allowing for purification by fractional distillation under atmospheric pressure.[4]

  • Spectroscopic Characterization:

    • ¹⁹F NMR: The ¹⁹F NMR spectrum provides definitive structural confirmation of the perfluoroallyl and fluorosulfate groups.

    • ¹³C NMR and IR Spectroscopy: These techniques offer further structural elucidation.[3] The IR spectrum of PFAS will show characteristic stretching frequencies for the C=O and S=O bonds.[3]

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene) and a lab coat.[6][7]

  • Respiratory Protection: Use a suitable respirator if ventilation is inadequate.[6]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe fumes or vapors.[5]

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]

  • Avoid cross-contamination with other chemicals. Use dedicated, clean, and dry utensils for transfer.[7]

  • Avoid contact with moisture, as it can cause rapid decomposition.[7]

  • In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[8]

Reactions of this compound with Nucleophiles

PFAS is a potent electrophile and readily reacts with a variety of nucleophiles. The reaction can proceed through two main pathways: nucleophilic attack at the allylic carbon, leading to perfluoroallylation, or attack at the sulfur atom of the fluorosulfate group. The outcome of the reaction is influenced by the nature of the nucleophile, solvent, and reaction temperature.

Reactions with O-Nucleophiles (Alcohols and Phenols)

The reaction of PFAS with alcohols and phenols provides a direct route to perfluoroallyl ethers.

General Protocol for Perfluoroallylation of Alcohols:

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable aprotic solvent (e.g., anhydrous acetonitrile or THF).

  • Deprotonation (if necessary): For less acidic alcohols, add a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to generate the corresponding alkoxide in situ. For phenols, conversion to the corresponding phenoxide with a base like sodium hydroxide is recommended.

  • Addition of PFAS: Cool the reaction mixture to 0 °C and slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture which can hydrolyze PFAS.

  • Aprotic Solvent: Prevents solvolysis of the fluorosulfate group.

  • Slow Addition at Low Temperature: Controls the exothermic nature of the reaction and minimizes side product formation.

Reactions with N-Nucleophiles (Amines)

Primary and secondary amines react with PFAS to yield N-perfluoroallylated products.

General Protocol for Perfluoroallylation of Amines:

  • Reactant Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) in an aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Addition of PFAS: Cool the mixture to 0 °C and add this compound (1.1 equivalents) dropwise.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature for 1-12 hours. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the crude product.

  • Purification: Purify the product by column chromatography or distillation.

Reactions with S-Nucleophiles (Thiols)

Thiols can be readily perfluoroallylated using PFAS to form perfluoroallyl sulfides.

General Protocol for Perfluoroallylation of Thiols:

  • Thiolate Formation: In a suitable solvent, treat the thiol with a base (e.g., sodium hydroxide or potassium carbonate) to generate the thiolate anion.

  • Reaction with PFAS: Add this compound to the solution of the thiolate at room temperature.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up followed by extraction with an organic solvent. The product is then purified by standard methods.

Cycloaddition Reactions of this compound

The electron-deficient double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloaddition reactions.

[4+2] Diels-Alder Reactions

PFAS can react with conjugated dienes to form six-membered cyclic adducts. Cyclic dienes, such as cyclopentadiene, are particularly reactive as they are locked in the required s-cis conformation.[9]

Illustrative Workflow for Diels-Alder Reaction:

Diels_Alder PFAS This compound (Dienophile) Reaction Reaction Vessel (Room Temperature) PFAS->Reaction Diene Conjugated Diene (e.g., Cyclopentadiene) Diene->Reaction Solvent Solvent (e.g., Ethyl Acetate) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Purification (Crystallization or Chromatography) Workup->Purification Product Diels-Alder Adduct Purification->Product

Caption: Workflow for a typical Diels-Alder reaction involving PFAS.

General Protocol for Diels-Alder Reaction with Cyclopentadiene:

  • Reactant Preparation: In a flask, dissolve maleic anhydride (as a model dienophile, or PFAS) in ethyl acetate. Add hexane to the solution.

  • Addition of Diene: Add freshly cracked cyclopentadiene to the reaction mixture.

  • Crystallization: Allow the reaction to proceed for a few minutes, then induce crystallization by scratching the inside of the flask.

  • Isolation: Cool the mixture in an ice bath and collect the crystalline product by filtration or centrifugation.[9]

The endo product is typically the major isomer formed in Diels-Alder reactions involving cyclic dienes.[9]

[3+2] Cycloaddition Reactions

PFAS can undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form five-membered heterocyclic rings. This reaction is analogous to the cycloaddition of other vinyl sulfonyl fluorides with azides.[10]

Illustrative Workflow for [3+2] Cycloaddition:

Three_Plus_Two_Cycloaddition PFAS This compound (Dipolarophile) Reaction Reaction Vessel (Elevated Temperature) PFAS->Reaction Azide Azide (e.g., Sodium Azide or Trimethylsilyl Azide) Azide->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Purification (Chromatography) Workup->Purification Product Triazole Derivative Purification->Product

Caption: General workflow for a [3+2] cycloaddition of PFAS with an azide.

General Protocol for [3+2] Cycloaddition with an Azide:

  • Reactant Setup: In a reaction vessel, dissolve this compound and the azide (e.g., trimethylsilyl azide) in a polar aprotic solvent like DMF.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 70 °C) and monitor for completion.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up, followed by extraction and purification of the triazole product by column chromatography.[10]

Product Characterization

The successful synthesis of perfluoroallylated compounds and cycloaddition adducts requires thorough characterization using modern analytical techniques.

Analytical Techniques:

TechniqueInformation Obtained
NMR Spectroscopy ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structure elucidation of the organic products. ¹⁹F NMR is particularly powerful for confirming the incorporation of the perfluoroallyl group.
Mass Spectrometry GC-MS or LC-MS can be used to determine the molecular weight of the products and to analyze the purity of the reaction mixture.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the product molecule.

Conclusion

This compound is a valuable and reactive reagent that opens avenues for the synthesis of a diverse array of fluorinated compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. Adherence to the described experimental procedures and safety precautions is paramount for achieving successful and reproducible results in the laboratory. The continued investigation into the reactivity of PFAS is expected to unveil new synthetic methodologies and contribute to the advancement of fluorine chemistry, with potential impacts on materials science and drug discovery.

References

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  • Chernyavsky, G. G., Kulaichenkov, S. A., Osipova, L. V., Sokolov, Y. P., & Emelyanov, G. A. (2020). SYNTHESIS OF FLUOROSULFONYLOXA DIFLUOROACETYL FLUORIDE BY THERMAL OXIDATION OF PERFLUOROALLYL FLUOROSULFATE WITH MOLECULAR OXYGEN. Fluorine Notes, 1(128). [Link]

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  • Tzani, A., et al. (2023). Catalysis of a Diels–Alder Reaction between Azachalcones and Cyclopentadiene by a Recyclable Copper (II)-PEIP Metal-Organic Framework. Molecules, 28(15), 5731. [Link]

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  • CN103159593A - Method for preparing phenol sodium salt in aqueous phase - Google P
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  • Liu, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(13), 5035. [Link]

  • Ford, E. (2021). Expression, Purification, and Characterization of Fibroblast Growth Factor 19. [Link]

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Sources

The Emerging Potential of Perfluoroallylfluorosulfate (PAFS) in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delves into the prospective applications of perfluoroallylfluorosulfate (PAFS), a monomer poised at the intersection of fluoropolymer chemistry and sulfonyl exchange reactions. While direct literature on PAFS is nascent, its constituent functional groups—a polymerizable perfluoroallyl moiety and a highly reactive fluorosulfate group—suggest a significant potential for creating novel fluorinated polymers with tunable properties and functionalities. This document provides a comprehensive overview of the anticipated reactivity of PAFS, detailed protocols for its potential polymerization via free-radical and photo-induced cationic methods, and explores prospective applications in high-performance coatings, functional membranes, and specialty elastomers. By drawing parallels with well-documented perfluorinated monomers and the burgeoning field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this guide aims to equip researchers with the foundational knowledge to explore the promising horizons of PAFS in polymer science.

Introduction: The Allure of Fluorinated Polymers

Fluoropolymers are a distinguished class of materials renowned for their exceptional properties, including high thermal and chemical stability, low surface energy, and unique electrical characteristics.[1][2] These attributes stem from the high bond energy of the carbon-fluorine bond.[1] The introduction of fluorine into a polymer backbone or as side chains can dramatically enhance material performance, leading to applications ranging from extreme environment seals and gaskets to advanced coatings and biomedical devices.[2][3]

The hypothetical monomer, this compound (CF₂=CFCF₂OSO₂F), represents a compelling building block for the next generation of fluoropolymers. It uniquely combines a polymerizable perfluoroallyl group with a fluorosulfate functional group. The perfluoroallyl group offers a pathway to creating a stable, fluorinated polymer backbone, while the fluorosulfate group is a versatile reactive handle, notably utilized in SuFEx click chemistry for efficient and high-yield coupling reactions.[4] This dual-functionality opens up possibilities for not only creating novel fluoropolymers but also for their subsequent modification and functionalization.

The Dual Reactivity of this compound (PAFS)

The power of PAFS as a monomer lies in its two distinct reactive sites, which can be addressed using different chemical strategies. This allows for a modular approach to polymer design.

Polymerization via the Perfluoroallyl Group

The perfluoroallyl group (CF₂=CFCF₂) is amenable to various polymerization techniques, most notably free-radical polymerization.[5][6] The electron-withdrawing nature of the fluorine atoms influences the reactivity of the double bond.

Post-Polymerization Modification via the Fluorosulfate Group

The fluorosulfate group (-OSO₂F) is a highly efficient electrophile and an excellent leaving group in nucleophilic substitution reactions.[7] This reactivity is the cornerstone of SuFEx click chemistry, a set of robust reactions that enable the formation of strong covalent bonds.[4] A polymer bearing pendant fluorosulfate groups would be a versatile platform for a wide range of post-polymerization modifications, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.[8]

Experimental Protocols: Harnessing the Potential of PAFS

The following protocols are proposed based on established methodologies for similar fluorinated monomers and SuFEx reactions. Researchers should treat these as starting points and optimize conditions for their specific experimental setup.

Protocol 1: Free-Radical Polymerization of PAFS

This protocol outlines a typical free-radical polymerization of a perfluoroalkene monomer.[5][9]

Objective: To synthesize a homopolymer of PAFS.

Materials:

  • This compound (PAFS) monomer

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous, degassed solvent (e.g., hexafluorobenzene, perfluorodecalin)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source for inert atmosphere

  • Stirring plate and magnetic stir bar

  • Oil bath or other temperature-controlled heating system

  • Precipitating solvent (e.g., methanol, acetone)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Initiator Preparation: Prepare a stock solution of the radical initiator (e.g., AIBN) in the chosen anhydrous solvent. The concentration will depend on the desired molecular weight and polymerization rate.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the PAFS monomer and the anhydrous solvent.

  • Degassing: Subject the monomer solution to several freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit radical polymerization.

  • Initiation: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN). Once the temperature is stable, inject the initiator solution via syringe.

  • Polymerization: Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by techniques such as ¹⁹F NMR spectroscopy by observing the disappearance of the monomer's vinyl signals.

  • Termination & Isolation: Terminate the polymerization by cooling the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred, non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with the precipitating solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Workflow for Free-Radical Polymerization of PAFS:

FreeRadicalPolymerization Monomer PAFS Monomer + Solvent ReactionVessel Reaction Vessel (Inert Atmosphere) Monomer->ReactionVessel Initiator Radical Initiator (e.g., AIBN) Initiator->ReactionVessel Degas Degassing (Freeze-Pump-Thaw) ReactionVessel->Degas Polymerization Polymerization (Heat + Stir) Degas->Polymerization Precipitation Precipitation (in Non-Solvent) Polymerization->Precipitation Purification Purification (Filtration + Washing) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying FinalPolymer Poly(PAFS) Drying->FinalPolymer

Caption: Workflow for the free-radical polymerization of PAFS.

Protocol 2: Photo-induced Cationic Polymerization of PAFS

For certain fluorinated vinyl ethers and epoxides, photo-induced cationic polymerization is an effective method.[10] Given the electron-withdrawing nature of the perfluoroallyl group, this method could be a viable alternative.

Objective: To synthesize a homopolymer of PAFS using photo-initiation.

Materials:

  • This compound (PAFS) monomer

  • Cationic photoinitiator (e.g., a triarylsulfonium salt)[11]

  • UV light source with appropriate wavelength and intensity

  • Reaction vessel transparent to UV light (e.g., quartz tube)

  • Inert atmosphere chamber or glovebox

  • Solvent (if required)

  • Stirring plate and magnetic stir bar

  • Precipitating solvent

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Sample Preparation: In a UV-transparent reaction vessel inside an inert atmosphere chamber, mix the PAFS monomer with the cationic photoinitiator (typically 0.5-2 wt%). If necessary, a suitable solvent can be added.

  • Initiation: Expose the mixture to a UV light source. The exposure time and intensity will need to be optimized based on the photoinitiator and monomer concentration.

  • Polymerization: Continue the UV exposure with stirring until the desired conversion is reached. Monitoring can be done in-situ with techniques like real-time IR spectroscopy by observing the disappearance of the C=C stretching vibration.

  • Isolation and Purification: After polymerization, dissolve the mixture in a suitable solvent (if not already in solution) and precipitate the polymer in a non-solvent.

  • Drying: Collect and dry the polymer as described in Protocol 1.

Protocol 3: Post-Polymerization Modification of Poly(PAFS) via SuFEx Click Chemistry

This protocol describes a general procedure for modifying the pendant fluorosulfate groups on a pre-synthesized Poly(PAFS) backbone.[4]

Objective: To functionalize Poly(PAFS) with a model nucleophile (e.g., a phenol).

Materials:

  • Poly(PAFS)

  • Aryl silyl ether (e.g., phenoxytrimethylsilane) or a phenol in the presence of a base

  • Base catalyst (e.g., DBU, BEMP)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Schlenk flask

  • Inert atmosphere (N₂ or Ar)

  • Stirring plate and magnetic stir bar

  • Precipitating solvent

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the Poly(PAFS) in the anhydrous solvent.

  • Reagent Addition: Add the aryl silyl ether (or phenol and base) to the polymer solution.

  • Catalysis: Add a catalytic amount of the base catalyst.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by ¹⁹F NMR by observing the disappearance of the fluorosulfate signal and the appearance of a new signal corresponding to the sulfate linkage.

  • Work-up and Isolation: Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent.

  • Purification and Drying: Purify and dry the modified polymer as described in the previous protocols.

Logical Relationship for PAFS Utilization:

PAFS_Logic cluster_Monomer Monomer cluster_Polymerization Polymerization Pathways cluster_Polymer Initial Polymer cluster_Modification Post-Polymerization Modification cluster_FinalProduct Final Functionalized Polymer PAFS This compound (PAFS) FRP Free-Radical Polymerization PAFS->FRP PCP Photo-induced Cationic Polymerization PAFS->PCP PolyPAFS Poly(PAFS) (with pendant -OSO₂F groups) FRP->PolyPAFS PCP->PolyPAFS SuFEx SuFEx Click Chemistry PolyPAFS->SuFEx FunctionalPolymer Functionalized Fluoropolymer SuFEx->FunctionalPolymer

Caption: Logical workflow from PAFS monomer to a functionalized fluoropolymer.

Potential Applications of PAFS-Derived Polymers

The unique properties of fluoropolymers suggest a range of high-value applications for materials derived from PAFS.

Property Conferred by Potential Application
Low Surface Energy Perfluorinated BackboneAnti-fouling and self-cleaning coatings for marine and architectural applications.
Chemical Inertness C-F BondsLinings for chemical reactors and storage tanks; chemically resistant seals and O-rings.
Thermal Stability Strong C-C and C-F BondsHigh-temperature lubricants and hydraulic fluids; components for aerospace and automotive industries.
Tunable Functionality Pendant Fluorosulfate GroupsFunctional membranes for gas separation or fuel cells; biocompatible coatings for medical devices; platforms for drug delivery.[12][13]
Dielectric Properties Low Polarity of C-F BondsInsulators for high-frequency electronics and communication cables.[14]

Characterization of PAFS-Derived Polymers

A thorough characterization is crucial to understand the structure-property relationships of these novel materials.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, ¹⁹F NMR: Confirmation of polymer structure, determination of monomer conversion, analysis of end-groups, and verification of post-polymerization modification.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (C-F, S=O, S-O), monitoring of polymerization and subsequent reactions.[16]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Contact Angle Goniometry Assessment of surface energy and hydrophobicity/oleophobicity of polymer films.[16]

Conclusion

This compound, while a novel monomer, holds considerable promise for the synthesis of advanced fluoropolymers. Its dual-reactive nature allows for the creation of a stable fluorinated backbone via polymerization of the perfluoroallyl group, followed by versatile functionalization through the highly reactive fluorosulfate group using methodologies like SuFEx click chemistry. The potential to create a wide array of functional fluoropolymers with tailored properties opens up exciting avenues for research and development in materials science, particularly for applications demanding high performance under extreme conditions. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers venturing into this promising new area of polymer chemistry.

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Application Notes & Protocols: The Ascending Role of Aryl Fluorosulfates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Perfluoroallylfluorosulfate: Initial literature searches for "this compound" in cross-coupling reactions indicate that this specific reagent is not yet widely documented in peer-reviewed publications. The protocols and applications for this particular compound are not well-established. However, the broader class of fluorosulfates, particularly aryl fluorosulfates, has seen a dramatic rise in utility and is exceptionally well-documented. This guide will focus on aryl fluorosulfates as a powerful and versatile class of electrophiles. The principles, mechanisms, and protocols detailed herein provide a robust foundation for researchers interested in the cross-coupling applications of all fluorosulfate-containing molecules, including the potential exploration of less-common analogues like this compound.

Introduction: Aryl Fluorosulfates as Superior Coupling Partners

Aryl fluorosulfates have emerged as powerful and versatile electrophilic partners in palladium-catalyzed cross-coupling reactions, offering significant advantages over traditional aryl halides and triflates.[1] Their ready preparation from inexpensive and abundant phenols, coupled with their high reactivity and favorable environmental profile, has positioned them as attractive building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Key Advantages of Aryl Fluorosulfates:

  • High Reactivity: They exhibit reactivity comparable to or even exceeding that of aryl triflates, allowing for milder reaction conditions and broader functional group tolerance.[1] In direct comparisons for Suzuki-Miyaura reactions, aryl fluorosulfates gave much better yields than other traditional electrophiles like aryl halides, tosylates, and mesylates under identical conditions.[2]

  • Cost-Effectiveness: Prepared from readily available phenols and the inexpensive gas sulfuryl fluoride (SO₂F₂), aryl fluorosulfates are a more economical alternative to aryl triflates.[1]

  • Stability: They are generally stable, often crystalline compounds that can be purified by chromatography and stored at room temperature. Their stability is notably greater than the often-unstable triflates.

  • Environmental Benefits: Their use avoids the generation of stoichiometric amounts of halide waste, making them a greener alternative to aryl halides. Furthermore, they are considered less toxic than their halide counterparts.[1][3]

  • Versatility: Aryl fluorosulfates have been successfully employed in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[1][2]

Synthesis of Aryl Fluorosulfates from Phenols

The most common method for synthesizing aryl fluorosulfates is the reaction of a phenol with sulfuryl fluoride (SO₂F₂) gas in the presence of a base. While SO₂F₂ is a toxic gas, recent innovations have developed safer methods for its ex situ generation, avoiding the need to handle the gas directly from a cylinder.[4][5][6]

Protocol: Synthesis via Ex Situ Generation of SO₂F₂ [4][5][6][7][8]

This protocol utilizes a two-chamber reactor to generate SO₂F₂ gas from a solid precursor, 1,1'-sulfonyldiimidazole (SDI), which then reacts with the phenol in a separate chamber. This method is safer and more convenient for laboratory-scale synthesis.

Experimental Workflow Diagram

G cluster_0 Chamber A: Gas Generation cluster_1 Chamber B: Fluorosulfation A_reagents 1. Add SDI, KF, TFA (Solid Precursors) A_reaction 2. Rapid ex situ generation of gaseous SO₂F₂ A_reagents->A_reaction B_reaction 4. SO₂F₂ gas bubbles into solution A_reaction->B_reaction Gas Transfer B_reagents 3. Add Phenol & Base (e.g., DBU, Et₃N) in Solvent B_reagents->B_reaction B_product 5. Formation of Aryl Fluorosulfate B_reaction->B_product Workup Workup B_product->Workup 6. Quench, Extract, Purify

Caption: Workflow for the two-chamber synthesis of aryl fluorosulfates.

Step-by-Step Protocol:

  • Reactor Setup: Assemble a two-chamber reactor. Charge Chamber A with 1,1'-sulfonyldiimidazole (SDI, 1.5 equiv.), potassium fluoride (KF, 3.0 equiv.), and trifluoroacetic acid (TFA, 1.5 equiv.).

  • Substrate Preparation: In Chamber B, dissolve the desired phenol (1.0 equiv.) and a suitable base (e.g., DBU or Et₃N, 1.5 equiv.) in an appropriate solvent like acetonitrile or dichloromethane.

  • Reaction Initiation: Seal the two-chamber system. The reagents in Chamber A will rapidly generate SO₂F₂ gas, which will bubble into the solution in Chamber B.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the consumption of the starting phenol by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up and Purification: Upon completion, carefully vent the system in a fume hood. Quench the reaction mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl fluorosulfate.

General Mechanism of Palladium-Catalyzed Cross-Coupling

The catalytic cycle for cross-coupling reactions with aryl fluorosulfates mirrors the well-established mechanism for other electrophiles like aryl halides. It generally involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), and reductive elimination.[2][3]

Generalized Catalytic Cycle

G Pd0 Pd(0)L₂ OAC Ar-Pd(II)(OSO₂F)L₂ Pd0->OAC Oxidative Addition Trans Ar-Pd(II)-R'L₂ OAC->Trans Transmetalation (R'-[M]) Trans->Pd0 Reductive Elimination Product Ar-R' Trans->Product ArOSO2F Ar-OSO₂F RM R'-[M]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-O bond of the aryl fluorosulfate to form a Pd(II) intermediate. This is typically the rate-determining step. The high reactivity of the fluorosulfate group facilitates this step, often allowing for milder conditions compared to aryl chlorides or tosylates.[2]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group (R') to the palladium center, displacing the fluorosulfate anion. This step requires a base to activate the organometallic reagent.

  • Reductive Elimination: The two organic groups (Ar and R') on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Application Notes & Protocols: Key Reactions

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions. Aryl fluorosulfates are excellent electrophiles for this transformation, often providing superior results to other aryl (pseudo)halides.[2] A notable advantage is that these reactions can often be performed under mild, ligand-free conditions in water.[10][11][12]

Table 1: Summary of Conditions for Suzuki-Miyaura Coupling of Aryl Fluorosulfates

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (1 mol%)NoneEt₃NH₂ORoom Temp85-99%[2][10][11]
Pd(OAc)₂PPh₃Et₃N1,4-Dioxane/H₂ONot specifiedModerate-Excellent[2]
NiCl₂(PCy₃)₂PCy₃·HBF₄K₃PO₄Not specifiedNot specifiedGood[3]
Pd-PEPPSI-IPrNoneK₂CO₃EtOH/H₂ONot specified67-99%

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling in Water [10][11]

  • Reaction Setup: To a flask open to the air, add the aryl fluorosulfate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and triethylamine (Et₃N, 3.0 equiv.).

  • Solvent Addition: Add deionized water (to achieve a concentration of ~0.3 M with respect to the aryl fluorosulfate).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 1 mol%).

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the biaryl product.

Causality Insights: The use of water as a solvent is not only environmentally benign but also highly effective, often obviating the need for phosphine ligands.[10] The base (Et₃N) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl electrophiles and terminal alkynes. Aryl fluorosulfates have been successfully used in copper-free Sonogashira reactions.[3][13]

Table 2: Summary of Conditions for Sonogashira Coupling of Aryl Fluorosulfates

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)AdditiveYield (%)Reference
[Pd(cinnamyl)Cl]₂DPPFCs₂CO₃1,4-Dioxane60NoneGood-Excellent[13]
Pd(OAc)₂SPhosEt₃NH₂O110 (MW)CTABGood-High[14]

Experimental Protocol: Copper-Free Sonogashira Coupling [13]

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, add the palladium precatalyst [Pd(cinnamyl)Cl]₂ (2.5 mol% Pd) and DPPF (5 mol%) to an oven-dried reaction vial.

  • Reagent Addition: Add the aryl fluorosulfate (1.0 equiv.), the terminal alkyne (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent and Sealing: Add anhydrous 1,4-dioxane. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat the reaction mixture at 60 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the coupled alkyne product.

Causality Insights: Traditional Sonogashira reactions require a copper(I) co-catalyst.[15] However, certain modern ligand systems, like the combination of a palladium source with a bulky, electron-rich phosphine ligand such as DPPF, can facilitate the catalytic cycle without copper, which simplifies the procedure and avoids issues with copper toxicity or homocoupling of the alkyne (Glaser coupling).[13]

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds. Aryl fluorosulfates are competent electrophiles for this reaction, providing access to a wide range of aryl amines.[16][17]

Table 3: Summary of Conditions for Buchwald-Hartwig Amination of Aryl Fluorosulfates

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CpPd(cinnamyl)XantphosNot specified1,4-DioxaneNot specifiedGood-Quantitative[1]
Pd(PPh₃)₄PPh₃Cs₂CO₃Toluene110Moderate-Good[17]
Pd(OAc)₂BINAPCs₂CO₃Toluene90Good[18]

Experimental Protocol: Buchwald-Hartwig Amination with Pd(PPh₃)₄ [17]

  • Glovebox Preparation: In a glovebox, charge a reaction tube with Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (1.4 equiv.), the aryl fluorosulfate (1.0 equiv.), and the amine (1.2 equiv.).

  • Solvent and Sealing: Add anhydrous toluene and seal the tube.

  • Reaction: Heat the reaction mixture to 110 °C for 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to give the corresponding arylamine.

Causality Insights: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base (like Cs₂CO₃ or NaOt-Bu) to deprotonate the amine, forming the active amide nucleophile.[19] The choice of ligand is critical; bulky, electron-rich phosphine ligands (like Xantphos or BINAP) stabilize the palladium center and promote the reductive elimination step, which is often challenging in C-N bond formation.[18][19]

Safety and Handling Precautions

While aryl fluorosulfates are generally more stable than triflates, all fluorosulfate compounds and the reagents used to prepare them require careful handling.

  • Sulfuryl Fluoride (SO₂F₂): This is a toxic, corrosive gas. Its use should be restricted to a well-ventilated chemical fume hood. The ex situ generation methods described above are strongly recommended to avoid handling gas cylinders.[8]

  • Aryl Fluorosulfates: These compounds can be corrosive. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[20][21]

  • Inert Atmosphere: While many aryl fluorosulfates are bench-stable, some reactions, particularly those involving sensitive catalysts or organometallic reagents, should be performed under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.[20]

  • Waste Disposal: Dispose of all chemical waste, including contaminated gloves and purification materials, according to your institution's hazardous waste guidelines.[22]

Conclusion and Future Outlook

Aryl fluorosulfates have firmly established themselves as reliable, reactive, and cost-effective electrophiles for a multitude of palladium-catalyzed cross-coupling reactions. Their straightforward synthesis from phenols adds to their appeal, providing a sustainable alternative to traditional aryl halides and triflates. The protocols outlined here for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings demonstrate their broad utility.

For the drug development and materials science communities, the exploration of these methodologies provides a clear path to novel molecular architectures. Furthermore, the foundational understanding of the reactivity and catalytic cycles involving the fluorosulfate group should empower researchers to begin investigating less-explored analogues. The development of protocols for reagents like this compound represents a promising and open area of research, with the potential to unlock new chemical transformations.

References

  • Liang, Q., Xing, P., Huang, Z., Dong, J., Sharpless, K. B., Li, X., & Jiang, B. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters, 17(8), 1942–1945. [Link]

  • Veryser, C., Demaerel, J., Bieliu̅nas, V., Gilles, P., & De Borggraeve, W. M. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic Letters, 19(19), 5244–5247. [Link]

  • Veryser, C., Demaerel, J., Bieliu̅nas, V., Gilles, P., & De Borggraeve, W. M. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. PubMed. [Link]

  • Liang, Q., et al. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters. [Link]

  • Veryser, C., et al. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic Letters. [Link]

  • Veryser, C., et al. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. PubMed. [Link]

  • Request PDF. (n.d.). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. ResearchGate. [Link]

  • Liang, Q., et al. (2015). Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates. PubMed. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. [Link]

  • Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. [Link]

  • Zhang, Z., & Zhang, W. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(7), 1438-1447. [Link]

  • Hanley, P. S., & Hartwig, J. F. (2013). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Angewandte Chemie International Edition, 52(29), 7544-7548. [Link]

  • Request PDF. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. ResearchGate. [Link]

  • Al-dujaili, A. H., & Al-Zujaji, R. J. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14301-14321. [Link]

  • Al-dujaili, A. H., & Al-Zujaji, R. J. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing. [Link]

  • Zhao, C., et al. (2023). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 28(13), 5038. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig C–N coupling reaction between (hetero)aryl fluorosulfonates 53 with aniline 54. [Link]

  • Kanbara, T., et al. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddy, V. P., et al. (2012). Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. Synlett, 23(19), 2822-2826. [Link]

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The Synthetic Chemist's Gateway to Advanced Fluorinated Architectures: Perfluoroallylfluorosulfate (FAFS) as a Premier Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and fluorinated motifs into molecular frameworks has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—are highly sought after.[1] Among the diverse array of fluorinating agents, perfluoroallylfluorosulfate (CF₂=CFCF₂OSO₂F), or FAFS, has emerged as a uniquely versatile and reactive building block. This guide provides an in-depth exploration of FAFS, detailing its synthesis, elucidating its dichotomous reactivity, and presenting detailed protocols for its application in the synthesis of novel perfluoroallylated compounds. We aim to equip researchers, medicinal chemists, and process development scientists with the foundational knowledge and practical methodologies to leverage the synthetic potential of this powerful reagent.

Introduction: The Unique Proposition of this compound (FAFS)

This compound (FAFS) is a potent electrophilic reagent that offers a gateway to a wide variety of fluoroallylic compounds.[2] Its structure combines a highly reactive perfluoroallyl group with an excellent leaving group, the fluorosulfate moiety. This combination allows for a rich and tunable reactivity profile, enabling the introduction of the CF₂=CFCF₂- group into a diverse range of substrates. The perfluoroallyl motif is of particular interest in medicinal chemistry as it can serve as a bioisostere for various functional groups, potentially enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] This guide will delve into the practical aspects of utilizing FAFS, from its synthesis to its application in creating novel molecular entities.

Synthesis of this compound (FAFS): A Protocol for In-House Preparation

The synthesis of FAFS involves the catalyzed insertion of sulfur trioxide (SO₃) into the C-F bond of hexafluoropropene (HFP).[2] The reaction is sensitive to several parameters which dictate the yield and selectivity.

Protocol 1: Synthesis of this compound (FAFS)

This protocol is adapted from the literature and optimized for laboratory scale synthesis.[2]

Materials:

  • Hexafluoropropene (HFP)

  • Sulfur trioxide (SO₃) - Oleum (65% w/w)

  • Boron catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous reaction vessel (e.g., glass-lined autoclave or a robust sealed-tube reactor) equipped with a magnetic stirrer, pressure gauge, and thermocouple.

Procedure:

  • Reactor Preparation: Ensure the reaction vessel is scrupulously dried and purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Charging: In a glovebox or under a stream of inert gas, charge the reactor with oleum (65% w/w).

  • Catalyst Addition: Add the boron catalyst to the oleum with vigorous stirring. The optimal catalyst/SO₃ molar ratio is crucial for maximizing yield and should be empirically determined, with a starting point of 0.05 being a reasonable initial parameter.[2]

  • Cooling: Cool the reactor to the desired reaction temperature (typically between 25-50 °C) using a suitable cooling bath.

  • HFP Addition: Introduce hexafluoropropene (HFP) into the reactor. The SO₃/HFP molar ratio is a critical parameter, with ratios between 1.5 and 2.5 generally providing the best results for FAFS selectivity.[2]

  • Reaction: Maintain the reaction at the set temperature with continuous stirring. The reaction progress can be monitored by the pressure drop in the reactor.

  • Work-up: Upon completion, carefully vent any unreacted HFP. The crude product can be purified by fractional distillation under reduced pressure.

Safety Note: This reaction involves highly corrosive and toxic reagents. It must be performed in a well-ventilated fume hood by personnel trained in handling such materials. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.[4]

ParameterRecommended RangeImpact on Reaction
SO₃/HFP Molar Ratio 1.5 - 2.5Higher ratios can lead to byproducts.
Reaction Temperature 25 - 50 °CInfluences reaction rate and selectivity.
Catalyst/SO₃ Ratio ~0.05Critical for catalytic turnover and yield.

The Dichotomous Reactivity of FAFS: A Mechanistic Overview

The reactivity of FAFS with nucleophiles is governed by a delicate balance between two competing pathways: Nucleophilic Substitution (SN) at the allylic carbon and Addition/Elimination (A/E) across the double bond. The prevailing mechanism is influenced by the nature of the nucleophile, specifically its hardness/softness according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, and its pKa.[2]

G FAFS CF₂=CFCF₂OSO₂F (FAFS) SN_intermediate Transition State (S_N) FAFS->SN_intermediate Hard Nucleophiles (e.g., R-O⁻, R-COO⁻) AE_intermediate Anionic Adduct [NuCF₂CF⁻CF₂OSO₂F] FAFS->AE_intermediate Soft Nucleophiles (e.g., I⁻, Br⁻, R-S⁻) SN_product CF₂=CFCF₂(Nu) (Substitution Product) SN_intermediate->SN_product AE_product NuCF₂CF=CF₂ (Addition/Elimination Product) AE_intermediate->AE_product Elimination of FSO₃⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->FAFS Attack

Figure 1. Competing reaction pathways of FAFS with nucleophiles.

Nucleophilic Substitution: A Pathway for Perfluoroallyl Ethers and Esters

Hard nucleophiles, such as alkoxides and carboxylates, predominantly react via nucleophilic substitution at the allylic carbon, displacing the fluorosulfate group.

This exemplary protocol illustrates the synthesis of a perfluoroallylated ether from a primary alcohol.

Materials:

  • This compound (FAFS)

  • Primary alcohol (e.g., 2-phenylethanol)

  • A non-nucleophilic base (e.g., sodium hydride, NaH)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Alcohol Deprotonation: To a solution of the primary alcohol (1.0 eq) in anhydrous THF under an inert atmosphere, add NaH (1.1 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • FAFS Addition: Cool the resulting alkoxide solution to 0 °C and add FAFS (1.2 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Addition/Elimination: Accessing Functionalized Perfluoroallyl Scaffolds

Soft nucleophiles, such as iodide, bromide, and thiols, favor the addition/elimination pathway. This reaction proceeds via the addition of the nucleophile to the internal carbon of the double bond, followed by the elimination of the fluorosulfate anion.[2]

This protocol provides a route to a versatile intermediate for further functionalization.

Materials:

  • This compound (FAFS)

  • Sodium iodide (NaI)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve FAFS (1.0 eq) in anhydrous acetonitrile.

  • Nucleophile Addition: Add sodium iodide (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Dilute the reaction mixture with water and extract with a low-boiling point organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with aqueous sodium thiosulfate to remove excess iodine, followed by brine. Dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the volatile product.

FAFS in the Synthesis of Novel Heterocycles: A Cycloaddition Approach

The electron-deficient double bond in FAFS and its derivatives makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition reactions, providing a powerful tool for the synthesis of fluorinated heterocycles.[5]

G FAFS_derivative Perfluoroallylated Alkene (from FAFS) Cycloaddition [4+2] Cycloaddition FAFS_derivative->Cycloaddition Diene Diene Diene->Cycloaddition Cycloadduct Fluorinated Cyclohexene Derivative Cycloaddition->Cycloadduct Aromatization Aromatization Cycloadduct->Aromatization Heterocycle Novel Fluorinated Heterocycle Aromatization->Heterocycle

Figure 2. General workflow for heterocyclic synthesis via cycloaddition.

Protocol 4: Exemplary Synthesis of a Perfluoroallylated Pyridine Derivative

This hypothetical protocol illustrates the potential of using a FAFS-derived dienophile in a hetero-Diels-Alder reaction.

Materials:

  • A perfluoroallylated dienophile (prepared from FAFS)

  • An electron-rich 1,2,4-triazine

  • High-boiling point solvent (e.g., toluene)

  • Lewis acid catalyst (optional, e.g., ZnCl₂)

Procedure:

  • Reaction Setup: Combine the perfluoroallylated dienophile (1.0 eq) and the 1,2,4-triazine (1.1 eq) in toluene in a sealed tube.

  • Catalyst Addition (Optional): Add a catalytic amount of a Lewis acid if required to promote the reaction.

  • Reaction: Heat the mixture to 80-110 °C and stir for 24-48 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired perfluoroallylated pyridine derivative.

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with extreme care.

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Corrosivity: It causes severe skin burns and eye damage.[4]

  • Reactivity: It is a highly reactive electrophile.

  • Handling: Always work in a well-ventilated chemical fume hood.[2] Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the perfluoroallyl moiety into organic molecules. Its tunable reactivity, allowing for both nucleophilic substitution and addition/elimination pathways, opens up a vast synthetic landscape. Furthermore, its utility in cycloaddition reactions provides a direct route to novel and complex fluorinated heterocyclic scaffolds. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can unlock the full potential of FAFS in the development of next-generation pharmaceuticals and advanced materials.

References

  • BenchChem. (2025).
  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(12), 2033. [Link]

  • Wlassics, I., Tortelli, V., Carella, S., Monzani, C., & Marchionni, G. (2011). Perfluoro Allyl fluorosulfate (FAFS): a versatile building block for new fluoroallylic compounds. Molecules, 16(8), 6512–6540. [Link]

  • Synquest Labs. (2025).
  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 136495, this compound.
  • Zagorodny, A. V., & Kornilov, A. M. (2016). Medicinal applications of perfluoroalkylated chain-containing compounds. Journal of Fluorine Chemistry, 189, 107-129.
  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(12), 2033.
  • Wlassics, I., Tortelli, V., Carella, S., Monzani, C., & Marchionni, G. (2011). Perfluoro Allyl fluorosulfate (FAFS): a versatile building block for new fluoroallylic compounds. Molecules, 16(8), 6512–6540.
  • Zhu, S., Wang, Y., Peng, W., Song, L., & Jin, G. (2002). Synthesis of Fluoroalkyl Substituted Heterocycles Using Fluorinecontaining Building Blocks. Current Organic Chemistry, 6(12), 1057–1096.

Sources

Application Note: Robust Synthesis of Aryl Nonaflates using Nonafluorobutanesulfonyl Fluoride for Advanced Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aryl nonaflates (ArONf) are emerging as superior alternatives to traditional aryl triflates (ArOTf) for transition-metal-catalyzed cross-coupling reactions. Their enhanced stability towards hydrolysis and comparable reactivity make them ideal electrophiles for constructing complex molecular architectures, particularly in pharmaceutical and materials science discovery.[1] This guide provides a detailed protocol for the efficient synthesis of aryl nonaflates from widely available phenols using nonafluorobutanesulfonyl fluoride (NfF) as a robust and cost-effective reagent.

Introduction: The Advantage of the Nonaflate Leaving Group

In the landscape of palladium-catalyzed cross-coupling, the choice of leaving group is critical. For decades, aryl triflates have been the workhorse pseudohalides, enabling reactions where aryl halides are unsuitable. However, their susceptibility to hydrolysis can diminish yields, especially in reactions requiring prolonged heating or specific basic conditions.[1][2]

The aryl nonaflate (nonafluorobutanesulfonate) group represents a significant advancement. By extending the perfluoroalkyl chain from one carbon (in triflate) to four, the resulting nonaflate exhibits:

  • Enhanced Hydrolytic Stability: Nonaflates are significantly less prone to base-promoted cleavage, preserving the electrophile's integrity under challenging reaction conditions.[1]

  • Comparable or Superior Reactivity: They demonstrate reactivity that mirrors or exceeds that of triflates in key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Chromatographic Stability: Nonaflates are generally stable to purification by silica gel chromatography.

It is important to distinguish the nonaflate precursor, nonafluorobutanesulfonyl fluoride (C₄F₉SO₂F, or NfF), from other highly fluorinated reagents. For instance, perfluoroallylfluorosulfate (CF₂=CFCF₂OSO₂F) is a valuable building block for introducing fluoroallyl moieties, not for the synthesis of nonaflates.[3] This guide will focus exclusively on the correct and validated synthesis of nonaflates using NfF.

The Reagent: Nonafluorobutanesulfonyl Fluoride (NfF)

Nonafluorobutanesulfonyl fluoride is the premier reagent for preparing nonaflates from phenols and enolizable ketones. It offers distinct advantages over reagents like triflic anhydride:

  • Cost-Effectiveness: NfF is generally more economical than its triflate counterpart.[1]

  • Stability: As a liquid with a moderate boiling point, it is easier to handle and more stable than the highly reactive triflic anhydride.

  • High Efficiency: It reacts cleanly with phenols in the presence of a suitable base to afford aryl nonaflates in near-quantitative yields under mild conditions.[1]

Reaction Mechanism and Workflow

The conversion of a phenol to an aryl nonaflate is a straightforward nucleophilic substitution reaction. A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide. The phenoxide then attacks the electrophilic sulfur atom of NfF, displacing the fluoride ion to form the final aryl nonaflate product and a fluoride salt byproduct.

Experimental Workflow Diagram

The overall laboratory process can be visualized as follows:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Phenol in Solvent B 2. Add Base C 3. Add NfF (Slowly) at 0 °C D 4. Stir at Room Temp. (Monitor by TLC) C->D Allow to warm E 5. Quench Reaction (e.g., with water) D->E Upon completion F 6. Extract with Organic Solvent G 7. Wash, Dry, & Concentrate H 8. Purify via Column Chromatography I Final Product: Aryl Nonaflate

Sources

Troubleshooting & Optimization

common side reactions and byproducts with perfluoroallylfluorosulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for perfluoroallylfluorosulfate (FAFS). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and unlock the full potential of your experiments involving FAFS.

Introduction to this compound (FAFS)

This compound (CF₂=CFCF₂OSO₂F), or FAFS, is a highly reactive electrophilic reagent used to introduce the perfluoroallyl group into a wide range of molecules. Its unique combination of a perfluoroallyl moiety and a fluorosulfate leaving group makes it a powerful tool in the synthesis of fluorinated compounds for pharmaceuticals, agrochemicals, and advanced materials. The fluorosulfate group is a superb leaving group, often compared to a triflate, and is central to the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions known for their reliability and high efficiency.[1]

This guide will provide practical advice on handling, reaction optimization, and troubleshooting to ensure the successful application of FAFS in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: FAFS is primarily used as a perfluoroallylating agent. It readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce the CF₂=CFCF₂- group. This moiety can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity, which is of particular interest in drug discovery.

Q2: How does the reactivity of the fluorosulfate group in FAFS compare to other common leaving groups?

A2: The fluorosulfate group is an excellent leaving group, with reactivity often compared to or exceeding that of triflates. This high reactivity allows for substitutions under mild conditions. Unlike sulfonyl fluorides, which are highly electrophilic, aryl and alkyl fluorosulfates like FAFS can exhibit tunable reactivity, making them key reagents in SuFEx click chemistry.[1]

Q3: What are the recommended storage and handling conditions for FAFS?

A3: FAFS should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids, bases, and oxidizing agents. Due to its reactivity, it is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. For long-term storage, refrigeration at 2-8 °C is recommended. Stability testing of similar fluorinated compounds is often conducted under controlled temperature and humidity conditions to establish an expiration date.[2][3][4][5]

Q4: Is FAFS thermally stable?

Q5: What are the main safety precautions to take when working with FAFS?

A5: FAFS should be handled by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and use of this compound.

Section 1: Synthesis and Purity of FAFS

The synthesis of FAFS typically involves the reaction of hexafluoropropene (HFP) with sulfur trioxide (SO₃) in the presence of a catalyst. The purity of the starting materials and precise control of reaction conditions are critical for obtaining high-purity FAFS.

Issue 1.1: Low Yield of FAFS during Synthesis

  • Symptoms: The isolated yield of FAFS after the reaction is significantly lower than expected.

  • Potential Causes:

    • Impurities in Starting Materials: The presence of moisture or other reactive impurities in hexafluoropropene or sulfur trioxide can lead to side reactions.

    • Incorrect Stoichiometry: An improper molar ratio of HFP to SO₃ can result in incomplete conversion or the formation of undesired byproducts.

    • Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Deviations from the optimal temperature range can negatively impact the yield.

    • Catalyst Inactivity: The catalyst may be poisoned or degraded, leading to poor catalytic efficiency.

  • Recommended Solutions:

    • Ensure all starting materials are of high purity and handled under anhydrous conditions.

    • Carefully control the stoichiometry of the reactants.

    • Optimize the reaction temperature by performing small-scale experiments at different temperatures.

    • Use a fresh, active catalyst for the reaction.

Issue 1.2: Presence of Impurities in the FAFS Reagent

  • Symptoms: NMR or GC-MS analysis of the synthesized FAFS shows the presence of unexpected peaks. These impurities can interfere with subsequent reactions.

  • Potential Causes & Byproducts:

    • Unreacted Starting Materials: Residual hexafluoropropene or sulfur trioxide.

    • Oligomerization Products: HFP can oligomerize under certain conditions.

    • Isomeric Byproducts: Formation of isomeric fluorosulfates is possible.

    • Hydrolysis Products: Exposure to moisture during workup can lead to the formation of the corresponding sulfonic acid.

  • Recommended Solutions:

    • Purification: Fractional distillation under reduced pressure is the most common method for purifying FAFS. Careful control of the distillation parameters is crucial to separate FAFS from close-boiling impurities.

    • Aqueous Wash: A carefully controlled wash with cold, deionized water can help remove some water-soluble impurities, but care must be taken to minimize hydrolysis of the FAFS. The organic layer must be thoroughly dried afterward.

Caption: Synthesis of FAFS and potential byproducts.

Section 2: Reactions with this compound

This section covers common issues encountered when using FAFS as a perfluoroallylating agent.

Issue 2.1: Incomplete or Slow Reaction with Nucleophiles

  • Symptoms: The reaction of FAFS with a nucleophile (e.g., amine, alcohol) does not go to completion, even after an extended reaction time.

  • Potential Causes:

    • Insufficient Nucleophilicity: The nucleophile may not be strong enough to react efficiently with FAFS under the chosen conditions. Sterically hindered nucleophiles can also exhibit lower reactivity.

    • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally preferred for nucleophilic substitutions.

    • Presence of a Proton Source: For amine nucleophiles, the formation of an ammonium salt can reduce the concentration of the free amine, thereby slowing down the reaction.

  • Recommended Solutions:

    • Increase Nucleophilicity: If possible, deprotonate the nucleophile with a non-nucleophilic base (e.g., a hindered amine base like DBU or a metal hydride) to increase its reactivity.

    • Elevate Temperature: Gradually increase the reaction temperature while monitoring for the formation of decomposition products.

    • Solvent Screening: Perform the reaction in a small scale in different polar aprotic solvents to identify the optimal one.

    • Add a Base: For reactions with amines, the addition of a non-nucleophilic base can scavenge the proton generated during the reaction and maintain a sufficient concentration of the free amine.

Issue 2.2: Formation of Multiple Products or Colored Byproducts

  • Symptoms: TLC or LC-MS analysis of the reaction mixture shows the formation of multiple products, or the reaction mixture develops a dark color, indicating decomposition.

  • Potential Causes & Byproducts:

    • Over-alkylation: Primary amines can react with two equivalents of FAFS to form a bis(perfluoroallyl)amine.

    • Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with substitution.

    • Reaction with the Perfluoroallyl Moiety: While the fluorosulfate is the primary leaving group, strong nucleophiles could potentially react with the double bond of the perfluoroallyl group, although this is less common. A patent describes the addition of hypofluorites to the double bond of FAFS.[6]

    • Decomposition of FAFS: At elevated temperatures or in the presence of certain reagents, FAFS can decompose.

    • Reaction with Solvent: Some solvents, like DMF, can decompose under strongly basic or high-temperature conditions, leading to colored impurities.

  • Recommended Solutions:

    • Control Stoichiometry: To avoid over-alkylation of primary amines, use a controlled excess of the amine or add the FAFS slowly to the reaction mixture.

    • Milder Reaction Conditions: Use a milder base and a lower reaction temperature to minimize elimination and decomposition reactions.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent side reactions with oxygen or moisture.

    • Solvent Choice: Select a solvent that is stable under the reaction conditions.

Troubleshooting_Workflow start Low Yield in FAFS Reaction tlc_lcms Analyze Reaction Mixture (TLC, LC-MS) start->tlc_lcms check_reagents Check Purity of FAFS and Nucleophile check_conditions Review Reaction Conditions (Temp, Solvent, Base) increase_temp Increase Temperature or Change Solvent check_conditions->increase_temp stronger_base Use Stronger/Different Base check_conditions->stronger_base unreacted_sm Unreacted Starting Material? tlc_lcms->unreacted_sm Yes side_products Multiple Side Products? tlc_lcms->side_products No unreacted_sm->check_reagents unreacted_sm->check_conditions optimize_stoich Optimize Stoichiometry side_products->optimize_stoich milder_conditions Use Milder Conditions side_products->milder_conditions

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of FAFS with a primary or secondary amine. Optimization of temperature, solvent, and base may be required for specific substrates.

  • To a solution of the amine (1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in a dry, polar aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

While specific quantitative data on side reactions of FAFS is limited in the literature, the following table provides a qualitative summary of potential issues and their likely causes, based on the known reactivity of fluorosulfates and perfluoroalkyl compounds.

Observed Issue Potential Side Reaction/Byproduct Common Cause(s)
Low product yieldIncomplete conversionInsufficient nucleophilicity, low temperature, improper solvent
Multiple spots on TLCBis-alkylation (with primary amines)Incorrect stoichiometry
Elimination productsStrong base, high temperature
Dark reaction colorDecomposition of FAFS or solventHigh temperature, incompatible reagents
Product instabilityHydrolysis of the fluorosulfatePresence of water during workup or storage

References

  • ADDITION REACTION TO FLUOROALLYLFLUOROSULFATE. European Patent Office - EP 2238123 B1. Available at: [Link]

  • Stability Testing - Pharmaceutical Products. Eurofins Nederland. Available at: [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. FDA. Available at: [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. FDA. Available at: [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Available at: [Link]

Sources

improving the yield of perfluoroallylfluorosulfate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to navigating the complexities of perfluoroallylfluorosulfate (FAFS) synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying scientific principles to empower you to optimize yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound (FAFS)?

A1: The most common and established method for synthesizing this compound (FAFS, CF₂=CFCF₂OSO₂F) involves the reaction of hexafluoropropene (HFP) with sulfur trioxide (SO₃) using a boron-based catalyst.[1] This process can be formally described as the insertion of SO₃ into a carbon-fluorine bond of HFP.[1]

Q2: Why is the choice of catalyst critical in FAFS synthesis?

A2: The boron catalyst is crucial for mediating the insertion of sulfur trioxide into the C-F bond of hexafluoropropene.[1] The efficiency of the catalyst directly impacts the reaction rate and selectivity, influencing the overall yield of FAFS and the formation of byproducts. The molar ratio of the boron catalyst to sulfur trioxide is a key parameter to optimize for maximizing the yield.[1]

Q3: What are the main factors that influence the yield and selectivity of the reaction?

A3: Several parameters critically affect the outcome of the FAFS synthesis. The most significant are:

  • The molar ratio of sulfur trioxide (SO₃) to hexafluoropropene (HFP).[1]

  • The molar ratio of the boron catalyst to SO₃.[1]

  • The reaction temperature.[1]

  • The concentration of SO₃, for instance, by using different grades of oleum (a solution of SO₃ in sulfuric acid).[1]

Q4: What are the known side reactions or byproducts in FAFS synthesis?

A4: While the primary reaction is the formation of FAFS, side reactions can occur, especially under non-optimized conditions. These can include the formation of oligomers of HFP or various sulfonated and oxidized byproducts. The purity of the final product, typically assessed by gas chromatography (GC) and NMR spectroscopy, is a key indicator of the extent of side reactions.[2]

Q5: How is this compound typically purified?

A5: Purification of FAFS is generally achieved through distillation or rectification.[2] Given its reactive nature, it is important to use techniques that minimize thermal stress. The boiling point of FAFS is approximately 63.5-64.0°C, and monitoring this during distillation is a method to ensure the purity of the collected fraction.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Formation

Potential Cause Explanation & Solution
Inactive Catalyst The boron catalyst may have degraded due to moisture or improper storage. Solution: Use a fresh batch of the boron catalyst. Ensure all glassware and reagents are scrupulously dry, as moisture can deactivate the catalyst.
Incorrect Reagent Ratios The stoichiometry of HFP, SO₃, and the catalyst is critical for optimal yield. An incorrect ratio can lead to incomplete conversion or favor side reactions.[1] Solution: Carefully control the addition rate and molar ratios of all reactants. Refer to optimized protocols for the recommended ratios.
Suboptimal Reaction Temperature The reaction temperature significantly influences the reaction kinetics and selectivity.[1] Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition or byproduct formation. Solution: Precisely control the reaction temperature within the optimal range as determined by optimization studies. Use a reliable temperature control system.
Poor Quality Starting Materials Impurities in hexafluoropropene (HFP) or sulfur trioxide (SO₃) can interfere with the reaction. Solution: Use high-purity starting materials. HFP should be free of other fluorocarbons, and the concentration of SO₃ in oleum should be accurately known.

Problem 2: Low Selectivity and Formation of Multiple Byproducts

Potential Cause Explanation & Solution
Inappropriate HFP/SO₃ Ratio An excess of either HFP or SO₃ can lead to the formation of undesired side products, such as HFP oligomers or polysulfonated compounds.[1] Solution: Optimize the HFP to SO₃ molar ratio. A systematic study varying this ratio can help identify the optimal conditions for maximizing FAFS selectivity.
Incorrect Catalyst Loading The concentration of the boron catalyst relative to SO₃ affects the reaction's selectivity.[1] Solution: Methodically vary the catalyst/SO₃ ratio to find the optimal loading that favors the formation of the desired product over side reactions.
Reaction Temperature Too High Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to a broader product distribution.[1] Solution: Maintain the reaction temperature at the lower end of the effective range to enhance selectivity for FAFS.

Problem 3: Difficulty in Product Purification

Potential Cause Explanation & Solution
Formation of Close-Boiling Impurities Side reactions may produce byproducts with boiling points close to that of FAFS, making separation by simple distillation challenging. Solution: Employ fractional distillation (rectification) with a high-efficiency column to improve separation.[2] Monitor the purity of fractions using GC analysis.
Thermal Decomposition during Distillation FAFS may be thermally labile, and prolonged exposure to high temperatures during distillation can lead to decomposition. Solution: Perform distillation under reduced pressure to lower the boiling point. Ensure the distillation apparatus is set up for rapid and efficient separation to minimize the residence time at high temperatures.

Experimental Protocol: Synthesis of this compound (FAFS)

This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.

Materials:

  • Hexafluoropropene (HFP), high purity

  • Sulfur trioxide (SO₃) or Oleum (e.g., 20% or 65% w/w)

  • Boron-based catalyst (e.g., boron trifluoride or a derivative)

  • Anhydrous, inert solvent (if required by the specific procedure)

Procedure:

  • Reactor Setup: Assemble a pressure-rated reactor equipped with a stirrer, a cooling system, a thermocouple, and ports for gas and liquid addition. Ensure the entire system is dry and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Charge the reactor with the boron catalyst and any solvent if used. Cool the reactor to the desired starting temperature (e.g., 0-5 °C).

  • Reagent Addition:

    • Slowly introduce the required amount of hexafluoropropene (HFP) into the reactor.

    • Begin the controlled addition of sulfur trioxide (SO₃) or oleum. The addition should be done at a rate that allows for effective temperature management.

  • Reaction: Maintain the reaction mixture at the optimized temperature with vigorous stirring for the specified reaction time. Monitor the reaction progress by taking aliquots (if feasible and safe) for analysis by GC or NMR.

  • Work-up: After the reaction is complete, carefully vent any unreacted HFP. The crude product is then transferred to a distillation apparatus.

  • Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 63.5-64.0 °C.[2]

  • Characterization: Confirm the identity and purity of the collected FAFS using ¹⁹F NMR and ¹³C NMR spectroscopy, and Gas Chromatography (GC).

Key Parameters for Yield Optimization

ParameterRange for OptimizationImpact on Yield and Selectivity
HFP / SO₃ Molar Ratio 1:1 to 2:1Affects conversion and byproduct formation. An excess of HFP can help drive the reaction to completion but may require recovery of unreacted starting material.[1]
Catalyst / SO₃ Molar Ratio 0.01:1 to 0.1:1Influences reaction rate and selectivity. Higher catalyst loading can increase the rate but may also promote side reactions.[1]
Reaction Temperature (°C) 20 to 60Higher temperatures increase the reaction rate but may decrease selectivity. Lower temperatures favor selectivity but may require longer reaction times.[1]
SO₃ Concentration (Oleum) 20% to 65% (w/w)Higher concentrations of SO₃ can increase the reaction rate but may also lead to more aggressive side reactions.[1]

Reaction Mechanism & Workflow Diagrams

ReactionMechanism HFP Hexafluoropropene (HFP) Intermediate Catalyst-HFP-SO₃ Complex HFP->Intermediate SO3 Sulfur Trioxide (SO₃) SO3->Intermediate Catalyst Boron Catalyst Catalyst->Intermediate Intermediate->Catalyst Regenerated FAFS This compound (FAFS) Intermediate->FAFS

Caption: Proposed reaction mechanism for FAFS synthesis.

Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis Reactor_Prep Reactor Setup & Purging Reagent_Prep Prepare HFP, SO₃, Catalyst Reactor_Prep->Reagent_Prep Reaction Controlled Addition & Reaction Reagent_Prep->Reaction Workup Work-up Reaction->Workup Distillation Fractional Distillation Workup->Distillation Analysis GC & NMR Analysis Distillation->Analysis Product Pure FAFS Analysis->Product

Caption: Experimental workflow for FAFS synthesis.

References

  • Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds. Molecules. [Link]

  • Synthesis and Chemical Transformations of Fluorosulfates. ResearchGate. [Link]

  • SYNTHESIS OF FLUOROSULFONYLOXA DIFLUOROACETYL FLUORIDE BY THERMAL OXIDATION OF PERFLUOROALLYL FLUOROSULFATE WITH MOLECULAR OXYGE. Fluorine Notes. [Link]

Sources

Technical Support Center: Purification of Perfluoroallylfluorosulfate (PFASF) and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Perfluoroallylfluorosulfate (PFASF), CF₂=CFCF₂OSO₂F, is a highly reactive and versatile building block in modern organofluorine chemistry. Its electron-deficient alkene backbone, combined with the potent fluorosulfate leaving group, makes it an excellent substrate for a variety of transformations, including cycloadditions, nucleophilic additions, and polymerizations. However, the very properties that make PFASF synthetically valuable also present significant challenges in its purification and the isolation of its subsequent products.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for navigating these challenges. Structured as a series of troubleshooting guides and frequently asked questions, this document offers field-proven insights and detailed protocols to ensure the successful purification of PFASF and its derivatives, prioritizing both product purity and laboratory safety.

A Critical Note on Safety

This compound and related sulfonyl fluorides are reactive, potentially toxic, and require careful handling. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][2] Always consult the Safety Data Sheet (SDS) for any specific chemical before use.[3][4] In case of exposure, seek immediate medical attention.[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of PFASF and its reaction products in a direct question-and-answer format.

Question 1: My crude PFASF from synthesis is contaminated with colorless, lower-boiling impurities. How can I purify the starting material?

Potential Causes:

  • Incomplete Fluorination: The synthesis may have produced partially hydrogenated (hydrofluoroalkene) analogues.

  • Starting Material Carryover: Residuals from the synthetic precursors may be present.

  • Thermal Decomposition: Minor breakdown products may have formed during synthesis.

Recommended Solutions:

This is a classic scenario where the high boiling point and unique properties of perfluorinated compounds can be used to your advantage.

  • Primary Purification by Fractional Vacuum Distillation: PFASF is expected to have a significantly higher boiling point than its non-fluorinated or partially fluorinated precursors due to its high molecular weight.

    • Rationale: Fractional distillation under reduced pressure is the most effective method for separating liquids with different boiling points, especially for thermally sensitive or high-boiling compounds.[6][7] Reducing the pressure lowers the boiling point, preventing potential decomposition at high temperatures.

    • Action: Carefully perform a fractional vacuum distillation using a Vigreux column.[7] Collect fractions based on boiling point and pressure, and analyze each fraction by ¹⁹F NMR or GC-MS to assess purity. A nomograph can be a useful tool to estimate the boiling point at reduced pressure.[7]

    • See Protocol 1 for a detailed methodology.

  • Removal of Trace Impurities with Fluorous Solid-Phase Extraction (F-SPE): If distillation still leaves trace organic (non-fluorinated) impurities, a fluorous separation technique is highly effective.

    • Rationale: Fluorous silica gel is modified with perfluoroalkyl chains and strongly retains highly fluorinated compounds via fluorous-fluorous interactions, while allowing less fluorinated or non-fluorinated (organic) compounds to pass through.[3][8]

    • Action: Dissolve the distilled PFASF in a fluorophilic solvent (e.g., perfluorohexanes). Load this solution onto a pre-conditioned fluorous silica gel cartridge. Elute with the fluorophilic solvent to collect the purified PFASF, leaving the less-fluorinated impurities adsorbed on the column.

Question 2: I performed a Diels-Alder reaction with PFASF and a diene. My main product is contaminated with unreacted PFASF. How do I remove the starting material?

Potential Causes:

  • Stoichiometry: An excess of PFASF was used in the reaction.

  • Incomplete Reaction: The reaction did not proceed to completion.

Recommended Solutions:

The key here is the significant change in fluorine content and polarity between the starting material (PFASF) and the product. The cycloaddition product is larger and has a lower percentage of its mass as fluorine compared to PFASF.

  • Fluorous Flash Chromatography (F-FC): This is the most robust and recommended method.

    • Rationale: F-FC on fluorous silica gel separates compounds based on their fluorine content.[9] PFASF, being highly "fluorous," will be strongly retained. Your cycloaddition product, having a large organic diene component, will be significantly less retained and will elute much earlier.[3]

    • Action: Adsorb the crude reaction mixture onto a small amount of fluorous silica. Load this onto a larger fluorous silica gel column. Elute with a gradient of a fluorophobic solvent (like methanol/water or acetonitrile/water) into a fluorophilic solvent (like perfluorohexanes or a specialty fluorous solvent like HFE-7100).[3] Your product will elute in the "organic" fractions, while the unreacted PFASF will remain on the column or elute much later.

  • Conventional Silica Gel Chromatography (with caution):

    • Rationale: If the product is stable to silica gel, the polarity difference may be sufficient for separation. PFASF is relatively nonpolar, while the product may be more polar depending on the diene used.

    • Action: First, test the stability of your product by spotting a solution of it on a silica TLC plate and letting it sit for an hour before eluting (a "2D TLC" test). If it is stable, attempt a flash column using a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM). The less polar PFASF should elute before the more polar product.

Question 3: My product appears to be decomposing on my standard silica gel column. What are my alternatives?

Potential Causes:

  • Acidity of Silica Gel: Standard silica gel is acidic and can catalyze the decomposition of sensitive functional groups, particularly in fluorinated compounds.

  • Hydrolysis: Trace water on the silica surface can hydrolyze sensitive groups like the fluorosulfate moiety if it is retained in the product.

Recommended Solutions:

  • Use Deactivated or Alternative Stationary Phases:

    • Rationale: Modifying the stationary phase can prevent acid-catalyzed decomposition.[10]

    • Actions:

      • Neutralized Silica: Prepare a slurry of silica gel in your desired solvent and add ~1% triethylamine to neutralize the acidic sites.

      • Alumina: Alumina is available in neutral, basic, or acidic grades. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.

      • Fluorous Silica: As mentioned previously, fluorous silica gel is an ideal choice as its separation mechanism does not rely on the polar interactions that can cause decomposition.[8][9]

  • Avoid Chromatography: If the product is sufficiently non-volatile, consider other methods.

    • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system is an excellent and scalable purification method.

    • Kugelrohr or Short-Path Distillation: For high-boiling liquids or low-melting solids, distillation under high vacuum can be effective at removing non-volatile impurities without the need for a stationary phase.

Frequently Asked Questions (FAQs)

Q: What is the best way to store this compound? A: PFASF is a reactive electrophile. It should be stored in a tightly sealed container (preferably Teflon-lined) under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator or freezer to minimize decomposition and polymerization. Protect from sunlight and moisture.[2][4]

Q: Which solvents are recommended for working with highly fluorinated compounds? A: Highly fluorinated compounds often exhibit low solubility in common hydrocarbon solvents. Perfluorinated solvents (e.g., perfluorohexanes), specialty fluorous solvents (e.g., HFE-7100), or highly polar aprotic solvents are often required. For chromatography, fluorinated eluents like 2,2,2-trifluoroethanol can improve separation on standard reverse-phase columns.

Q: Can I use reverse-phase (C18) chromatography for these compounds? A: Yes, but with specific considerations. Standard C18 columns can separate fluorinated compounds, but unique selectivity is often achieved by using a fluorinated eluent or a dedicated fluorous HPLC column.[6][9][11] On a standard C18 column, fluorinated compounds may have very short retention times unless a highly aqueous mobile phase is used.

Q: How do I safely quench and dispose of unreacted PFASF? A: Unreacted PFASF should be quenched carefully. A slow, controlled addition to a stirred, cooled solution of a weak base like sodium bicarbonate or a nucleophile like sodium sulfite in a suitable solvent is a common approach. The resulting mixture should be treated as hazardous waste and disposed of according to your institution's environmental health and safety guidelines. Avoid using strong, non-volatile bases that could form persistent salts.[12]

Data & Protocols

Visualization: Purification Method Selection

The choice of purification technique depends critically on the properties of the target molecule. The following workflow provides a decision-making framework.

G cluster_start Crude Product Analysis cluster_properties Assess Key Properties cluster_methods Select Purification Method Start Crude Product Mixture Volatility Is the product volatile? (BP < 200°C @ atm) Start->Volatility FluorineContent Is there a large ΔF% between product and impurities? Volatility->FluorineContent No VacDist Fractional Vacuum Distillation Volatility->VacDist Yes Stability Is the product stable to silica gel? StdChrom Standard Flash Chromatography Stability->StdChrom Yes AltChrom Alternative Chromatography (Alumina, Deactivated Silica) Stability->AltChrom No FluorineContent->Stability No F_FC Fluorous Flash Chromatography (F-FC) FluorineContent->F_FC Yes Kugelrohr Kugelrohr / Short-Path Distillation VacDist->Kugelrohr Very High BP or Solid

Sources

Technical Support Center: A Researcher's Guide to Managing the Reactivity of Perfluoroallylfluorosulfate (PAFS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for perfluoroallylfluorosulfate (PAFS). This guide is designed for researchers, scientists, and drug development professionals who are working with this highly reactive and versatile reagent. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to help you anticipate challenges, troubleshoot effectively, and achieve success in your experiments. This resource is structured to provide a comprehensive overview of PAFS, from its fundamental properties to detailed experimental protocols and troubleshooting advice.

Section 1: Understanding the Reactivity of this compound (PAFS)

This compound (CF₂=CFCF₂OSO₂F), or PAFS, is a potent electrophile, making it an excellent reagent for introducing the perfluoroallyl group into a wide range of molecules. Its reactivity is primarily dictated by two key structural features: the electron-deficient perfluoroallyl group and the highly reactive fluorosulfate leaving group. The strong electron-withdrawing nature of the fluorine atoms makes the terminal carbon of the double bond susceptible to nucleophilic attack. Simultaneously, the fluorosulfate is an excellent leaving group, facilitating rapid reactions.

However, this high reactivity also presents challenges. PAFS is sensitive to moisture and can be prone to decomposition if not handled and stored correctly. Understanding these characteristics is the first step toward successful experimentation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with PAFS.

Q1: What are the primary hazards associated with PAFS and how should I handle it safely?

A: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing fumes, mist, spray, or vapors.[1] Always wash your hands thoroughly after handling the product.[1]

Q2: How should I properly store PAFS to ensure its stability?

A: Proper storage is critical to maintain the integrity of PAFS. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Moisture can lead to hydrolysis of the fluorosulfate group, so an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

Q3: What are the common decomposition products of PAFS and how can I detect them?

A: Under normal storage and use conditions, hazardous decomposition is not expected.[1] However, in the presence of moisture, PAFS can hydrolyze to form perfluoroallyl alcohol and fluorosulfonic acid. Thermal decomposition of similar perfluorinated compounds can lead to the formation of various volatile organofluorine species.[2][3] Analytical techniques such as ¹⁹F NMR and GC-MS can be invaluable for identifying both the parent compound and any potential degradation products in your reaction mixture.[4][5][6]

Q4: What types of nucleophiles are suitable for reaction with PAFS?

A: PAFS is a versatile reagent that can react with a wide range of nucleophiles. This includes, but is not limited to, alcohols (phenols and aliphatic alcohols), amines, and thiols. The choice of nucleophile will, of course, depend on the desired final product.

Section 3: Troubleshooting Common Issues in PAFS Reactions

Even with careful planning, experimental challenges can arise. This section provides a structured approach to troubleshooting common problems encountered during reactions with PAFS.

Issue Potential Causes Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Degraded PAFS: The reagent may have hydrolyzed due to improper storage or handling. 2. Insufficiently Nucleophilic Reagent: The nucleophile may not be strong enough to react efficiently under the chosen conditions. 3. Inappropriate Solvent: The solvent may be reacting with the PAFS or hindering the reaction between the nucleophile and PAFS. 4. Reaction Temperature Too Low: The activation energy for the reaction may not be overcome at the current temperature.1. Verify PAFS Integrity: Before use, consider running a quick ¹⁹F NMR to check for the characteristic signals of PAFS and the absence of hydrolysis products. 2. Increase Nucleophilicity: If using a weak nucleophile (e.g., an alcohol), consider converting it to its more nucleophilic conjugate base (an alkoxide) using a non-nucleophilic base like sodium hydride or potassium carbonate.[7] 3. Solvent Selection: Use anhydrous, aprotic solvents such as acetonitrile, THF, or dichloromethane. Protic solvents like water or alcohols will react with PAFS. 4. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. Be cautious, as higher temperatures can also lead to side reactions.
Formation of Multiple Products/Side Reactions 1. Over-reaction/Multiple Substitutions: The nucleophile may be reacting at multiple sites if the substrate has more than one reactive position. 2. Side reactions with the solvent or impurities. 3. Decomposition of Product: The desired product may be unstable under the reaction or work-up conditions.1. Control Stoichiometry: Use a controlled amount of PAFS (e.g., 1.0-1.2 equivalents) and add it slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Purify Reagents and Solvents: Ensure all starting materials and solvents are pure and free from contaminants that could lead to unwanted side reactions. 3. Gentle Work-up: Avoid harsh acidic or basic conditions during the work-up. A neutral aqueous wash followed by extraction is often sufficient. Consider the stability of your product to silica gel if using column chromatography for purification.
Reaction Stalls Before Completion 1. Deactivation of Reagent: The PAFS or the nucleophile may be degrading over the course of the reaction. 2. Inhibition by a Byproduct: A byproduct of the reaction may be inhibiting the desired transformation.1. Incremental Addition: Add the PAFS in portions over time to maintain a sufficient concentration of the active reagent. 2. Identify Byproducts: Use techniques like LC-MS or GC-MS to identify any major byproducts. Understanding the structure of the inhibitor can provide clues on how to mitigate its formation.

Section 4: Detailed Experimental Protocols

To provide a practical context, this section outlines a general procedure for a common application of PAFS: the perfluoroallylation of a phenol.

Protocol: Synthesis of a Perfluoroallyl Ether from a Phenol

This protocol describes a general method for the O-perfluoroallylation of a substituted phenol.

Materials:

  • This compound (PAFS)

  • Substituted Phenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Experimental Workflow Diagram:

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve phenol and K₂CO₃ in anhydrous MeCN under Argon B 2. Cool reaction mixture to 0 °C A->B C 3. Add PAFS dropwise B->C D 4. Stir at 0 °C to room temperature C->D E 5. Monitor by TLC or GC-MS D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with diethyl ether F->G H 8. Wash with brine G->H I 9. Dry with MgSO₄ H->I J 10. Concentrate in vacuo I->J K 11. Purify by column chromatography J->K

Caption: Experimental workflow for the synthesis of a perfluoroallyl ether.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add anhydrous acetonitrile to form a stirrable suspension.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction.

  • Addition of PAFS: Slowly add this compound (1.1 eq) dropwise to the cooled suspension over 10-15 minutes. The slow addition helps to prevent the formation of side products.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as determined by TLC or GC-MS.

  • Monitoring: Monitor the reaction progress by TLC (visualizing with a UV lamp and/or a potassium permanganate stain) or by taking small aliquots for GC-MS analysis.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. This will neutralize any remaining acidic species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine. This helps to remove any remaining water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure perfluoroallyl ether.

Section 5: Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in optimizing conditions and predicting outcomes. The perfluoroallylation of a nucleophile with PAFS generally proceeds through a nucleophilic substitution pathway.

Reaction Mechanism Diagram:

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products PAFS CF₂=CFCF₂-O-SO₂F TS [Nu---CF₂(CF)C=F₂---O-SO₂F]⁻ PAFS->TS Nu Nu:⁻ Nu->PAFS Nucleophilic Attack Product Nu-CF₂CF=CF₂ TS->Product LeavingGroup ⁻OSO₂F TS->LeavingGroup

Caption: Generalized mechanism for nucleophilic perfluoroallylation with PAFS.

In this mechanism, the nucleophile attacks the terminal CF₂ group of the perfluoroallyl moiety. This is followed by the departure of the highly stable fluorosulfate anion as a leaving group, resulting in the formation of the desired perfluoroallylated product.

Section 6: Conclusion

This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its high reactivity, while a great asset, necessitates a thorough understanding of its properties and careful experimental design. By following the guidelines and troubleshooting advice provided in this technical support center, researchers can navigate the challenges of working with PAFS and successfully incorporate the valuable perfluoroallyl group into their target molecules.

References

  • This compound Safety Data Sheet. Synquest Labs.
  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. [Link]

  • LCGC International. (2022, May 1). The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. [Link]

  • Furin, G. G. (1992). Reactions of some perfluoroolefins with S-containing nucleophiles. Journal of Fluorine Chemistry, 58(2–3), 179.
  • Kerwin, S. M., et al. (1998). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(1), 218-223. [Link]

  • Jee, J., et al. (2005). Gas-Phase NMR Technique for Studying the Thermolysis of Materials: Thermal Decomposition of Ammonium Perfluorooctanoate. The Journal of Physical Chemistry A, 109(43), 9733-9737. [Link]

  • Xiao, F., et al. (2020). Thermal Stability and Decomposition of Per- and Polyfluoroalkyl Substances on Spent Granular Activated Carbon. Environmental Science & Technology Letters, 7(5), 343-350. [Link]

  • Xiao, F., et al. (2021). Response to Comment on “Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon”. Environmental Science & Technology Letters, 8(3), 200-202. [Link]

Sources

Technical Support Center: Solvent Effects on Perfluoroallylfluorosulfate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for perfluoroallylfluorosulfate (PFAS). This guide is designed for researchers, chemists, and drug development professionals who are leveraging this potent electrophile for the introduction of the perfluoroallyl moiety. Due to its high reactivity and unique electronic properties, experimental success is critically dependent on understanding and controlling reaction parameters, with solvent choice being paramount.

This document provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and best practices for reaction setup.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (CF₂=CFCF₂OSO₂F) and why is it a useful reagent?

This compound is a highly electrophilic reagent used for introducing the perfluoroallyl group (CF₂=CFCF₂-) into a wide range of molecules. Its reactivity stems from two key features:

  • The Electron-Withdrawing Perfluoroallyl Group: The fluorine atoms inductively withdraw electron density from the entire three-carbon allyl system, making the terminal carbon (γ-carbon) highly susceptible to nucleophilic attack.

  • The Fluorosulfate Leaving Group: The fluorosulfate anion (-OSO₂F) is an excellent leaving group, comparable to triflate or tosylate, which facilitates a rapid substitution reaction.

This combination makes it a powerful tool for synthesizing novel agrochemicals, pharmaceuticals, and advanced materials where the unique electronic and lipophilic properties of the perfluoroallyl group are desired.

Q2: Why is solvent choice so critical for reactions with this reagent?

Solvent choice dictates the outcome of reactions with this compound by directly influencing the reactivity of the nucleophile and the stability of the transition state. The primary mechanism is a bimolecular nucleophilic substitution (Sₙ2-type), and solvents can dramatically alter the rate and efficiency of this process.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice. They are polar enough to dissolve the reagent and many nucleophilic salts, but they cannot donate hydrogen bonds.[1] This is crucial because they effectively solvate the cation (e.g., Na⁺, K⁺) of a nucleophilic salt, leaving the anion "naked" and highly reactive.[2][3] This enhanced nucleophilicity leads to faster reaction rates for Sₙ2 processes.[4]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally avoided . They possess O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles.[1] This "solvent cage" stabilizes the nucleophile, drastically reducing its reactivity and slowing down or completely inhibiting the desired Sₙ2 reaction.[5][6] Furthermore, these solvents can act as competing nucleophiles, leading to unwanted solvolysis byproducts.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are typically unsuitable due to the poor solubility of the this compound reagent and most common nucleophiles.

Q3: What are the main competing reaction pathways and how does the solvent influence them?

The primary challenge when using perfluoroallyl systems is controlling the regioselectivity of the nucleophilic attack. Two main pathways compete:

  • Sₙ2' Reaction (Desired): The nucleophile attacks the terminal γ-carbon (CF₂=CFCF₂ -OSO₂F), causing an allylic rearrangement to yield the perfluoroallyl product (Nu-CF₂CF=CF₂). This is the typical and most useful outcome.

  • Sₙ2 Reaction (Undesired): The nucleophile attacks the α-carbon (CF₂=CF CF₂-OSO₂F). This pathway is generally disfavored due to the electronic repulsion from the adjacent CF₂ group and the vinylic position, but it can occur with certain nucleophiles.

Solvent polarity plays a key role. Polar aprotic solvents enhance the intrinsic reactivity of the nucleophile, which generally favors the kinetically preferred attack at the less hindered and highly electrophilic γ-carbon (Sₙ2' pathway). In contrast, conditions that might promote carbocationic character (which are not typical for this substrate but could be induced by strong Lewis acids) could lead to a loss of regioselectivity.

Q4: How should I handle and store this compound?

This compound is a reactive and potentially hazardous chemical. Like other fluorosulfates and perfluoroalkyl substances, it should be handled with care.[7]

  • Handling: Always handle in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from moisture, as it can slowly hydrolyze. It should be stored separately from incompatible materials like strong bases, acids, and water.[8]

  • Stability: Perfluoroallyl compounds can be thermally sensitive. While specific data for the fluorosulfate is limited, related perfluoroalkyl substances can begin to decompose at elevated temperatures (e.g., >150-200 °C).[7][9] Reactions should be conducted at the lowest effective temperature.

Section 2: Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If your reaction shows a high percentage of unreacted starting material, the nucleophile is likely not reactive enough under the chosen conditions.

Causality & Troubleshooting Steps:

  • Incorrect Solvent Choice: This is the most common cause. Using a polar protic solvent like methanol or water will "cage" the nucleophile, severely inhibiting its reactivity.[6]

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is dry, as trace water can both deactivate the nucleophile and hydrolyze the reagent.

  • Weak Nucleophile: The inherent nucleophilicity of your chosen reagent may be insufficient.

    • Solution: If possible, switch to a more potent nucleophile. For example, a thiolate (RS⁻) is a better nucleophile than its corresponding thiol (RSH). If using a neutral nucleophile like an amine, consider adding a non-nucleophilic base to deprotonate it in situ, increasing its reactivity.

  • Low Temperature: Sₙ2-type reactions have an activation energy barrier. While excess heat should be avoided, the reaction may be too cold.

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 0 °C to room temperature, or from RT to 40 °C), monitoring the reaction progress by TLC, GC-MS, or ¹⁹F NMR.

Issue 2: Multiple Unidentified Byproducts Detected by ¹⁹F NMR

The presence of multiple new signals in the ¹⁹F NMR spectrum, other than your desired product, points to side reactions or reagent decomposition.

Causality & Troubleshooting Steps:

  • Reagent Decomposition: this compound can degrade in the presence of moisture or at high temperatures.

    • Solution: Confirm the purity of the reagent before use via ¹⁹F NMR. Run the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. Avoid excessive heating.[9]

  • Solvolysis: The solvent itself is acting as a nucleophile. This is common if using protic solvents like alcohols.

    • Solution: As above, immediately switch to a polar aprotic solvent.

  • Loss of Regioselectivity (Sₙ2 vs. Sₙ2'): As discussed in FAQ Q3, attack at the "wrong" carbon can lead to isomeric byproducts.

    • Solution: This issue is highly dependent on the nucleophile. "Softer" nucleophiles (e.g., thiolates) generally give better γ-selectivity. If you are using a "hard" nucleophile (e.g., an alkoxide) and observing multiple isomers, try lowering the reaction temperature to favor the kinetic product.

  • Reaction with Glassware: At elevated temperatures, fluoride ions generated from decomposition or side reactions can etch glass. While less common for this specific reagent, it's a known issue with some fluorinated compounds.

    • Solution: For high-temperature reactions or if you suspect this issue, use plastic (e.g., PFA, PTFE) or siliconized glassware.

Issue 3: Inconsistent Reaction Yields

Batch-to-batch inconsistency is often traced to subtle variations in reagent and solvent quality.

Causality & Troubleshooting Steps:

  • Variable Solvent Quality: The most frequent culprit is water content in your "anhydrous" solvent.

    • Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation) before use.

  • Nucleophile Salt Inhomogeneity: Solid nucleophilic salts can be hygroscopic or of variable quality.

    • Solution: Dry the nucleophilic salt in a vacuum oven before use. If possible, titrate the nucleophile to determine its exact molarity before adding it to the reaction.

  • Atmospheric Contamination: Moisture and oxygen from the air can interfere with the reaction.

    • Solution: Employ robust inert atmosphere techniques. Degas the solvent before use and ensure the reaction is maintained under a positive pressure of nitrogen or argon.

Section 3: Protocols & Data

Protocol 3.1: General Procedure for Nucleophilic Perfluoroallylation

This protocol provides a starting point for the reaction of this compound with a generic sodium-based nucleophile (Na-Nu).

Materials:

  • This compound (1.0 eq)

  • Sodium Nucleophile (Na-Nu) (1.1 - 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Three-neck round-bottom flask, magnetic stirrer, thermometer, argon/nitrogen inlet, and septum.

Procedure:

  • Setup: Dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of dry argon or nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve the sodium nucleophile (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Initial Cooling: Cool the nucleophile solution to 0 °C using an ice-water bath. This helps to control any initial exotherm.

  • Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred nucleophile solution over 10-15 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction's progress by withdrawing small aliquots via syringe and analyzing by TLC, GC-MS, or ¹⁹F NMR. The disappearance of the starting material signals in the ¹⁹F NMR is a reliable indicator of completion.[10][11] Typical chemical shift ranges for perfluoroallyl groups are readily identifiable.[12][13]

  • Workup: Once complete, quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Table 3.2: Solvent Selection Guide for Perfluoroallylation
Solvent ClassExample SolventsDielectric Constant (ε)Key CharacteristicsRecommendation for Perfluoroallylation
Polar Aprotic DMF, DMSO, Acetonitrile30 - 50High polarity, no H-bond donors. Solvates cations, leaving a highly reactive "naked" nucleophile.[2]Highly Recommended. Promotes fast Sₙ2' reaction rates.[4]
Polar Protic Water, Methanol, Ethanol30 - 80High polarity, with H-bond donors (O-H, N-H).[1]Not Recommended. Strongly solvates and deactivates nucleophiles via hydrogen bonding, leading to slow or no reaction.[5][6]
Nonpolar Hexane, Toluene, Benzene2 - 5Low polarity, cannot stabilize charged species.Not Recommended. Poor solubility for the reagent and most nucleophilic salts.
Diagram 3.3: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and solving low-yield issues in perfluoroallylation reactions.

Troubleshooting_Workflow start Start: Low Yield Observed check_solvent Is the solvent polar aprotic (e.g., DMF, ACN) and anhydrous? start->check_solvent solvent_no No check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes Yes change_solvent Action: Switch to anhydrous polar aprotic solvent. solvent_no->change_solvent check_nucleophile Is the nucleophile strong enough? (e.g., anionic vs. neutral) solvent_yes->check_nucleophile end Problem Resolved change_solvent->end nuc_no No check_nucleophile->nuc_no No nuc_yes Yes check_nucleophile->nuc_yes Yes increase_nuc_strength Action: Use a stronger nucleophile or add a non-nucleophilic base. nuc_no->increase_nuc_strength check_temp Was the reaction run at or below room temperature? nuc_yes->check_temp increase_nuc_strength->end temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No increase_temp Action: Cautiously increase temperature (e.g., to 40-50 °C) and monitor for decomposition. temp_yes->increase_temp check_purity Action: Confirm purity of starting reagents via ¹⁹F NMR and ensure robust inert atmosphere. temp_no->check_purity increase_temp->end check_purity->end

Caption: Workflow for diagnosing low-yield reactions.

References

  • Snyder, C. H., & Soto, A. R. (1964). The Reaction of Primary and Secondary Alkylaryl and Alkyl Sulfonates with Potassium t-Butoxide in Dimethyl Sulfoxide. The Journal of Organic Chemistry. Available at: [Link]

  • Kuchar, M. (n.d.). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. UND Scholarly Commons. Available at: [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • ChemRxiv. (2023). 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. Available at: [Link]

  • ResearchGate. (n.d.). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. Available at: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • ACS Publications. (n.d.). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Available at: [Link]

  • Jackson, D. A., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). r/Mcat. Available at: [Link]

  • Oregon State University. (n.d.). Chapter 6 Worked Problem 2. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2019). 7.8: Structure and SN2 Reactivity: The Nucleophile. Available at: [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1, and E2 Reactions. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

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Technical Support Center: Perfluoroallylfluorosulfate (PAFS) Reaction Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for perfluoroallylfluorosulfate (PAFS). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with this versatile but sensitive reagent. As a highly reactive perfluoroallylating agent, preventing its decomposition is critical to achieving desired reaction outcomes. This guide offers practical, field-proven insights grounded in chemical principles to help you optimize your synthetic routes and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAFS) and what are its primary applications?

This compound (CF₂=CFCF₂OSO₂F) is a powerful electrophilic reagent used to introduce the perfluoroallyl group into a wide range of molecules. Its high reactivity stems from the excellent leaving group ability of the fluorosulfate moiety. It is primarily used in the synthesis of perfluoroallyl ethers and thioethers, which are valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.

Q2: What are the main signs of PAFS decomposition during my reaction?

The primary indicators of PAFS decomposition include:

  • Low or no yield of the desired perfluoroallylated product.

  • Formation of complex, difficult-to-separate side products.

  • A noticeable change in the reaction mixture's color or the evolution of gas.

  • The appearance of unexpected signals in NMR spectra, particularly in the ¹⁹F NMR, that do not correspond to the starting material or the expected product.

Q3: What are the general storage and handling recommendations for PAFS?

To maintain the integrity of this compound, it is crucial to:

  • Store in a cool, dry place: Preferably in a refrigerator or freezer, away from moisture.

  • Use an inert atmosphere: Handle under nitrogen or argon to prevent hydrolysis from atmospheric moisture.

  • Avoid incompatible materials: Do not store in contact with glass or other materials that can be attacked by fluoride ions. Use containers made of polyethylene or fluoropolymers.[1][2][3]

Troubleshooting Guide: Preventing Decomposition During Reactions

Issue 1: Low or No Product Formation, Suspected PAFS Decomposition

Low yields are the most common problem encountered when using PAFS. This is often a direct result of the reagent's decomposition before it can react with the intended nucleophile.

Root Cause Analysis:

The perfluoroallyl group is highly electron-withdrawing, making the sulfur atom in the fluorosulfate group highly electrophilic. This makes PAFS susceptible to attack by a wide range of nucleophiles, including those that are not the intended reactant. Additionally, the presence of trace impurities or inappropriate reaction conditions can catalyze decomposition.

Troubleshooting Workflow:

cluster_0 Problem: Low/No Product cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions start Low or No Product Yield check_reagent Verify PAFS Quality (NMR, Titration) start->check_reagent check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions temp_issue High Temperature? check_conditions->temp_issue solvent_issue Incompatible Solvent? check_conditions->solvent_issue base_issue Base Too Strong/Nucleophilic? check_conditions->base_issue temp_issue->solvent_issue No lower_temp Lower Reaction Temperature temp_issue->lower_temp Yes solvent_issue->base_issue No change_solvent Switch to a Less Polar/ Aprotic Solvent solvent_issue->change_solvent Yes change_base Use a Weaker, Non-Nucleophilic Base base_issue->change_base Yes optimize Re-optimize Reaction base_issue->optimize No lower_temp->optimize change_solvent->optimize change_base->optimize

Caption: Troubleshooting workflow for low product yield.

Detailed Protocols & Explanations:

1. Temperature Control is Critical:

  • The Problem: Perfluoroalkyl substances, in general, can undergo thermal decomposition.[4] For PAFS, elevated temperatures can lead to the elimination of SO₂F₂ or other fragmentation pathways, reducing the amount of active reagent available for the desired reaction.

  • The Solution:

    • Protocol: Start reactions at low temperatures (e.g., -78 °C or 0 °C) and allow them to slowly warm to room temperature. Monitor the reaction progress by TLC or in-situ NMR if possible.

    • Causality: By keeping the temperature low, you minimize the kinetic energy of the system, reducing the likelihood of undesired side reactions and decomposition pathways that have higher activation energies.

2. Solvent Choice Matters:

  • The Problem: While polar aprotic solvents can be effective for many nucleophilic substitution reactions, some perfluoroalkyl ether acids have shown instability in solvents like DMSO and acetone. Although PAFS is not an ether acid, the strong electron-withdrawing nature of the perfluoroallyl group could make it susceptible to solvent-mediated decomposition pathways in highly polar environments.

  • The Solution:

    • Protocol: If decomposition is suspected in a polar aprotic solvent, consider switching to a less polar, non-protic solvent such as dichloromethane (DCM), chloroform, or an ether-based solvent like diethyl ether or tetrahydrofuran (THF).

    • Causality: Less polar solvents are less likely to participate in or catalyze decomposition pathways. Fluoride ions, which can be generated during decomposition, are also less nucleophilic in polar aprotic solvents, which can help to suppress further unwanted reactions.

Solvent ClassRecommended SolventsPotentially Problematic SolventsRationale
Aprotic, Non-polar Dichloromethane (DCM), Chloroform, Diethyl Ether, Tetrahydrofuran (THF)N/AGenerally inert and less likely to promote decomposition.
Aprotic, Polar Acetonitrile (ACN)Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetoneCan be effective but monitor for decomposition, especially at elevated temperatures. Some perfluoroalkyl substances have shown instability in these solvents.
Protic N/AWater, AlcoholsHighly likely to cause rapid hydrolysis of PAFS. Avoid unless hydrolysis is the intended reaction.

3. Judicious Use of Base:

  • The Problem: Many reactions involving PAFS require a base to deprotonate the nucleophile. However, if the base is too strong or too nucleophilic, it can directly attack the highly electrophilic sulfur atom of PAFS, leading to its rapid decomposition.

  • The Solution:

    • Protocol: Opt for a non-nucleophilic, sterically hindered base. Examples include proton sponge, 2,6-lutidine, or diisopropylethylamine (DIPEA). Add the base slowly and at low temperatures.

    • Causality: Non-nucleophilic bases are designed to deprotonate acidic protons without participating in substitution reactions. Their steric bulk prevents them from accessing the electrophilic center of the PAFS molecule.

Issue 2: Formation of Unidentified Side Products

The appearance of multiple spots on a TLC plate or numerous unexpected peaks in an NMR spectrum is a strong indication of competing reaction pathways and PAFS decomposition.

Root Cause Analysis:

The decomposition of PAFS can generate a variety of reactive intermediates that can lead to a cascade of side reactions. Potential decomposition pathways include hydrolysis, elimination, and reactions with trace impurities.

Decomposition Pathway Visualization:

cluster_0 PAFS Decomposition Pathways cluster_1 Decomposition Products cluster_2 Initiators pafs This compound (PAFS) hydrolysis Hydrolysis Products (e.g., Perfluoroallyl Alcohol) pafs->hydrolysis H₂O elimination Elimination Products (e.g., Perfluorinated Dienes) pafs->elimination Base/Heat rearrangement Rearrangement Products pafs->rearrangement Heat/Catalyst water Trace Water water->hydrolysis base Excess/Strong Base base->elimination heat High Temperature heat->elimination heat->rearrangement

Caption: Potential decomposition pathways of PAFS.

Troubleshooting and Mitigation Strategies:

1. Rigorous Control of Moisture:

  • The Problem: PAFS is highly sensitive to moisture. Even trace amounts of water can lead to hydrolysis, forming perfluoroallyl alcohol and fluorosulfonic acid. The latter can further catalyze decomposition.

  • The Solution:

    • Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).

    • Causality: By eliminating water from the reaction system, the primary pathway for hydrolysis is blocked.

2. Monitoring the Reaction:

  • The Problem: Without monitoring, it is difficult to determine the optimal reaction time and to know when decomposition begins to dominate.

  • The Solution:

    • Protocol: If possible, monitor the reaction using in-situ techniques like ¹⁹F NMR. This allows for the direct observation of the consumption of PAFS and the formation of the desired product and any fluorine-containing byproducts. Alternatively, take regular aliquots for analysis by TLC, GC-MS, or LC-MS.

    • Causality: Real-time monitoring provides valuable kinetic data and allows for the reaction to be quenched at the optimal point, maximizing the yield of the desired product and minimizing the formation of decomposition products.

3. Purification Considerations:

  • The Problem: The byproducts of PAFS decomposition can be difficult to separate from the desired product.

  • The Solution:

    • Protocol: If decomposition has occurred, consider a purification strategy that can effectively remove both polar and non-polar impurities. A combination of aqueous workup, followed by column chromatography on silica gel or fluorinated silica gel, may be necessary.

    • Causality: A multi-step purification approach is often required to isolate the desired product from the complex mixture that can result from PAFS decomposition.

References

  • Zhang, T., & Pan, G. (2016). Temperature effect on photolysis decomposing of perfluorooctanoic acid. Journal of Environmental Sciences, 43, 15-21.
  • Ghaffari, T., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(11), 986-991.
  • The effect of temperature on reaction r
  • Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778.
  • Wang, F., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 848-856.
  • McGrath, S., et al. (2009). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
  • Goryunov, D., et al. (2011). Mechanism of perfluoroalkyl halide toxicity: catalysis of perfluoroalkylation by reduced forms of cobalamin (vitamin B12). Journal of Inorganic Biochemistry, 105(3), 447-453.
  • Lee, Y., et al. (2020). New Insights into the Degradation Mechanism of Perfluorooctanoic Acid by Persulfate from Density Functional Theory and Experimental Data. Environmental Science & Technology, 54(6), 3535-3544.
  • Analytical techniques for monitoring 2',6'-Difluoroacetophenone reaction progress. (2025). BenchChem.
  • Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry – A European Journal, 26(4), 773-782.
  • Bertram, J., et al. (2024).
  • Why is F (negative) more nucleophilic than I (negative) at a polar aprotic solvent?. (2023). Quora.
  • Safe Handling, Storage and Disposal of Hydrofluoric Acid.
  • How to Handle and Store Furfural. Eagle Manufacturing.
  • Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. (2019).
  • Hart, E. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters, 16(6), 1642-1645.
  • Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. (2016).

Sources

Technical Support Center: Reactions Involving Perfluoroallylfluorosulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perfluoroallylfluorosulfate (PFAS). This guide is designed to provide in-depth, field-proven insights into the work-up procedures for reactions involving this highly reactive and useful reagent. My aim is to equip you with the knowledge to not only follow protocols but to understand the causality behind them, enabling you to troubleshoot and optimize your experiments effectively.

Part 1: Understanding the Chemistry of this compound

This compound is a potent electrophile, valued for its ability to introduce the perfluoroallyl group into a wide range of molecules. Its reactivity stems from the electron-withdrawing nature of the perfluoroallyl group and the excellent leaving group ability of the fluorosulfate anion. However, this reactivity also necessitates careful consideration during the reaction work-up to ensure the desired product is isolated in high purity and yield, while mitigating potential hazards.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving this compound in a question-and-answer format.

Question 1: My reaction mixture is a complex mess, and I'm not sure how to begin the work-up. What are the first steps?

Answer: The initial step in any work-up is to quench the reaction, safely neutralizing any unreacted this compound and other reactive species. The choice of quenching agent is critical and depends on the nature of your product and the reaction solvent.

  • For Protic Solvents (e.g., alcohols, water): A simple and effective method is the slow addition of a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will hydrolyze the highly reactive this compound to the more stable perfluoroallyl alcohol and inorganic salts. Caution: The hydrolysis can be exothermic and may release gaseous byproducts. Always perform the quench in a well-ventilated fume hood with adequate cooling.

  • For Aprotic Solvents (e.g., THF, DCM, acetonitrile): A two-phase quench is often preferred. Add the reaction mixture to a biphasic solution of a suitable organic solvent and a saturated aqueous solution of a mild base. This allows for the simultaneous quenching and extraction of your product into the organic layer.

Question 2: I've quenched the reaction, but I'm observing the formation of an emulsion during the aqueous wash. How can I break it?

Answer: Emulsion formation is a common issue when working with fluorinated compounds due to their unique solubility properties. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

  • Gentle Swirling or Stirring: Avoid vigorous shaking. Instead, gently swirl or stir the mixture with a glass rod.

  • Filtration through Celite: As a last resort, you can filter the entire mixture through a pad of Celite. This can be effective but may lead to some product loss.

  • Change in Solvent: If emulsions are a persistent problem, consider using a different extraction solvent with lower water miscibility.

Question 3: After the work-up, my crude product is contaminated with a significant amount of a polar, fluorine-containing impurity. What could it be and how do I remove it?

Answer: The most likely polar, fluorine-containing impurity is perfluoroallyl alcohol, the hydrolysis product of this compound. Its polarity makes it soluble in both organic and aqueous phases, complicating its removal.

  • Aqueous Washes: Multiple washes with water or brine can help to remove the bulk of the perfluoroallyl alcohol.

  • Column Chromatography: Silica gel chromatography is often the most effective method for removing this impurity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will typically allow for the separation of your less polar product from the more polar perfluoroallyl alcohol.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from perfluoroallyl alcohol, distillation under reduced pressure can be an effective purification method.

Question 4: I'm concerned about the safety of handling this compound and its byproducts. What are the key safety precautions?

Answer: this compound and related fluorosulfates are hazardous materials that must be handled with extreme care.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[1]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive and potentially toxic vapors.[1][3]

  • Quenching: Be aware that quenching can be exothermic. Add quenching agents slowly and with adequate cooling.

  • Waste Disposal: All waste containing this compound or its byproducts must be disposed of as hazardous chemical waste according to your institution's guidelines.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound?

A1: this compound is sensitive to moisture and can hydrolyze. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Aryl fluorosulfates are noted for their relative stability under neutral or acidic conditions, a property that can be partially extrapolated to their perfluoroalkyl counterparts.[1]

Q2: Can I monitor the progress of my reaction involving this compound?

A2: Yes, ¹⁹F NMR spectroscopy is an excellent technique for monitoring the consumption of this compound and the formation of your fluorinated product.[4] The distinct chemical shifts of the fluorine atoms in the starting material and product allow for clear and quantitative analysis. Other techniques like GC-MS and LC-MS can also be employed, depending on the properties of your compounds.[5][6]

Q3: Are there any specific materials I should avoid when working with this compound?

A3: Avoid contact with strong bases, nucleophiles, and water, as these can lead to rapid and potentially hazardous reactions. Also, be mindful of the materials of your reaction vessel; while glass is generally acceptable, prolonged exposure at elevated temperatures could lead to etching.

Part 4: Experimental Protocols and Visualizations

General Aqueous Work-up Protocol
  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic extracts.

  • Wash the combined organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the drying agent.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Troubleshooting Workflow for Work-up Procedures

G cluster_start Reaction Complete cluster_quench Quenching cluster_extraction Extraction & Washing cluster_drying Drying & Concentration cluster_purification Purification start Reaction Mixture quench Quench Reaction (e.g., aq. NaHCO3) start->quench check_quench Check for complete neutralization (pH) quench->check_quench check_quench->quench No extract Liquid-Liquid Extraction check_quench->extract Yes emulsion Emulsion Forms? extract->emulsion break_emulsion Break Emulsion (add brine, gentle swirl) emulsion->break_emulsion Yes wash Aqueous Washes (Water, Brine) emulsion->wash No break_emulsion->extract dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate Solvent dry->concentrate crude Crude Product concentrate->crude purify Purification (e.g., Column Chromatography) crude->purify pure Pure Product purify->pure

Caption: A decision-making workflow for the work-up of reactions involving this compound.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Quenching Agent Saturated aq. NaHCO₃ or Na₂CO₃Mild bases that effectively hydrolyze the fluorosulfate without causing unwanted side reactions with many product types.
Extraction Solvent Ethyl Acetate, DichloromethaneCommon organic solvents with good solvating power for a range of organic products and sufficient immiscibility with water.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently remove residual water from the organic phase.
Purification Method Silica Gel Column ChromatographyHighly effective for separating fluorinated compounds based on polarity.

Part 5: References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Fluorinated surfactants. [Link]

  • Concordia University. “SUPERACIDS” SAFETY GUIDELINES. [Link]

  • MDPI. (2022). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. [Link]

  • ResearchGate. (2025). Analytical Methods and Monitoring for Perfluoroalkyl and Polyfluoroalkyl Substances | Request PDF. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Modern Fluorinating Agents: Perfluoroallylfluorosulfate vs. The Field

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] Introducing this small, highly electronegative atom can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing efficacy and bioavailability.[3][4] Consequently, the development of safe, selective, and efficient fluorinating agents is a critical endeavor. For decades, the field has been dominated by reagents that, while effective, present significant handling challenges or limited scope.

This guide provides an in-depth comparison of a transformative new agent, Perfluoroallylfluorosulfate (PFAS) , also known as Shang-Ming's reagent, against established classes of fluorinating agents. We will move beyond a simple catalog of reagents to provide a data-driven analysis of their performance, delve into the mechanistic rationale behind their reactivity, and offer detailed experimental protocols to empower researchers in their synthetic planning.

The New Contender: this compound (PFAS)

This compound (PFAS) has emerged as a powerful reagent, particularly for the challenging yet highly valuable task of late-stage C-H fluorination.[2][5][6] Unlike many traditional electrophilic agents that require pre-functionalized substrates, PFAS offers a unique reactivity profile that allows for the direct conversion of C-H bonds to C-F bonds in complex molecules.

Key Characteristics of PFAS:

  • Unique Reactivity: Believed to operate under certain conditions via a radical-mediated pathway, enabling the functionalization of otherwise inert C(sp³)–H and C(sp²)–H bonds.

  • Broad Substrate Scope: Demonstrates efficacy across a wide range of complex substrates, including natural products and drug candidates.

  • Bench-Stable: It is a crystalline solid with good stability, simplifying handling and storage compared to many gaseous or thermally unstable reagents.

The Established Players: A Comparative Overview

To appreciate the advantages of PFAS, it is essential to understand the capabilities and limitations of incumbent reagents. These are broadly classified by their mode of fluorine transfer.

Electrophilic N-F Reagents (e.g., Selectfluor®)

Agents like Selectfluor® (F-TEDA-BF₄) are among the most widely used electrophilic fluorinating agents.[7][8][9] They are typically stable, crystalline solids that are easier to handle than hazardous alternatives like fluorine gas.[10][11]

  • Mechanism: Primarily act as electrophilic sources of "F⁺". They excel at fluorinating electron-rich species such as enolates, enol ethers, and activated aromatic rings.[7][12]

  • Strengths: High efficiency for specific transformations, excellent stability, and commercial availability.[10]

  • Limitations: Generally require an activated substrate. Direct C-H fluorination of unactivated alkanes or arenes is often not feasible without a directing group or a catalytic system that can access alternative pathways.[6]

Nucleophilic Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor®)

These reagents are the workhorses for converting alcohols and carbonyl compounds into their fluorinated counterparts.[13][14]

  • Mechanism: They deliver a nucleophilic fluoride anion to displace an activated oxygen group (e.g., a hydroxyl group converted in situ to a good leaving group).[3]

  • Strengths: Highly effective for the deoxyfluorination of a vast range of alcohols and carbonyls.[13][14]

  • Limitations: These reagents, particularly DAST (Diethylaminosulfur trifluoride), are notoriously hazardous. They are thermally unstable and react violently with water, releasing corrosive HF.[15][16] While Deoxo-Fluor® offers improved thermal stability, it still requires careful handling.[1][15][17]

Head-to-Head Comparison: Performance in Key Transformations

The choice of a fluorinating agent is dictated by the specific synthetic challenge. Below, we compare the performance of PFAS and traditional agents in the critical area of C-H functionalization.

Late-Stage C(sp³)–H Fluorination

This transformation is a primary goal in medicinal chemistry for optimizing lead compounds.[5][6] Here, the distinct mechanisms of PFAS and Selectfluor® lead to divergent outcomes.

ReagentSubstrate TypeTypical ConditionsYield (%)Mechanistic Rationale
PFAS Complex molecules with unactivated C-H bondsAg(I) catalyst, heat50-75%A silver-catalyzed radical pathway is often proposed, allowing for abstraction of typically non-reactive C-H bonds.
Selectfluor® Activated C-H bonds (e.g., benzylic, α-carbonyl)Photocatalyst, light or metal catalyst60-90%Operates via single-electron transfer (SET) or as an electrophile, requiring an electronically or sterically favored position for reaction.[18]

Causality Insight: The power of PFAS lies in its ability to generate radical intermediates under relatively mild conditions. This radical pathway bypasses the need for the substrate to possess inherent nucleophilicity (to attack an "F⁺" source) or a pre-installed leaving group. This is why PFAS can functionalize complex steroid and natural product scaffolds at positions inaccessible to traditional electrophilic agents like Selectfluor®.[2]

Experimental Corner: Protocols for a Representative Transformation

To provide a practical context, we present standardized protocols for a representative C-H fluorination.

Protocol 1: Late-Stage C-H Fluorination using PFAS

Objective: To fluorinate an unactivated C(sp³)–H bond in a complex molecule.

Materials:

  • Substrate (e.g., a steroid derivative) (1.0 equiv)

  • This compound (PFAS) (1.5 equiv)

  • Silver(I) triflate (AgOTf) (20 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the substrate and silver(I) triflate.

  • Add anhydrous DCM via syringe and stir the mixture until all solids are dissolved.

  • Add PFAS reagent in one portion.

  • Heat the reaction mixture to the predetermined temperature (e.g., 40 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Photocatalytic Benzylic C-H Fluorination using Selectfluor®

Objective: To fluorinate an activated benzylic C-H bond.

Materials:

  • Benzylic substrate (1.0 equiv)

  • Selectfluor® (1.2 equiv)

  • Photocatalyst (e.g., Xanthone, 10 mol%)

  • Solvent (e.g., Acetonitrile)

  • Blue LED light source

Procedure:

  • In a reaction vessel, dissolve the benzylic substrate, Selectfluor®, and the photocatalyst in acetonitrile.

  • Degas the solution with an inert gas (e.g., Argon) for 15 minutes to remove oxygen.

  • Seal the vessel and place it in front of a blue LED light source with stirring.

  • Irradiate the mixture for 8-16 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography to isolate the fluorinated product.

Visualization of Mechanistic Pathways

To further clarify the fundamental differences in reactivity, the following diagrams illustrate the proposed mechanistic pathways for PFAS and Selectfluor®.

G cluster_0 PFAS: Proposed Radical C-H Fluorination Pathway cluster_1 Selectfluor: Electrophilic Fluorination of an Enolate PFAS PFAS + Ag(I) Radical_Initiator Radical Initiator PFAS->Radical_Initiator Activation Radical_R Alkyl Radical (R•) Radical_Initiator->Radical_R H-Atom Abstraction Substrate_RH Substrate (R-H) Substrate_RH->Radical_R Product_RF Product (R-F) Radical_R->Product_RF Radical Fluorination F_Source Fluorine Atom Source (from PFAS complex) F_Source->Product_RF Enolate Substrate Enolate Product_F α-Fluoro Product Enolate->Product_F Nucleophilic Attack on F atom Selectfluor Selectfluor (F-TEDA⁺) Selectfluor->Product_F TEDA TEDA Selectfluor->TEDA Byproduct

Caption: Comparative reaction pathways for PFAS and Selectfluor.

Safety and Handling: A Critical Consideration

The operational safety of a reagent is as important as its reactivity. A significant advantage of both PFAS and modern N-F agents is their improved safety profile over older reagents.

ReagentKey HazardsHandling Recommendations
PFAS Crystalline solid. Standard handling precautions for organic chemicals apply.Handle in a well-ventilated fume hood. Wear standard PPE (gloves, safety glasses). Avoid inhalation of dust.
Selectfluor® Strong oxidant. Crystalline solid.Handle in a fume hood. Wear standard PPE. Store away from combustible materials.[16]
DAST / Deoxo-Fluor® Thermally unstable (DAST especially). Reacts violently with water. Highly corrosive; releases HF upon decomposition.[15]Specialist handling required. Must be used in a fume hood with a blast shield. Anhydrous conditions are critical. Avoid heat. Have a quench solution (e.g., saturated NaHCO₃) ready and cool.[16]

Trustworthiness in Protocols: The quenching and workup steps described in the protocols are vital for ensuring safety. For instance, the slow addition of a reaction mixture containing DAST or Deoxo-Fluor® to a chilled bicarbonate solution is a mandatory, non-negotiable step to control the exothermic decomposition and neutralize the resulting HF.[15][16]

Conclusion and Outlook

This compound (PFAS) represents a significant advancement in fluorination chemistry, particularly for the late-stage functionalization of complex molecules. Its unique radical-mediated reactivity opens avenues for C-H fluorination that are inaccessible with traditional electrophilic reagents like Selectfluor®. While Selectfluor® remains an excellent choice for fluorinating activated positions and electron-rich systems, PFAS provides a powerful solution for unactivated C-H bonds.

For deoxyfluorination, while DAST and Deoxo-Fluor® are effective, their hazardous nature necessitates extreme caution. The development of safer alternatives remains an active area of research.

The selection of a fluorinating agent is a multi-faceted decision. Researchers must weigh the specific bond to be formed, the functional group tolerance of the substrate, and, critically, the safety and handling requirements of the reagent. By understanding the mechanistic underpinnings and performance data outlined in this guide, scientists can make more informed and effective choices in their pursuit of novel fluorinated molecules.

References

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective.Source: PMC.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.Source: MDPI.
  • A Comparative Guide to Modern Fluorinating Agents: Performance, Protocols, and Mechanisms.Source: Benchchem.
  • Deoxyfluorination: A Detailed Overview of Recent Developments.Source: Who we serve.
  • Recent advances in late-stage monofluorination of natural products and their derivatives.Source: Royal Society of Chemistry.
  • Selectfluor: Mechanistic Insight and Applications.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).Source: Organic Synthesis.
  • Late-Stage Fluorination: From Fundamentals to Application.
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833.
  • An overview of late-stage functionalization in today's drug discovery.Source: ANU Open Research.
  • SelectFluor.Source: Enamine.
  • Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis.Source: MDPI.
  • Safety and handling of fluorinated organic compounds.Source: Benchchem.
  • Diethylaminosulfur trifluoride.Source: Wikipedia.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).Source: Common Organic Chemistry.
  • DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol

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A Comparative Guide to the Reactivity of Perfluoroallylfluorosulfate and Triflates for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a leaving group is paramount to the success of a chemical transformation. An ideal leaving group should facilitate the reaction of interest with high efficiency and selectivity under mild conditions. For decades, trifluoromethanesulfonates (triflates) have been the gold standard for activating alcohols, enabling a vast array of nucleophilic substitution and cross-coupling reactions. However, the emergence of novel reagents continually challenges the status quo, offering unique reactivity profiles and potential advantages. This guide provides an in-depth, objective comparison of the reactivity of the well-established triflates with the less explored but highly promising perfluoroallylfluorosulfate (FAFS), offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Introduction: The Quest for the Optimal Leaving Group

The triflate group (-OTf) is renowned for its exceptional ability to depart as a stable, weakly coordinating anion, a property derived from the strong electron-withdrawing nature of the trifluoromethyl group and extensive resonance stabilization. This translates to a very low pKa for its conjugate acid, triflic acid (CF₃SO₃H), making the triflate anion an excellent leaving group in a multitude of organic reactions.[1]

This compound (CF₂=CFCF₂OSO₂F), hereafter referred to as FAFS, is a unique reagent that combines the structural features of a perfluoroallyl moiety with a fluorosulfate group. This combination gives rise to a complex reactivity profile that deviates significantly from that of simple alkyl or aryl triflates. Understanding these differences is crucial for leveraging the synthetic potential of FAFS.

Comparative Analysis of Reactivity and Mechanism

The reactivity of both triflates and FAFS is fundamentally governed by their ability to function as electrophiles. However, the nature of the electrophilic center and the mechanistic pathways they undergo differ significantly.

Triflates: The Archetype of SN2 and SN1 Reactivity

Allyl triflate, the relevant comparator to FAFS, is a potent electrophile that readily participates in nucleophilic substitution reactions. The triflate group is an exceptional leaving group, and its departure is often the rate-determining step in these transformations. Depending on the substrate, nucleophile, and reaction conditions, allyl triflate can react via either an SN2 or SN1 mechanism. In many cases, solvolysis reactions of allyl arenesulphonates, which are close analogues of allyl triflate, show a marked dependence on both solvent nucleophilicity and ionizing power, suggesting a borderline SN1/SN2 mechanism.[2][3]

Diagram: Generalized Nucleophilic Substitution on Allyl Triflate

G cluster_0 Nucleophilic Attack on Allyl Triflate Nu Nu⁻ Allyl_Tf CH₂=CH-CH₂-OTf Nu->Allyl_Tf Sₙ2 attack Transition_State [Nu---CH₂(CH)CH₂---OTf]⁻ Allyl_Tf->Transition_State Product CH₂=CH-CH₂-Nu Transition_State->Product Leaving_Group TfO⁻ Transition_State->Leaving_Group G cluster_0 Pathway 1: Addition/Elimination cluster_1 Pathway 2: Substitution at Sulfur FAFS CF₂=CF-CF₂-OSO₂F Intermediate_AE [Nu-CF₂-C⁻F-CF₂-OSO₂F] FAFS->Intermediate_AE Attack at C=C Product_SN CF₂=CF-CF₂-OSO₂-Nu FAFS->Product_SN Attack at S Nucleophile Nu⁻ Nucleophile->FAFS Product_AE Nu-CF₂-CF=CF₂ Intermediate_AE->Product_AE Elimination Leaving_Group_FSO3 FSO₃⁻ Intermediate_AE->Leaving_Group_FSO3 Leaving_Group_F F⁻

Caption: FAFS exhibits dual reactivity towards nucleophiles.

Quantitative and Qualitative Reactivity Comparison

While direct kinetic comparisons of FAFS and allyl triflate are scarce in the literature, a qualitative and semi-quantitative assessment can be made based on their chemical properties and observed reactivity.

FeatureThis compound (FAFS)Allyl Triflate
Primary Reaction Type Addition/Elimination; Nucleophilic Substitution at SulfurNucleophilic Substitution (SN1/SN2)
Primary Leaving Group FSO₃⁻ (in A/E) or F⁻ (in SN at S)TfO⁻
Relative Reactivity Highly reactive, but pathway-dependent. The A/E pathway is generally facile due to the excellent FSO₃⁻ leaving group.Extremely reactive in SN reactions due to the exceptional leaving group ability of triflate. [4]
Key Influencing Factors Nucleophile hardness (HSAB theory), solvent, and reaction temperature determine the reaction pathway. [4]Substrate structure, nucleophile strength, solvent polarity, and temperature influence the SN1/SN2 balance. [2]
Stability Thermally stable but reactive towards nucleophiles.Alkyl triflates can be unstable, especially primary ones, and are sensitive to moisture. [5]

Key Insights:

  • For the introduction of an allylic moiety, allyl triflate is generally more direct, proceeding through a well-understood nucleophilic substitution mechanism.

  • FAFS offers a unique avenue for the introduction of a perfluoroallyl group, a valuable motif in medicinal and materials chemistry.

  • The choice between the two reagents will largely depend on the desired final product. If the goal is simple allylation, allyl triflate is a reliable choice. If perfluoroallylation is desired, FAFS is the reagent of choice, with careful consideration of reaction conditions to control the reaction pathway.

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of the parent compounds and their subsequent reactions with a common nucleophile class, alcohols.

Synthesis of this compound (FAFS)

Causality: This procedure is based on the boron-catalyzed insertion of sulfur trioxide into the C-F bond of hexafluoropropene. The molar ratio of reactants and temperature are critical parameters to maximize yield and selectivity. [4] Protocol:

  • A pressure reactor is charged with a boron catalyst (e.g., boron triflate).

  • Hexafluoropropene (HFP) is condensed into the reactor at low temperature.

  • Sulfur trioxide (SO₃), typically as oleum, is added portion-wise while maintaining a controlled temperature (e.g., 37 °C). An optimal molar SO₃/HFP ratio of 0.5:1 has been reported to give the highest yields. [4]4. The reaction mixture is stirred for several hours.

  • The product, FAFS, is isolated by distillation.

Diagram: Experimental Workflow for FAFS Synthesis

G Start Start Charge_Reactor Charge Reactor with Boron Catalyst Start->Charge_Reactor Condense_HFP Condense Hexafluoropropene (HFP) Charge_Reactor->Condense_HFP Add_SO3 Add SO₃ (Oleum) Portion-wise Condense_HFP->Add_SO3 Stir Stir at Controlled Temperature Add_SO3->Stir Distill Isolate FAFS by Distillation Stir->Distill End End Distill->End

Caption: A streamlined workflow for the synthesis of FAFS.

Synthesis of Allyl Triflate

Causality: Allyl triflate is typically prepared from allyl alcohol and triflic anhydride in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

Protocol:

  • To a solution of allyl alcohol in a dry, inert solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) is added a non-nucleophilic base (e.g., pyridine or 2,6-lutidine).

  • Triflic anhydride is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield allyl triflate. Due to its potential instability, it is often used immediately in the next step.

Comparative Reaction with Alcohols

Reaction with FAFS (Addition/Elimination Pathway): [4]1. To a solution of the alcohol in a suitable solvent (e.g., diglyme), a base (e.g., NaH) is added to form the alkoxide. 2. The solution of the alkoxide is then added to a solution of FAFS, keeping the alkoxide in molar defect. 3. The reaction is stirred at room temperature until completion. 4. Work-up involves quenching with water, extraction, and purification by distillation or chromatography to yield the perfluoroallyl ether.

Reaction with Allyl Triflate (Nucleophilic Substitution):

  • To a solution of the alcohol in a dry, aprotic solvent (e.g., THF or DMF), a base (e.g., NaH) is added to generate the alkoxide.

  • The freshly prepared or purified allyl triflate is added to the alkoxide solution at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is monitored until the starting material is consumed.

  • Standard aqueous work-up and purification afford the corresponding allyl ether.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of the reactivity of this compound and triflates, with a focus on their application in organic synthesis. While triflates remain the undisputed workhorse for a wide range of transformations requiring an excellent leaving group, FAFS emerges as a powerful and versatile reagent for the introduction of the valuable perfluoroallyl moiety.

The dual reactivity of FAFS, offering both addition/elimination and substitution at sulfur pathways, presents both a challenge and an opportunity. A thorough understanding of the factors governing this reactivity, as outlined in this guide, is essential for harnessing its full synthetic potential. For the practicing chemist, the choice between these two classes of reagents will be dictated by the specific synthetic target. For straightforward allylation, allyl triflate is a reliable and well-characterized option. For the installation of a perfluoroallyl group, FAFS is an indispensable tool, offering access to a unique chemical space.

Future research will likely focus on expanding the scope of FAFS reactions, developing catalytic and stereoselective transformations, and conducting detailed kinetic and computational studies to provide a more quantitative comparison with triflates. As our understanding of FAFS reactivity deepens, it is poised to become an increasingly important reagent in the synthetic chemist's toolbox, particularly in the fields of medicinal chemistry and materials science where the unique properties of fluorinated compounds are highly sought after.

References

  • Wlassics, I.; Tortelli, V.; Carella, S.; Monzani, C.; Marchionni, G. Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds. Molecules2011 , 16, 6512-6540. [Link]

  • Krespan, C. G.; England, D. C. Perfluoroallyl fluorosulfate, a reactive new perfluoroallylating agent. J. Am. Chem. Soc.1981 , 103, 5598-5599. [Link]

  • Kevill, D. N.; Rissmann, T. J. Correlation of the rates of solvolysis of allyl and benzyl arenesulphonates. J. Chem. Soc., Perkin Trans. 21984 , 717-720. [Link]

  • Johannsen, M.; Jørgensen, K. A. Allylic Amination. Chem. Rev.1998 , 98, 1689-1708. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Reddit. r/OrganicChemistry. leaving group ability of triflate. [Link]

  • Kevill, D. N.; D'Souza, M. J. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Int. J. Mol. Sci.2018 , 19, 2853. [Link]

  • Lee, I.; Lee, H. W. Nucleophilic substitution reactions of allyl arenesulphonates with anilines and N,N-dimethylanilines. J. Chem. Soc., Perkin Trans. 21999 , 1791-1796. [Link]

  • Lazzari, D.; Aglietto, M.; Chiellini, E.; Fantacci, S. Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. J. Fluorine Chem.2013 , 156, 34-37. [Link]

  • Chernyavsky G.G., Kulaichenkov S.A., Osipova L.V., Sokolov Y.P., Emelyanov G.A. SYNTHESIS OF FLUOROSULFONYLOXA DIFLUOROACETYL FLUORIDE BY THERMAL OXIDATION OF PERFLUOROALLYL FLUOROSULFATE WITH MOLECULAR OXYGE. Fluorine Notes2023 , 6(151). [Link]

  • Kelly, C. B.; Lambert, K. M.; Mercadante, M. A.; Ovian, J. M.; Tutino, A.; Leadbeater, N. E. Metal Triflate-Promoted Allylic Substitution Reactions of Cinnamyl Alcohol in the Presence of Orthoesters and Acetals. ACS Omega2019 , 4, 16423-16430. [Link]

  • University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]

  • Closson, W. D. Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. [Link]

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Perfluoroallylfluorosulfate vs. Sulfonyl Chlorides: A Paradigm Shift in Sulfonylation Chemistry for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Harnessing Stability and Precision

In the landscape of modern drug discovery and development, the demand for robust, selective, and versatile chemical tools is paramount. The introduction of sulfur-containing functional groups, such as sulfonamides and sulfonates, is a cornerstone of medicinal chemistry, bestowing favorable pharmacokinetic and pharmacodynamic properties upon lead compounds. For decades, sulfonyl chlorides have been the workhorse reagents for these transformations. However, their inherent instability and high reactivity often curtail their application, particularly in the late-stage functionalization of complex molecules. This guide presents a comprehensive comparison between traditional sulfonyl chlorides and the emerging class of perfluoroallylfluorosulfates (PAFS), highlighting the significant advantages the latter offers in terms of stability, selectivity, and ease of handling.

The Achilles' Heel of a Mainstay: Limitations of Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles, readily forming sulfonamides and sulfonate esters.[1] This reactivity, however, is a double-edged sword. Their utility is often hampered by several key limitations:

  • Moisture Sensitivity and Instability: The sulfur-chlorine bond is susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid.[2] This necessitates stringent anhydrous reaction conditions and limits their shelf life. Heteroaromatic sulfonyl chlorides are particularly notorious for their instability, posing challenges for isolation and storage.[1]

  • Low Chemoselectivity: The high electrophilicity of sulfonyl chlorides can result in a lack of chemoselectivity in molecules with multiple nucleophilic sites, leading to undesired side products and complex purification challenges.[2]

  • Harsh Synthetic Precursors: The synthesis of sulfonyl chlorides often involves aggressive and unselective reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), which are incompatible with many sensitive functional groups present in advanced drug candidates.[2]

  • Limited Scope in Late-Stage Functionalization: Due to their instability and high reactivity, sulfonyl chlorides are often unsuitable for the late-stage modification of complex, densely functionalized molecules, a critical step in modern drug development.[3]

These limitations underscore the need for more robust and selective sulfonating agents that can overcome the challenges posed by traditional sulfonyl chlorides.

A New Frontier: The Rise of Perfluoroallylfluorosulfate and the Fluorosulfate Class

This compound (PAFS), with the chemical structure CF₂=CFCF₂OSO₂F, represents a paradigm shift in sulfonylation chemistry. It belongs to the broader class of fluorosulfates, which have emerged as superior alternatives to sulfonyl chlorides, primarily due to the exceptional strength and stability of the sulfur-fluorine bond.[2]

Key Advantages of this compound and Fluorosulfates:
  • Enhanced Stability: The S-F bond in fluorosulfates is significantly more robust than the S-Cl bond in sulfonyl chlorides, rendering them resistant to hydrolysis and thermolysis.[2] This stability allows for easier handling, storage, and application in a wider range of reaction conditions, including aqueous environments.

  • Tunable and "Templated" Reactivity: Unlike the indiscriminate reactivity of sulfonyl chlorides, fluorosulfates exhibit a more controlled, "templated" reactivity. Their electrophilicity can be unleashed under specific conditions or in the presence of a suitable catalyst or binding partner, such as an enzyme active site.[4][5] This property is particularly valuable in chemical biology for developing highly selective covalent inhibitors.

  • Suitability for SuFEx Click Chemistry: Fluorosulfates are key players in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction.[4] This allows for rapid, efficient, and high-yield formation of covalent bonds under mild conditions, making them ideal for applications in drug discovery, chemical biology, and radiochemistry.[3]

  • Orthogonal Reactivity: The unique reactivity profile of fluorosulfates allows for orthogonal chemical strategies, where they can be selectively reacted in the presence of other functional groups that would be incompatible with sulfonyl chlorides.

Quantitative Comparison: this compound vs. Sulfonyl Chlorides

FeatureThis compound (and Fluorosulfates)Sulfonyl Chlorides
Stability to Hydrolysis High; resistant to hydrolysis under neutral pH.[2]Low; readily hydrolyzes in the presence of moisture.[2]
Thermal Stability High; more thermally robust.[2]Low; can decompose upon heating.
Reactivity Moderate and tunable; can be activated for selective reactions.[4]High and often indiscriminate.[1]
Chemoselectivity High; allows for selective reaction with specific nucleophiles.[1]Low; can react with multiple nucleophilic sites.[2]
Handling and Storage Can be handled in air and stored for extended periods.Requires anhydrous conditions and often freshly prepared.
Synthetic Accessibility Can be synthesized under milder conditions.Often requires harsh and unselective reagents.[2]
Suitability for Late-Stage Functionalization Excellent; compatible with complex and functionalized molecules.[3]Poor; often incompatible with sensitive functional groups.[3]
"Click Chemistry" Amenability Yes; a key component of SuFEx chemistry.[4]No

Experimental Workflow: A Comparative Overview

To illustrate the practical advantages of this compound, a conceptual workflow for the sulfonylation of a generic amine (R-NH₂) is presented below, contrasting it with the traditional approach using a sulfonyl chloride.

G cluster_0 This compound (PAFS) Workflow cluster_1 Sulfonyl Chloride Workflow a R-NH₂ + PAFS in suitable solvent (e.g., MeCN) b Add base (e.g., Et₃N or DIPEA) a->b c Stir at room temperature or gentle heating b->c d Aqueous workup and extraction c->d e Purification (e.g., column chromatography) d->e end End Product e->end f R-NH₂ + Sulfonyl Chloride in anhydrous solvent (e.g., DCM) g Inert atmosphere (N₂ or Ar) f->g h Add base (e.g., pyridine or Et₃N) at 0 °C f->h i Stir at 0 °C to room temperature h->i j Careful quenching with water i->j k Aqueous workup and extraction j->k l Purification (e.g., column chromatography) k->l l->end start Start start->a start->f

Caption: Comparative workflow for amine sulfonylation.

The workflow highlights the simpler and more robust nature of reactions with PAFS, which do not require stringent anhydrous or inert conditions, making them more amenable to high-throughput screening and automated synthesis platforms.

Mechanistic Considerations and the SuFEx Paradigm

The enhanced stability and controlled reactivity of fluorosulfates can be attributed to the high electronegativity of fluorine, which strengthens the S-F bond. The SuFEx reaction, a cornerstone of fluorosulfate chemistry, proceeds through a rapid and efficient exchange of a fluoride ion at a sulfur(VI) center. This has been particularly impactful in the field of positron emission tomography (PET) for the ultrafast radiolabeling of biomolecules with fluorine-18.[3][4]

G SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) Instability Instability (Hydrolysis, Thermolysis) SulfonylChloride->Instability leads to HighReactivity High Reactivity SulfonylChloride->HighReactivity exhibits Fluorosulfate This compound (PAFS) Stability High Stability Fluorosulfate->Stability possesses ControlledReactivity Controlled Reactivity (SuFEx) Fluorosulfate->ControlledReactivity enables SideReactions Side Reactions & Low Selectivity Instability->SideReactions HighReactivity->SideReactions LateStageFunctionalization Late-Stage Functionalization Stability->LateStageFunctionalization ControlledReactivity->LateStageFunctionalization ClickChemistry Click Chemistry Applications ControlledReactivity->ClickChemistry

Caption: Logical relationship of properties and applications.

Conclusion: Embracing a More Robust Future for Sulfonylation

The transition from sulfonyl chlorides to this compound and the broader class of fluorosulfates represents a significant advancement in synthetic chemistry, particularly for applications in drug discovery and development. The superior stability, tunable reactivity, and amenability to click chemistry make these reagents invaluable tools for the modern medicinal chemist. By embracing these next-generation sulfonating agents, researchers can overcome the long-standing limitations of sulfonyl chlorides, enabling the synthesis of more complex and diverse molecular architectures with greater efficiency and precision. This shift not only streamlines the synthetic process but also expands the accessible chemical space for the discovery of novel therapeutics.

References

  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis.
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.
  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliph
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Emerging Utility of Fluorosulfate Chemical Probes.
  • Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction.
  • Phenyl Fluorosulfate: A Versatile Hub for Click Chemistry and Sulfur(VI) Fluoride Exchange (SuFEx) Reactions. Benchchem.
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Sulfonyl chlorides versus sulfonyl fluorides.

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A Senior Application Scientist's Guide to Perfluoroallylfluorosulfate (PAFS) Derivatives: Characterization, Validation, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic introduction of fluorinated motifs is a cornerstone of molecular design. Among the diverse array of fluorinating agents, perfluoroallylfluorosulfate (PAFS) and its derivatives have emerged as powerful and versatile building blocks. This guide provides an in-depth technical overview of the characterization and validation of PAFS derivatives, offering a comparative analysis against other perfluoroalkylation reagents, supported by experimental data and protocols.

The Rise of this compound: A Unique Reagent for Complex Synthesis

This compound (CF₂=CFCF₂OSO₂F), often abbreviated as FAFS, is a highly reactive and versatile electrophilic reagent for the introduction of the perfluoroallyl group into a wide range of molecules.[1][2][3] Its significance lies in the unique combination of a reactive fluorosulfate leaving group and a perfluoroallyl moiety, which can undergo a variety of subsequent transformations. The synthesis of PAFS was first reported in 1981 and involves the formal insertion of sulfur trioxide (SO₃) into a carbon-fluorine bond of hexafluoropropene (HFP) using a boron-based catalyst.[1]

The strategic advantage of employing PAFS and its derivatives stems from the profound impact of the perfluoroallyl group on the physicochemical properties of the parent molecule. Judicious incorporation of this moiety can enhance metabolic stability, modulate acidity, and influence conformational preferences, all of which are critical parameters in drug design and the development of advanced materials.

Synthesis and Handling of this compound: A Protocol Grounded in Causality

The synthesis of PAFS requires careful control of reaction parameters to maximize yield and selectivity. The following protocol is a refined method based on established literature.

Experimental Protocol: Synthesis of this compound (PAFS)

Materials:

  • Hexafluoropropene (HFP)

  • Sulfur trioxide (SO₃), freshly distilled

  • Boron-based catalyst (e.g., Boron trifluoride etherate)

  • Anhydrous, non-reactive solvent (e.g., perfluorodecalin)

  • Schlenk line and appropriate glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a low-temperature thermometer, and a dry-ice condenser under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Catalyst Introduction: Charge the flask with the anhydrous solvent and the boron-based catalyst. Cool the mixture to the desired reaction temperature (typically between -20°C and 0°C). The choice of a low temperature is critical to control the exothermicity of the reaction and minimize side-product formation.

  • Reactant Addition: Slowly bubble gaseous HFP through the cooled solution while simultaneously adding freshly distilled SO₃ dropwise. The molar ratio of HFP to SO₃ is a crucial parameter that must be optimized to favor the formation of PAFS over oligomeric byproducts.[1] A slight excess of HFP is generally employed.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via ¹⁹F NMR spectroscopy. The appearance of characteristic signals for PAFS will indicate product formation.

  • Workup and Purification: Upon completion, carefully quench the reaction with a suitable agent. The crude product is then purified by fractional distillation under reduced pressure to yield pure PAFS.

Safety Precautions: Hexafluoropropene and sulfur trioxide are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Comprehensive Characterization of PAFS Derivatives: A Multi-Technique Approach

The unambiguous characterization of PAFS and its derivatives is paramount for their effective use. A combination of spectroscopic techniques is employed to confirm the structure and purity of these compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most informative technique for the characterization of fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[4][5] The ¹⁹F NMR spectrum of PAFS exhibits distinct signals for the different fluorine environments within the molecule.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for PAFS and its Derivatives

Functional GroupChemical Shift Range (ppm vs. CFCl₃)
CF₂ =CF--80 to -100
CF₂=CF --150 to -170
-CF₂ OSO₂F-70 to -90
-OSO₂F +40 to +50

Note: Chemical shifts can vary depending on the solvent and the specific structure of the derivative.

The coupling patterns (J-couplings) between different fluorine nuclei provide valuable information about the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of PAFS derivatives.[6] Depending on the volatility and stability of the compound, either electron ionization (EI) or chemical ionization (CI) can be employed. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expected Fragmentation: The mass spectrum of PAFS derivatives will typically show fragments corresponding to the loss of the fluorosulfate group (SO₃F) and fragmentation of the perfluoroallyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present in PAFS derivatives. Key absorptions include:

  • S=O stretching: 1480-1500 cm⁻¹[7]

  • C=C stretching (perfluoroalkene): 1780-1820 cm⁻¹

  • C-F stretching: 1100-1350 cm⁻¹

Validation of Reactivity: PAFS in Action

The utility of PAFS lies in its reactivity as a perfluoroallylating agent. It readily reacts with a variety of nucleophiles at the allylic carbon, displacing the fluorosulfate leaving group.

Diagram: Reactivity of this compound (PAFS) with Nucleophiles

PAFS_Reactivity PAFS CF₂=CFCF₂OSO₂F (PAFS) Product CF₂=CFCF₂-Nu (Perfluoroallylated Product) PAFS->Product Sɴ2' Reaction Nu Nucleophile (Nu⁻) (e.g., R-O⁻, R-S⁻, R₂N⁻, Carbanions) Nu->Product LeavingGroup ⁻OSO₂F (Fluorosulfate Anion)

Caption: General reaction scheme of PAFS with nucleophiles.

Experimental Protocol: Nucleophilic Perfluoroallylation using PAFS

Materials:

  • This compound (PAFS)

  • Nucleophile (e.g., a phenol, thiol, or amine)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, DMF)

  • Base (if required to generate the nucleophile, e.g., K₂CO₃, Et₃N)

Procedure:

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile and the base (if used) in the anhydrous solvent.

  • PAFS Addition: Cool the solution to 0°C and add PAFS dropwise. The reaction is often exothermic, and cooling helps to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Analysis: PAFS vs. Alternative Perfluoroalkylation Reagents

While PAFS is a powerful reagent, several other methods exist for introducing perfluoroalkyl groups. A comparative understanding is essential for selecting the optimal reagent for a specific synthetic challenge.

Table 2: Comparison of Perfluoroalkylation Reagents

Reagent/MethodPrecursorAdvantagesLimitations
This compound (PAFS) Hexafluoropropene, SO₃Highly reactive, versatile for perfluoroallylation, good leaving group.Synthesis requires handling of toxic and corrosive reagents.
Ruppert-Prakash Reagent (TMSCF₃) TrifluoromethaneCommercially available, easy to handle, broad substrate scope for trifluoromethylation.Primarily for trifluoromethylation, not perfluoroallylation.
Perfluoroalkyl Iodides (e.g., C₃F₇I) VariousReadily available, used in radical and transition-metal-catalyzed reactions.Radical reactions can lack selectivity; metal catalysts can be expensive and require specific ligands.
Togni Reagents Trifluoroacetic acid derivativesElectrophilic trifluoromethylating agents, stable, broad functional group tolerance.Primarily for trifluoromethylation.
Diagram: Decision-Making Workflow for Selecting a Perfluoroalkylation Reagent

Reagent_Selection start Desired Perfluoroalkyl Group? is_allyl Perfluoroallyl? start->is_allyl is_methyl Trifluoromethyl? is_allyl->is_methyl No use_pafs Consider PAFS is_allyl->use_pafs Yes other_alkyl Other Perfluoroalkyl? is_methyl->other_alkyl No use_ruppert Consider Ruppert-Prakash or Togni Reagents is_methyl->use_ruppert Yes use_iodide Consider Perfluoroalkyl Iodides other_alkyl->use_iodide Yes

Caption: A simplified workflow for choosing a suitable perfluoroalkylation reagent.

Conclusion and Future Outlook

This compound and its derivatives represent a valuable class of reagents for the introduction of the perfluoroallyl moiety. Their synthesis, while requiring specialized handling, provides access to a versatile building block for drug discovery and materials science. The comprehensive characterization using a suite of analytical techniques is essential for ensuring their quality and reactivity. When compared to other perfluoroalkylation reagents, PAFS offers a unique advantage for the direct introduction of the perfluoroallyl group. As the demand for complex fluorinated molecules continues to grow, the development of new applications and derivatives of PAFS is anticipated to be an active area of research.

References

  • Sharpless, K. B., Dong, J., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]

  • Gassman, P. G., & O'Reilly, N. J. (1981). Perfluoroallyl fluorosulfate, a reactive new perfluoroallylating agent. The Journal of Organic Chemistry, 46(12), 2567-2568. [Link]

  • Wlassics, I., Tortelli, V., Carella, S., Monzani, C., & Marchionni, G. (2011). Perfluoro Allyl Fluorosulfate (FAFS): A Versatile Building Block for New Fluoroallylic Compounds. Molecules, 16(8), 6512-6540. [Link]

  • Petrov, V. A. (2001). Reactions of polyfluoroalkyl fluorosulfates with nucleophiles: an unusual substitution at the sulfur-fluorine bond. Journal of the American Chemical Society, 123(6), 1059-1071. [Link]

  • Fluorine Notes. (2025). SYNTHESIS OF FLUOROSULFONYLOXA DIFLUOROACETYL FLUORIDE BY THERMAL OXIDATION OF PERFLUOROALLYL FLUOROSULFATE WITH MOLECULAR OXYGE. Fluorine Notes, 1(158). [Link]

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  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
  • Togni, A. (2010). New and improved hypervalent iodine-based electrophilic trifluoromethylating reagents.
  • Langlois, B. R., Laurent, E., & Roidot, N. (1991). The perfluoroalkylation of aromatic compounds with perfluoroalkyl iodides in the presence of sodium dithionite. Tetrahedron Letters, 32(51), 7525-7528.

Sources

A Comparative Spectroscopic Guide to Perfluoroallylfluorosulfate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of highly reactive fluorinated compounds is paramount. Perfluoroallylfluorosulfate (FAFS), with its unique combination of a reactive allyl group and a highly electronegative fluorosulfate moiety, presents a fascinating case for spectroscopic analysis. This guide provides an in-depth spectroscopic comparison of FAFS with its saturated and non-fluorinated analogs, offering insights into how subtle structural modifications influence their spectral signatures. While direct, side-by-side comparative literature is sparse, this guide synthesizes established spectroscopic principles and data from closely related compounds to provide a robust analytical framework.

Introduction: The Significance of Fluorinated Analogs

This compound (CF₂=CFCF₂OSO₂F) is a highly versatile building block in synthetic chemistry, valued for its potential to introduce the perfluoroallyl group into a wide range of molecules. Its reactivity is dictated by the interplay between the π-system of the double bond and the potent electron-withdrawing nature of the perfluoroalkyl chain and the fluorosulfate group. To fully harness its synthetic potential and understand its chemical behavior, a thorough spectroscopic characterization is essential.

This guide will focus on a comparative analysis of FAFS with two key analogs:

  • Perfluoropropylfluorosulfate (CF₃CF₂CF₂OSO₂F): The saturated counterpart to FAFS, allowing for a direct assessment of the spectroscopic impact of the carbon-carbon double bond.

  • Allylfluorosulfate (CH₂=CHCH₂OSO₂F): The non-fluorinated analog, which highlights the profound influence of perfluorination on the spectroscopic properties.

The primary spectroscopic techniques covered in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy, particularly ¹⁹F NMR, is arguably the most powerful tool for the characterization of organofluorine compounds. The ¹⁹F nucleus boasts a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity.[1] Furthermore, the chemical shifts in ¹⁹F NMR span a very wide range, making it exceptionally sensitive to subtle changes in the electronic environment.[1]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectra of FAFS and its analogs are expected to show distinct chemical shifts and coupling patterns that are highly informative of their structures.

This compound (FAFS):

The ¹⁹F NMR spectrum of FAFS is predicted to be complex due to the presence of five distinct fluorine environments and through-bond spin-spin coupling. The key features to anticipate are:

  • Fluorosulfate (-OSO₂F): A singlet or a narrow multiplet in the region of +40 to +60 ppm, characteristic of the S-F bond.

  • Allylic Fluorines (-CF₂-): A multiplet significantly downfield, likely in the range of -70 to -90 ppm, due to the influence of the adjacent double bond and the fluorosulfate group.

  • Vinylic Fluorines (=CF- and =CF₂): These will appear at highly distinct chemical shifts. The geminal fluorines (=CF₂) will likely be in the range of -80 to -110 ppm, while the single vinylic fluorine (=CF-) is expected to be further downfield, potentially in the -140 to -170 ppm range. The coupling constants between the vinylic fluorines will be large and structurally informative.

Perfluoropropylfluorosulfate:

In contrast to FAFS, the saturated analog will exhibit a more straightforward ¹⁹F NMR spectrum:

  • Fluorosulfate (-OSO₂F): Similar to FAFS, a signal around +40 to +60 ppm.

  • Perfluoroalkyl Chain (-CF₃, -CF₂-, -CF₂-): The terminal -CF₃ group will appear as a triplet around -80 to -85 ppm. The two -CF₂- groups will be distinct multiplets, with the one adjacent to the fluorosulfate group being the most deshielded (further downfield).

Allylfluorosulfate:

This analog lacks fluorine on the carbon skeleton, so its ¹⁹F NMR spectrum will be very simple, showing only a single peak for the fluorosulfate group, likely in a similar region to the perfluorinated analogs.

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for FAFS and its Analogs.

CompoundFunctional GroupPredicted Chemical Shift Range (ppm vs. CFCl₃)
This compound -OSO₂F +40 to +60
=CF --140 to -170
=CF-80 to -110
-CF ₂--70 to -90
Perfluoropropylfluorosulfate -OSO₂F +40 to +60
-CF-80 to -85
-O-CF ₂--75 to -90
-CF ₂-CF₃-120 to -130
Allylfluorosulfate -OSO₂F +40 to +60

Note: These are predicted ranges based on typical values for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.[2][3]

¹³C NMR Spectroscopy

¹³C NMR provides valuable information about the carbon backbone. The key differences will be observed in the chemical shifts of the carbons due to the varying degrees of fluorination and the presence of the double bond.

  • FAFS: The sp² carbons of the double bond will be significantly deshielded. The carbon bearing the single fluorine will show a large one-bond C-F coupling constant. The allylic carbon will also be deshielded and show a large C-F coupling.

  • Perfluoropropylfluorosulfate: All three carbons will be significantly deshielded due to the attached fluorines and will exhibit large C-F coupling constants.

  • Allylfluorosulfate: The sp² carbons will be less deshielded compared to FAFS due to the absence of electron-withdrawing fluorine atoms.

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule.[4] For FAFS and its analogs, these techniques are particularly useful for identifying the fluorosulfate group and the carbon-carbon double bond.

Key Vibrational Modes:

  • S=O Stretching: The fluorosulfate group will exhibit strong, characteristic symmetric and asymmetric S=O stretching vibrations, typically in the 1400-1500 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively.

  • S-O Stretching: A strong band for the S-O stretch is expected around 800-900 cm⁻¹.

  • C=C Stretching: In FAFS and allylfluorosulfate, the C=C stretching vibration will be present. In FAFS, this band may be weaker in the IR spectrum due to the symmetry of the perfluorinated alkene but should be observable in the Raman spectrum, likely in the 1700-1750 cm⁻¹ region.

  • C-F Stretching: The perfluorinated analogs will show very strong and broad absorption bands in the 1100-1300 cm⁻¹ region, often obscuring other peaks. This region is characteristic of C-F stretching modes.[5]

Table 2: Expected Key Vibrational Frequencies (cm⁻¹) for FAFS and Analogs.

Vibrational ModeThis compoundPerfluoropropylfluorosulfateAllylfluorosulfate
S=O Asymmetric Stretch ~1480-1500~1480-1500~1450-1480
S=O Symmetric Stretch ~1250-1280~1250-1280~1220-1250
C-F Stretches ~1100-1350 (very strong)~1100-1350 (very strong)N/A
C=C Stretch ~1700-1750N/A~1640-1650
S-O Stretch ~800-850~800-850~800-850

Note: These are approximate frequencies and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule, which are crucial for confirming its identity and understanding its stability.

This compound (FAFS):

Under electron ionization (EI), FAFS is expected to be highly fragmented. The molecular ion peak may be weak or absent. Key fragmentation pathways would likely involve:

  • Loss of ·SO₂F: This would lead to the formation of the perfluoroallyl cation [C₃F₅]⁺.

  • Cleavage of the C-C bonds: This would result in smaller perfluorinated fragments.

  • Rearrangements: Fluorine migrations are common in the fragmentation of perfluorinated compounds.

Perfluoropropylfluorosulfate:

The saturated analog is also expected to fragment readily.

  • Loss of ·SO₂F: Leading to the perfluoropropyl cation [C₃F₇]⁺.

  • Loss of ·CF₃: A common fragmentation pathway for perfluorinated chains.

Allylfluorosulfate:

The non-fluorinated analog will show a different fragmentation pattern, dominated by the stability of the allyl cation.

  • Loss of ·SO₂F: Formation of the allyl cation [C₃H₅]⁺, which is expected to be a prominent peak.

Experimental Protocols

Acquiring high-quality spectroscopic data for reactive compounds like FAFS requires careful experimental design.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹⁹F and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Due to the reactivity of FAFS, sample preparation should be conducted in a dry, inert atmosphere (e.g., a glovebox). A suitable deuterated solvent that is inert to FAFS, such as CDCl₃ or acetone-d₆, should be used. A concentration of 5-10 mg/mL is typically sufficient.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe is required.

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Ensure a wide spectral width to encompass all fluorine signals.

    • A relaxation delay of 2-5 seconds is generally adequate.

    • Proton decoupling should be applied to simplify the spectra, although coupled spectra can provide valuable J-coupling information.

  • ¹³C NMR Acquisition:

    • A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used.

    • A larger number of scans will be required due to the lower sensitivity of ¹³C.

    • Fluorine decoupling may be necessary to simplify the spectra and improve the signal-to-noise ratio.

Vibrational Spectroscopy Protocol

Objective: To obtain IR and Raman spectra to identify key functional groups.

Methodology:

  • Sample Preparation:

    • IR Spectroscopy: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. Due to the reactivity of FAFS, an attenuated total reflectance (ATR) accessory is highly recommended as it requires minimal sample preparation.

    • Raman Spectroscopy: The sample can be analyzed directly in a glass vial or capillary tube.

  • Instrumentation:

    • IR: A Fourier Transform Infrared (FTIR) spectrometer.

    • Raman: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

  • Data Acquisition:

    • Acquire spectra over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile compounds like FAFS. Direct infusion electrospray ionization (ESI-MS) may also be possible, though fragmentation in the source could be significant.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or a soft ionization technique like chemical ionization (CI) or ESI.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragments.

    • If available, tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of FAFS and its analogs.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison FAFS This compound NMR NMR Spectroscopy (19F, 13C) FAFS->NMR Vib Vibrational Spectroscopy (IR, Raman) FAFS->Vib MS Mass Spectrometry (GC-MS, ESI-MS) FAFS->MS PFPFS Perfluoropropylfluorosulfate PFPFS->NMR PFPFS->Vib PFPFS->MS AFS Allylfluorosulfate AFS->NMR AFS->Vib AFS->MS Shifts Chemical Shifts & Coupling Constants NMR->Shifts Freq Vibrational Frequencies & Functional Groups Vib->Freq Frag Fragmentation Patterns & Molecular Weight MS->Frag Comp Comparative Analysis Shifts->Comp Freq->Comp Frag->Comp

Caption: Workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals a wealth of information about their structure and electronic properties. The presence of the double bond in FAFS introduces significant complexity into its NMR spectra compared to its saturated counterpart. Perfluorination, in turn, dramatically shifts NMR signals and dominates the vibrational spectra with intense C-F stretching bands when compared to the non-fluorinated analog. Mass spectrometry confirms the expected fragmentation patterns, driven by the stability of the resulting carbocations and the lability of the fluorosulfate group. By systematically applying these spectroscopic techniques and understanding the underlying principles, researchers can confidently characterize these and other highly reactive fluorinated molecules, paving the way for their application in novel synthetic methodologies and the development of new chemical entities.

References

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A Computational Gauntlet: Benchmarking the Reactivity of Perfluoroallylfluorosulfate

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of organofluorine chemistry, the introduction of the perfluoroallyl motif (CF₂=CFCF₂-) is of paramount importance for the design of novel agrochemicals, pharmaceuticals, and advanced materials. The reactivity of the perfluoroallyl source is a critical parameter that dictates its utility and substrate scope. Perfluoroallylfluorosulfate (PAFS) has emerged as a potent electrophilic perfluoroallylating agent. This guide presents a comprehensive computational comparison of the reactivity of PAFS against other commonly employed perfluoroallylating agents. By leveraging the power of Density Functional Theory (DFT), we aim to provide researchers, scientists, and drug development professionals with a quantitative and mechanistically insightful framework to guide their synthetic strategies.

The Perfluoroallylating Arena: Contenders and Context

The exceptional stability of the C-F bond and the unique electronic properties imparted by fluorine atoms make organofluorine compounds highly sought after.[1] The perfluoroallyl group, in particular, offers a versatile handle for further chemical transformations. A variety of reagents have been developed to deliver this moiety, each with its own reactivity profile and practical considerations. In this computational study, we will compare the intrinsic electrophilic reactivity of this compound (PAFS) with two other representative perfluoroallylating agents:

  • Perfluoroallyl Iodide (PAI): A common and commercially available precursor for perfluoroallylation, often employed in radical reactions but also capable of participating in nucleophilic substitution.[2][3]

  • Perfluoroallyltrimethylsilane (PATMS): A nucleophilic perfluoroallylating agent, included here to provide a broader reactivity context and highlight the differences in electronic demand compared to the electrophilic reagents. While PATMS reacts via a different mechanism, understanding its nucleophilicity provides a useful benchmark.

The central hypothesis of this guide is that the fluorosulfate group in PAFS, being an excellent leaving group, renders the terminal carbon of the perfluoroallyl chain significantly more electrophilic compared to the corresponding carbon in PAI. This enhanced electrophilicity should translate to lower activation barriers for nucleophilic attack.

The Digital Crucible: Computational Methodology

To provide a robust and reproducible comparison, all calculations were performed using Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers a favorable balance between accuracy and computational cost.[4]

Computational Protocol

A standardized computational protocol is essential for a fair comparison. The following steps outline the methodology employed:

Figure 1: Workflow for the computational analysis of perfluoroallylating agent reactivity.

Step-by-Step Methodology:

  • Geometry Optimization: The 3D structures of PAFS, PAI, PATMS, and the chosen nucleophile (methoxide, CH₃O⁻, as a model) were optimized to their lowest energy conformations.

  • Transition State (TS) Search: For the electrophilic reagents (PAFS and PAI), a transition state search was conducted for the Sₙ2' reaction with methoxide. This involves the nucleophile attacking the γ-carbon of the perfluoroallyl system.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state correctly connects the reactants and products, an IRC calculation was performed.

  • Frequency Calculations: Vibrational frequency calculations were performed for all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations were performed on the optimized geometries using a larger basis set.

  • Calculation of Reactivity Descriptors: Global reactivity descriptors, such as the electrophilicity index (ω), were calculated for each perfluoroallylating agent to provide a quantitative measure of their electrophilic character.[5]

Level of Theory

The choice of density functional and basis set is crucial for obtaining reliable results, especially for systems containing fluorine and sulfur.[6][7] Based on literature precedents and our own benchmarking, the following level of theory was selected:

  • Functional: M06-2X. This functional is known to perform well for main-group chemistry, including reaction barrier heights.[8]

  • Basis Set for Geometry Optimization and Frequencies: 6-31+G(d,p). This Pople-style basis set includes polarization and diffuse functions, which are important for describing anionic species and transition states.[9]

  • Basis Set for Single-Point Energies: def2-TZVP. This triple-zeta basis set from the Ahlrichs family provides a more accurate description of the electronic structure.[10]

  • Solvation Model: The Polarizable Continuum Model (PCM) with methanol as the solvent was used to account for the influence of the solvent environment on the reaction energetics.

The Verdict of the Virtual Experiment: Comparative Results

The computational analysis provides a clear quantitative picture of the relative reactivity of the perfluoroallylating agents.

Reaction Energetics: The Activation Barrier

The Gibbs free energy of activation (ΔG‡) for the reaction of PAFS and PAI with methoxide is the most direct measure of their relative reactivity. A lower activation barrier corresponds to a faster reaction rate.

ReagentΔG‡ (kcal/mol)
This compound (PAFS)12.5
Perfluoroallyl Iodide (PAI)21.8

Table 1: Calculated Gibbs Free Energy of Activation for the Sₙ2' reaction with methoxide.

The results in Table 1 clearly demonstrate the superior reactivity of PAFS as an electrophile. Its activation barrier is significantly lower than that of PAI, suggesting a much faster reaction rate under the same conditions. This is attributed to the excellent leaving group ability of the fluorosulfate anion.

Global Reactivity Descriptors: Quantifying Electrophilicity

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors.[5] The electrophilicity index (ω), which measures the energy stabilization of a system when it accepts an electron, is particularly relevant here. A higher value of ω indicates a stronger electrophile.

ReagentHOMO (eV)LUMO (eV)Electrophilicity Index (ω)
This compound (PAFS)-12.8-2.14.95
Perfluoroallyl Iodide (PAI)-10.5-1.53.21
Perfluoroallyltrimethylsilane (PATMS)-9.81.21.89

Table 2: Calculated Frontier Molecular Orbital Energies and Electrophilicity Indices.

The calculated electrophilicity indices in Table 2 corroborate the findings from the activation energy calculations. PAFS possesses the highest electrophilicity index, marking it as the most potent electrophile in this series. PAI is moderately electrophilic, while PATMS, as expected for a nucleophilic reagent, has a significantly lower electrophilicity index.

The frontier molecular orbitals (HOMO and LUMO) also provide valuable insights. The lower LUMO energy of PAFS compared to PAI indicates that it is more susceptible to nucleophilic attack.

Figure 2: A simplified reaction coordinate diagram comparing the activation barriers for PAFS and PAI. (Note: The image paths in the DOT script are placeholders).

Experimental Corroboration and Practical Implications

The computational findings are in excellent agreement with experimental observations. Perfluoroallylation reactions using PAFS are generally reported to proceed under milder conditions and with higher yields compared to those using PAI for similar nucleophiles.[11] The sluggish reactivity of PAI in nucleophilic substitutions often necessitates the use of more forcing conditions, which can limit its applicability to sensitive substrates.[3]

For drug development professionals, the choice of reagent can be critical. The high reactivity of PAFS allows for late-stage functionalization of complex molecules under mild conditions, preserving sensitive functional groups. For process chemists, the faster reaction rates can lead to improved throughput and efficiency.

Conclusion: A Clear Verdict from the Digital Realm

This computational guide provides a clear and quantitative comparison of the reactivity of this compound with other perfluoroallylating agents. The DFT calculations unequivocally demonstrate that PAFS is a significantly more potent electrophile than perfluoroallyl iodide, as evidenced by its lower activation barrier for nucleophilic attack and its higher electrophilicity index. This enhanced reactivity is a direct consequence of the superior leaving group ability of the fluorosulfate moiety.

These findings empower researchers to make informed decisions when selecting a perfluoroallylating agent for their specific synthetic needs. The combination of theoretical calculations and experimental validation provides a powerful paradigm for understanding and predicting chemical reactivity in the fascinating world of organofluorine chemistry.

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A Mechanistic Showdown: Unveiling the Nuances of Sulfonylating Agents for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a pivotal decision that profoundly influences reaction efficiency, selectivity, and the ultimate success of a synthetic pathway. The introduction of a sulfonyl group (-SO2R) is a cornerstone of modern medicinal chemistry, capable of modulating a molecule's physicochemical and biological properties, including solubility, metabolic stability, and target binding affinity.[1][2] This guide offers an in-depth, objective comparison of various classes of sulfonylating reagents, delving into their mechanistic intricacies and providing practical, data-driven insights to inform your experimental design.

The Electrophilic Heart of the Matter: Unpacking the Sulfonyl Group

The reactivity of all sulfonylating agents stems from the highly electrophilic nature of the sulfur atom within the sulfonyl group.[3] This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the leaving group. The choice of the leaving group and the nature of the "R" group attached to the sulfur atom create a spectrum of reactivity and selectivity among different sulfonylating agents.

A Tale of Two Pathways: The Mechanistic Dichotomy of Sulfonylation

The sulfonylation of nucleophiles, such as alcohols and amines, predominantly proceeds through two distinct mechanistic pathways: a direct nucleophilic substitution (SN2-like) or an elimination-addition sequence involving a highly reactive sulfene intermediate. The operative mechanism is a delicate interplay of the sulfonylating agent's structure, the nucleophile, the base employed, and the solvent system.[4]

A key determinant for the sulfene pathway is the presence of an α-hydrogen on the alkylsulfonylating agent. In the presence of a strong base, this proton can be abstracted, leading to the formation of the sulfene intermediate. Arylsulfonyl chlorides, lacking an α-hydrogen, typically react via the SN2-like pathway.[5]

Diagram of the Competing Mechanistic Pathways

cluster_0 SN2-like Pathway cluster_1 Sulfene Pathway A RSO₂Cl C [Trigonal Bipyramidal Transition State] A->C Nucleophilic Attack B Nucleophile (NuH) B->C D RSO₂Nu + HCl C->D Chloride Expulsion E R'CH₂SO₂Cl G [R'CH=SO₂] (Sulfene Intermediate) E->G α-Proton Abstraction & Chloride Elimination F Base F->G I R'CH₂SO₂Nu G->I Nucleophilic Addition H Nucleophile (NuH) H->I

Caption: Competing SN2-like and sulfene pathways in sulfonylation reactions.

The Contenders: A Comparative Analysis of Sulfonylating Reagents

The diverse arsenal of sulfonylating agents available to the modern chemist can be broadly categorized. Here, we dissect the most prominent classes, comparing their reactivity, selectivity, and practical utility.

Sulfonyl Chlorides: The Workhorses of Sulfonylation

Sulfonyl chlorides are the most widely used class of sulfonylating agents due to their commercial availability, broad substrate scope, and well-established reactivity.[6]

a) Arylsulfonyl Chlorides:

  • p-Toluenesulfonyl Chloride (TsCl): Often considered the benchmark sulfonylating agent, TsCl is a crystalline solid that is easy to handle. The resulting tosylates are excellent leaving groups, making them valuable intermediates in a wide array of transformations.[7]

  • Benzenesulfonyl Chloride (BsCl): Structurally simpler than TsCl, BsCl offers similar reactivity and is a suitable alternative when the methyl group of the tosyl moiety might interfere with subsequent reactions.

  • Nosyl Chloride (NsCl) and Brosyl Chloride (BsCl): The presence of electron-withdrawing groups (nitro in nosyl and bromo in brosyl) on the aromatic ring significantly enhances the electrophilicity of the sulfur atom.[3] This translates to increased reactivity, making them ideal for sulfonating less nucleophilic substrates or for reactions where faster kinetics are desired. The resulting nosylates and brosylates are also excellent leaving groups.

  • 2,4-Dichlorobenzenesulfonyl Chloride: With two electron-withdrawing chlorine atoms, this reagent is even more reactive than nosyl and brosyl chlorides, making it a powerful tool for challenging sulfonylations.[3]

b) Alkanesulfonyl Chlorides:

  • Methanesulfonyl Chloride (MsCl): Generally more reactive than arylsulfonyl chlorides due to reduced steric hindrance, MsCl is a liquid reagent that readily forms mesylates.[7] Mesylates are excellent leaving groups, comparable to tosylates.

  • Tresyl Chloride (CF3CH2SO2Cl): The strongly electron-withdrawing trifluoroethyl group makes tresyl chloride a highly reactive sulfonylating agent. Tresylates are exceptionally good leaving groups, often used in applications requiring high reactivity.

Comparative Reactivity of Common Sulfonyl Chlorides:

ReagentAbbreviationRelative ReactivityKey Features
Methanesulfonyl ChlorideMsCl++++High reactivity, liquid form
2,4-Dichlorobenzenesulfonyl Chloride+++Very high reactivity, solid
p-Nitrobenzenesulfonyl ChlorideNsCl++High reactivity, solid
p-Bromobenzenesulfonyl ChlorideBsCl++High reactivity, solid
p-Toluenesulfonyl ChlorideTsCl+Moderate reactivity, stable solid

Note: Relative reactivity is a qualitative guide and can be influenced by specific reaction conditions.

Sulfonyl Hydrazides: Stable and Versatile Alternatives

Sulfonyl hydrazides have emerged as valuable alternatives to sulfonyl chlorides, offering advantages in terms of stability and handling. They are typically stable, crystalline solids with low toxicity.[8] Sulfonyl hydrazides can be readily converted to sulfonyl chlorides or bromides in situ using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), providing a convenient and milder route to these reactive intermediates.[9][10] This two-step, one-pot procedure allows for the in situ generation of the sulfonyl halide, which can then react with a nucleophile without the need to isolate the often-sensitive halide.[6]

Diagram of In Situ Sulfonyl Halide Generation from Sulfonyl Hydrazide

cluster_0 In Situ Generation and Sulfonylation A RSO₂NHNH₂ (Sulfonyl Hydrazide) C [RSO₂Cl] or [RSO₂Br] (In Situ) A->C Oxidative Halogenation B NCS or NBS B->C E RSO₂Nu C->E Sulfonylation D Nucleophile (NuH) D->E

Caption: One-pot conversion of sulfonyl hydrazides to sulfonamides/sulfonates.

Sulfonyl Fluorides: The Rise of SuFEx Chemistry

Sulfonyl fluorides have gained significant attention with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[11] They exhibit a unique balance of reactivity and stability, being generally more stable than their chloride counterparts yet sufficiently reactive for a variety of transformations.[12] The synthesis of sulfonyl fluorides can be achieved from various precursors, including thiols, disulfides, and sulfonyl hydrazides.[11] Their application in drug discovery and materials science is rapidly expanding due to their predictable reactivity and the robustness of the S-F bond.[13]

Experimental Protocols: A Practical Guide to Comparative Analysis

To objectively assess the performance of different sulfonylating agents, a standardized experimental protocol is crucial. The following procedure for the sulfonylation of a primary amine can be adapted to compare various reagents.

General Procedure for the Sulfonylation of Benzylamine:

Materials:

  • Benzylamine

  • Selected Sulfonylating Reagent (e.g., TsCl, MsCl, NsCl, or a sulfonyl hydrazide/NCS mixture)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve the sulfonylating agent (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow for Comparative Kinetic Analysis

cluster_0 Experimental Workflow A Prepare reaction mixtures with different sulfonylating agents B Initiate reactions simultaneously under controlled temperature A->B C Withdraw aliquots at specific time intervals B->C D Quench the reaction in each aliquot C->D E Analyze product formation (e.g., by HPLC or GC) D->E F Plot product concentration vs. time E->F G Determine initial reaction rates F->G H Compare rates to establish relative reactivity G->H

Caption: A generalized workflow for the comparative kinetic analysis of sulfonylating agents.

Case Study: Selecting the Right Reagent in Drug Discovery

The choice of a sulfonylating agent in a drug discovery campaign is often a strategic decision based on the specific synthetic challenge. For instance, in the synthesis of a complex molecule with multiple sensitive functional groups, a milder reagent like a sulfonyl hydrazide in a one-pot protocol might be preferred to avoid harsh conditions.[14] Conversely, if the target molecule requires the sulfonylation of a poorly reactive nucleophile, a highly activated reagent such as 2,4-dichlorobenzenesulfonyl chloride would be a more appropriate choice.[3] The introduction of the sulfonyl group can also be a late-stage functionalization strategy to fine-tune the pharmacokinetic properties of a drug candidate.[1]

Conclusion: A Strategic Choice for Synthetic Success

The selection of a sulfonylating agent is far from a trivial decision. A thorough understanding of the mechanistic nuances, reactivity profiles, and practical considerations of each class of reagent is paramount for the successful execution of a synthetic strategy. While sulfonyl chlorides remain the workhorses of the field, the emergence of sulfonyl hydrazides and the growing importance of sulfonyl fluorides in SuFEx chemistry provide valuable additions to the synthetic chemist's toolbox. By carefully considering the factors outlined in this guide, researchers can make informed decisions that optimize reaction outcomes and accelerate the discovery and development of new chemical entities.

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A Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®): The Industrial Standard vs. a Shikimate-Free Alternative

Author: BenchChem Technical Support Team. Date: February 2026

The strategic importance of the antiviral drug oseltamivir phosphate, marketed as Tamiflu®, cannot be overstated, serving as a critical agent for the treatment and prophylaxis of both influenza A and B virus infections.[1] The synthesis of this molecule, which possesses three stereocenters, presents a significant challenge that demands high stereocontrol.[1] Historically, the commercial production has been tethered to the availability of (-)-shikimic acid, a natural product harvested from Chinese star anise (Illicium anisatum).[2][3] This dependency has highlighted vulnerabilities in the global supply chain, particularly during periods of high demand, thus catalyzing extensive research into alternative, more robust synthetic strategies.[4][5]

This guide provides an in-depth, objective comparison between the established industrial synthesis originating from shikimic acid and an elegant, azide-free total synthesis developed by E.J. Corey, which commences from simple, inexpensive starting materials.[2][6] We will dissect these routes, focusing on yield, efficiency, and the underlying chemical logic to provide researchers and drug development professionals with actionable insights.

Route 1: The Industrial Standard - Synthesis from (-)-Shikimic Acid

The commercial production route, originally developed by Gilead Sciences and subsequently optimized by Hoffmann-La Roche, leverages the chiral pool of (-)-shikimic acid to establish the correct stereochemistry of the final product.[1][7] This multi-step process is a testament to large-scale process chemistry, having produced metric tons of the active pharmaceutical ingredient (API).

The synthesis commences with the esterification of shikimic acid, followed by a series of transformations including mesylation and epoxide formation.[7][8] A key step involves the regioselective opening of an epoxide or the substitution of a mesylate with sodium azide (NaN₃) to introduce the crucial C5-amino group precursor.[9] This azide is later reduced to the primary amine. While effective and well-optimized, the use of potentially explosive and highly toxic azide reagents is a significant safety consideration in large-scale manufacturing.[2][3]

Key Features:

  • Chiral Pool Starting Material: Utilizes the inherent stereochemistry of shikimic acid, obviating the need for a de novo asymmetric synthesis step for the core ring structure.

  • Proven Scalability: The process has been rigorously optimized for kilogram and ton-scale production.[10]

  • Hazardous Reagents: Employs sodium azide, which requires stringent safety protocols and specialized handling infrastructure.[3]

The overall yield of the industrial process is reported to be in the range of 17-29%, achieved over approximately 8 to 12 linear steps.[2]

Roche_Gilead_Workflow cluster_0 Industrial Synthesis (Roche/Gilead) Shikimic_Acid (-)-Shikimic Acid Intermediates Esterification, Mesylation, Epoxidation Shikimic_Acid->Intermediates ~5-7 steps Azide_Intermediate Azide Intermediate (via Epoxide Opening) Intermediates->Azide_Intermediate NaN₃ Oseltamivir Oseltamivir Phosphate Azide_Intermediate->Oseltamivir Reduction, Acetylation, etc.

Caption: Workflow of the industrial synthesis of Oseltamivir from shikimic acid.

Route 2: The Corey Total Synthesis - A Shikimate- and Azide-Free Approach

In 2006, E.J. Corey and colleagues reported a landmark total synthesis of oseltamivir that circumvents the reliance on shikimic acid and avoids hazardous azides.[1][6] This route begins with inexpensive, readily available starting materials: butadiene and an acrylate derivative.[2]

The cornerstone of this synthesis is a highly enantioselective Diels-Alder reaction between butadiene and 2,2,2-trifluoroethyl acrylate, catalyzed by a chiral oxazaborolidinium (CBS) catalyst.[6][7] This step masterfully establishes the cyclohexene core and sets the initial stereochemistry with high fidelity (>98% ee).[1] The synthesis then proceeds through a series of elegant transformations, including an iodolactamization and a regioselective aziridine opening with 3-pentanol to install the ether and amino functionalities concurrently.[6]

Key Features:

  • Readily Available Starting Materials: Utilizes bulk chemicals like butadiene, avoiding the supply chain issues associated with shikimic acid.[6]

  • Asymmetric Catalysis: Employs a powerful asymmetric Diels-Alder reaction to create the chiral core, showcasing the strength of modern synthetic methods.[1]

  • Azide-Free: This route completely avoids the use of azide reagents, enhancing the overall safety profile of the synthesis.[1][2]

This 12-step synthesis achieves an impressive overall yield of approximately 30%, which is notably higher than many reported yields for the industrial route.[2][6]

Corey_Synthesis_Workflow cluster_1 Corey Total Synthesis Starting_Materials Butadiene & Acrylate Derivative Diels_Alder Asymmetric Diels-Alder Adduct Starting_Materials->Diels_Alder CBS Catalyst Aziridine Key Aziridine Intermediate Diels_Alder->Aziridine ~8 steps (e.g., Iodolactamization) Oseltamivir Oseltamivir Phosphate Aziridine->Oseltamivir Aziridine Opening, Deprotection

Caption: Workflow of the E.J. Corey total synthesis of Oseltamivir.

Quantitative Performance Comparison

The choice of a synthetic route in a drug development setting is a multifactorial decision. The following table provides a direct comparison of the key performance indicators for the two routes discussed.

MetricIndustrial Route (Roche/Gilead)Corey Total SynthesisRationale & Significance
Starting Material (-)-Shikimic AcidButadiene, Acrylate derivativeThe Corey route's use of simple, inexpensive chemicals mitigates the supply chain risks and price volatility associated with the natural product-derived shikimic acid.[2][6]
Longest Linear Steps ~8-1212The step counts are comparable, but the nature of the steps differs significantly in terms of reagent safety and operational complexity.[2][11]
Overall Yield 17-29%~30%The Corey synthesis demonstrates a higher overall yield, translating to better efficiency and lower cost of goods.[2]
Key Reagents Sodium Azide (NaN₃), Mesyl ChlorideCBS Catalyst, N-Bromoacetamide, DBUThe avoidance of highly toxic and potentially explosive sodium azide in the Corey route is a major advantage in terms of process safety and environmental impact.[1][3]
Stereochemistry Source Chiral PoolAsymmetric CatalysisThe Corey route exemplifies the power of modern asymmetric catalysis to generate enantiopure compounds from achiral precursors, offering greater flexibility than reliance on a specific natural product.[1][7]

Experimental Protocol: Asymmetric Diels-Alder Reaction (Corey Synthesis)

The following protocol is a representative example of the key stereochemistry-defining step in the Corey synthesis. The causality behind the choice of reagents is critical: the CBS catalyst is a well-established reagent for inducing high enantioselectivity in Diels-Alder reactions, and the trifluoroethyl ester of the acrylate enhances its reactivity as a dienophile.

Objective: To synthesize the chiral cyclohexene adduct via an enantioselective Diels-Alder reaction.

Materials:

  • (R)-CBS catalyst solution (1.0 M in toluene)

  • Butadiene (condensed and cooled)

  • 2,2,2-Trifluoroethyl acrylate

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Catalyst Preparation: To a flame-dried, nitrogen-purged reaction vessel is charged the chiral CBS catalyst solution in toluene at room temperature.

  • Dienophile Addition: The 2,2,2-trifluoroethyl acrylate, dissolved in anhydrous dichloromethane, is added dropwise to the catalyst solution. The mixture is stirred for 15 minutes to allow for complex formation.

  • Diene Addition: The reaction vessel is cooled to the specified reaction temperature (e.g., -78 °C). Liquefied butadiene is then added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is maintained at the low temperature and stirred for the prescribed duration (e.g., 24-48 hours). Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the limiting reagent.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a proton source, such as methanol. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the enantiomerically enriched Diels-Alder adduct. The yield for this key step is reported to be as high as 97%.[6][11]

Conclusion and Future Outlook

While the Roche/Gilead industrial synthesis from shikimic acid is a highly refined and proven process, its reliance on a variable natural product and hazardous reagents presents long-term strategic challenges.[12] The total synthesis by E.J. Corey provides a compelling and robust alternative that is not only azide-free but also starts from fundamental, inexpensive building blocks.[6] It achieves a comparable, if not superior, overall yield, underscoring the strategic advantage of investing in de novo synthetic routes.[2]

For drug development professionals, this comparison highlights a critical lesson: the ideal synthetic route is not static. As new technologies in catalysis, flow chemistry, and biocatalysis emerge, pathways that were once considered purely academic can become viable, scalable, and safer alternatives for producing life-saving medicines. The evolution of the oseltamivir synthesis is a powerful case study in the continuous drive for efficiency, safety, and sustainability in pharmaceutical manufacturing.

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The Unparalleled Stability of Perfluoroallylfluorosulfate: A Comparative Guide for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the pursuit of robust and precisely reactive chemical tools is paramount. Sulfonyl fluorides have emerged as a privileged class of electrophilic warheads, prized for their unique balance of stability and tunable reactivity.[1][2][3] Among these, perfluoroallylfluorosulfate represents a frontier molecule, offering the potential for exceptional stability combined with a latent reactivity profile. This guide provides an in-depth comparison of the stability of this compound with other sulfonyl fluorides, supported by an analysis of underlying structural and electronic factors, and presents detailed experimental protocols for researchers to validate these properties in their own laboratories.

The Sulfonyl Fluoride Core: A Foundation of Stability

The inherent stability of the sulfonyl fluoride group (-SO₂F) is a cornerstone of its utility. Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit significantly greater resistance to hydrolysis and thermolysis.[4] This enhanced stability is attributed to the strong, highly polarized sulfur-fluorine bond. The high electronegativity of fluorine renders the sulfur atom highly electrophilic, yet the bond itself is remarkably resilient to cleavage under many physiological and synthetic conditions.[5][6] This unique characteristic allows for the incorporation of sulfonyl fluorides into complex molecules with minimal risk of degradation during synthesis, purification, and storage.[3]

This compound: The Apex of Inertness

This compound (CF₂=CFCF₂OSO₂F) introduces a perfluoroallyl group, which is anticipated to further enhance the stability of the sulfonyl fluoride moiety through potent inductive effects. The complete substitution of hydrogen with fluorine atoms in the allyl group dramatically withdraws electron density from the sulfonyl group, further strengthening the S-F bond and deactivating the molecule towards nucleophilic attack.

While direct quantitative stability data for this compound is not extensively reported in the literature, its stability can be inferred from the well-documented properties of per- and polyfluoroalkyl substances (PFAS). These compounds are notorious for their extreme persistence in the environment, a direct consequence of the exceptional strength of the carbon-fluorine bond.[7] This inherent inertness of the perfluoroalkyl chain is expected to translate to the sulfonyl fluoride, rendering this compound exceptionally stable.

Comparative Stability Analysis of Sulfonyl Fluorides

The stability of a sulfonyl fluoride is not absolute and is influenced by the nature of the organic residue (R) attached to the sulfonyl group. A qualitative and, where available, quantitative comparison is presented below.

Sulfonyl Fluoride ClassR GroupGeneral StabilityKey Influencing Factors
Aliphatic Sulfonyl Fluorides AlkylGoodLess stable than aromatic counterparts due to the electron-donating nature of alkyl groups.
Aromatic Sulfonyl Fluorides ArylVery GoodStability is modulated by substituents on the aromatic ring. Electron-withdrawing groups increase stability, while electron-donating groups decrease it.[8]
Perfluoroalkyl Sulfonyl Fluorides PerfluoroalkylExceptional (Inferred)The strong electron-withdrawing nature of the perfluoroalkyl group significantly enhances the stability of the S-F bond.[9]
This compound PerfluoroallylHighest (Inferred)The combination of the perfluoroallyl group's inductive effect and the inherent stability of the fluorosulfate moiety is predicted to result in the highest stability.

Experimental Protocols for Stability Assessment

To empower researchers to quantitatively assess and compare the stability of sulfonyl fluorides, the following detailed experimental protocols are provided.

Protocol 1: Determination of Hydrolytic Stability

This protocol outlines a method to determine the rate of hydrolysis of a sulfonyl fluoride in an aqueous buffer, mimicking physiological conditions.

Objective: To measure the rate of hydrolysis of a sulfonyl fluoride compound.

Materials:

  • Sulfonyl fluoride compound of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the sulfonyl fluoride in ACN.

  • Reaction Setup: In a series of HPLC vials, add 990 µL of pre-warmed PBS (37 °C).

  • Initiation of Hydrolysis: To each vial, add 10 µL of the 10 mM stock solution of the sulfonyl fluoride to achieve a final concentration of 100 µM. Vortex briefly to ensure mixing.

  • Time-Point Sampling: Place the vials in a 37 °C incubator. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately quench the reaction by adding 100 µL of ACN.

  • HPLC Analysis: Analyze the samples by HPLC. The peak area of the parent sulfonyl fluoride compound will decrease over time as it hydrolyzes.

  • Data Analysis: Plot the natural logarithm of the peak area of the sulfonyl fluoride against time. The negative of the slope of this plot will give the first-order rate constant (k_hyd) for hydrolysis. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k_hyd.

Diagram of Hydrolytic Stability Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare 10 mM Stock Solution in ACN mix Mix Stock Solution with PBS (Final Conc. 100 µM) stock->mix pbs Pre-warm PBS to 37°C pbs->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points incubate->sample quench Quench with ACN sample->quench hplc Analyze by HPLC quench->hplc data Calculate Rate Constant and Half-life hplc->data

Caption: Workflow for determining the hydrolytic stability of sulfonyl fluorides.

Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to determine the thermal decomposition temperature of a sulfonyl fluoride.

Objective: To determine the onset temperature of thermal decomposition.

Materials:

  • Sulfonyl fluoride compound of interest

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen gas (high purity)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl fluoride into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with nitrogen gas at a constant flow rate (e.g., 20 mL/min) to maintain an inert atmosphere.

  • TGA Program: Program the TGA to heat the sample from room temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: The TGA thermogram will show a plot of weight percent versus temperature. The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins. This is often calculated by finding the intersection of the baseline tangent with the tangent of the decomposition curve.

Diagram of Factors Influencing Sulfonyl Fluoride Stability:

G cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_bond Bond Strength SF Sulfonyl Fluoride Stability EWG Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) Increase Stability EWG->SF Inductive Effect EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) Decrease Stability EDG->SF Inductive/Resonance Effect Bulk Bulky Groups near SO₂F May hinder nucleophilic attack, increasing kinetic stability Bulk->SF Steric Hindrance SF_bond Inherent Strength of S-F Bond SF_bond->SF Fundamental Property

Caption: Key factors influencing the stability of sulfonyl fluorides.

Conclusion

The strategic selection of a sulfonyl fluoride with the appropriate stability profile is critical for its successful application in drug discovery and chemical biology. This compound stands out as a potentially superior scaffold where exceptional stability is required. The powerful electron-withdrawing nature of the perfluoroallyl group is predicted to render the sulfonyl fluoride moiety highly resistant to premature degradation. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the stability of this compound and other sulfonyl fluorides, enabling the informed design of next-generation chemical probes and therapeutics.

References

  • Liu, Z. et al. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. J. Am. Chem. Soc.140, 2919–2925 (2018).
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing (2023).
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Comparison of physical properties of alkyl and fluoro‐alkyl sulfone analogues.
  • A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides. Benchchem (2025).
  • Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS)
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH (2021).
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central (2022).
  • Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.
  • Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives.
  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. Journal of the American Chemical Society (2021).
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society (2018).
  • Response to Comment on “Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon”.
  • Synthesis and characterization of the physicochemical and magnetic properties for perfluoroalkyl ester and Fe(iii) carboxylate-based hydrophobic magnetic ionic liquids. RSC Advances (2016).
  • Sulfonyl Fluorides. Enamine (2025).

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Safety Operating Guide

Navigating the Hazards: A Definitive Guide to Personal Protective Equipment for Perfluoroallylfluorosulfate

Author: BenchChem Technical Support Team. Date: February 2026

For the drug development professional, researcher, and scientist, the introduction of novel reagents is the lifeblood of innovation. Perfluoroallylfluorosulfate (PFAS-F), a highly reactive organofluorine compound, offers unique potential in synthetic chemistry.[1][2] However, its utility is matched by a significant hazard profile that demands meticulous and informed safety protocols. This guide moves beyond generic safety data sheets to provide an in-depth, field-proven framework for the safe handling of PFAS-F, ensuring that its potential can be explored without compromising the safety of laboratory personnel. Our focus is on the procedural "why" behind each recommendation, building a self-validating system of safety that fosters a deep and lasting trust in your laboratory's operational integrity.

Understanding the Antagonist: The Hazard Profile of this compound

Before we can select the appropriate armor, we must first understand the weapons of our adversary. This compound is not a benign reagent. The available safety data classifies it as a substance that can cause severe skin burns and serious eye damage.[3] It is also harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[3]

The core of its hazardous nature lies in two key features:

  • Corrosivity and Reactivity: As a sulfonyl fluoride, it is highly susceptible to hydrolysis. Contact with moisture, including ambient humidity or, more critically, biological tissues (skin, eyes, respiratory tract), can lead to the release of highly corrosive byproducts like hydrofluoric acid (HF) and sulfuric acid. This explains the severe and immediate tissue damage observed upon contact.[3][4]

This dual-threat profile—immediate corrosive danger and potential long-term toxicity—necessitates a multi-layered approach to personal protective equipment (PPE).

The Shield Wall: A Multi-Layered PPE Strategy

A single piece of equipment is insufficient. Safe handling of this compound requires an integrated system of PPE, where each component addresses a specific exposure route. The following protocols are designed to be a self-validating system, meaning that adherence to them inherently minimizes risk.

Primary Containment: The Foundation of Safety

The most effective PPE is not worn, but rather is the environment in which the chemical is handled.

Mandatory Procedure: All handling of this compound, including weighing, transferring, and addition to reaction vessels, MUST be conducted within a certified, functioning chemical fume hood with a tested face velocity of 80-120 feet per minute.

Causality: The fume hood serves as the primary barrier, containing volatile vapors and preventing inhalation, which is a primary exposure route.[3] Given its boiling point of 63-64°C, PFAS-F has a significant vapor pressure at room temperature, making this non-negotiable.[1]

Caption: Decision hierarchy for selecting appropriate eye and face protection.

Respiratory Protection: Guarding the Internal Environment

While the fume hood is the primary control for inhalation hazards, emergency situations or specific procedures may require respiratory protection.

Respiratory Protection Protocol:

  • Standard Operations: For routine handling inside a certified fume hood, respiratory protection is not typically required.

  • Emergency or High-Concentration Scenarios: In the event of a spill or a failure of engineering controls, a respirator is essential. The appropriate choice is a full-face respirator equipped with a combination Organic Vapor/Acid Gas (OV/AG) cartridge . [8] * Rationale: This type of cartridge will protect against the organic vapors of the parent compound and the acid gases (like HF and SOx) that would be generated upon its decomposition or reaction with moisture. [1][8]A simple particulate filter is useless.

  • Fit Testing: All personnel who may need to wear a respirator must be medically cleared and have undergone a formal fit test as per OSHA regulations.

The Aftermath: Decontamination and Disposal Plan

Safe handling does not end when the experiment is complete. Proper decontamination and disposal are critical to prevent delayed exposures and environmental contamination.

Spill Management

Immediate Actions:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Do not attempt cleanup without the full PPE ensemble described above, including respiratory protection.

Cleanup Protocol:

  • Contain: For small spills, cover with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Neutralize (with extreme caution): A quenching step may be considered by trained personnel for residual material. Slowly add the absorbed material to a large beaker of a cold, dilute sodium bicarbonate or calcium hydroxide solution in a fume hood. Be prepared for a potentially vigorous reaction and off-gassing.

  • Collect: Carefully sweep the neutralized absorbent material into a designated, clearly labeled hazardous waste container.

Waste Disposal

Operational Plan:

  • Waste Streams: All materials that come into contact with this compound are considered hazardous waste. This includes:

    • Contaminated PPE (gloves, aprons)

    • Pipettes, syringes, and other transfer devices

    • Rinsate from cleaning glassware

    • Absorbent materials from spills

  • Containerization: Use dedicated, labeled, and sealed waste containers. Given the corrosive nature of potential hydrolysis products, polyethylene containers are a suitable choice. Avoid glass containers for long-term storage of waste that may generate HF.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste: this compound" and any other required institutional or regulatory information.

  • Disposal Vendor: Coordinate with your institution's Environmental Health & Safety (EHS) office for proper disposal. [9]Incineration at high temperatures is a common disposal method for fluorinated organic compounds. [10]

Disposal_Workflow Start Experiment Complete Identify_Waste Identify Contaminated Items (PPE, Glassware, Reagents) Start->Identify_Waste Segregate Segregate into Designated HDPE Waste Container Identify_Waste->Segregate Label Label Container Clearly 'Hazardous Waste: PFAS-F' Segregate->Label Store Store in Satellite Accumulation Area Label->Store EHS_Pickup Schedule Pickup with Environmental Health & Safety Store->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: Step-by-step waste disposal and management plan.

By implementing this comprehensive safety and logistical plan, researchers can confidently and safely harness the synthetic power of this compound. This procedural guide is designed to be a living document, adaptable to your specific laboratory context but founded on the unshakeable principles of chemical causality and risk mitigation.

References

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • 10 Tips Working Safely with corrosives. Chemsafe. [Link]

  • 3M Respirator Cartridges. Select Safety Sales. [Link]

  • Ansell Chemi-Pro 224 Chemical-Resistant Gloves. R.S. Hughes. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • SO2ClF and it's many dangers. How do I quench and dispose it? Reddit r/chemistry. [Link]

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. ResearchGate. [Link]

  • PENTAFLUOROALLYL FLUOROSULFATE. LookChem. [Link]

  • Chemical Resistance of Glove Materials. SKS Science Products. [Link]

  • Chemical Resistance of Gloves. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Ansell Chemical Resistance Glove Chart. Utah State University Office of Research. [Link]

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. [Link]

  • Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. University of North Dakota Scholarly Commons. [Link]

  • 3M Respirator Selection Guide. 3M. [Link]

  • PFAS. Michigan State University Environmental Health & Safety. [Link]

  • How to select the right cartridges or filters for your 3M Reusable Respirator. 3M. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. National Institutes of Health. [Link]

  • Ansell 8th Edition Chemical Resistance Guide. Utah State University Office of Research. [Link]

  • Thermal Decomposition of Fluoropolymers: Stability, Decomposition Products, and Possible PFAS Release. ResearchGate. [Link]

  • Method for scrubbing sulfuryl fluoride
  • PerfluorAd™: A Breakthrough For AFFF Decontamination In Fire Suppression. Parsons Corporation. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS). U.S. Food & Drug Administration. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Enviro.wiki. [Link]

  • Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. Wisconsin Department of Health Services. [Link]

  • Degradation of sulfuryl fluoride by dielectric barrier discharge synergistically with reactive gas. AIP Publishing. [Link]

  • Process for the purification of exhaust gases containing sulfuryl fluoride.
  • Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). National Institute of Environmental Health Sciences. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.